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  • Product: 4-(2-(Ethylamino)propyl)-2-methoxyphenol
  • CAS: 69389-97-5

Core Science & Biosynthesis

Foundational

4-(2-(Ethylamino)propyl)-2-methoxyphenol chemical structure and molecular weight

An In-Depth Technical Guide to 4-(2-(Ethylamino)propyl)-2-methoxyphenol For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 4-(2-(Ethylamino)propyl)-2-methoxyphenol is not extensively...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-(2-(Ethylamino)propyl)-2-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-(2-(Ethylamino)propyl)-2-methoxyphenol is not extensively documented in publicly available scientific literature or chemical databases. This guide has been constructed by analyzing its chemical structure and drawing inferences from closely related, well-characterized molecules. The information provided should be used as a theoretical and comparative reference.

Introduction and Structural Elucidation

This technical guide provides a comprehensive overview of the chemical structure and molecular properties of 4-(2-(Ethylamino)propyl)-2-methoxyphenol. As a member of the substituted phenethylamine class, and more specifically, a substituted amphetamine derivative, its structure suggests potential biological activity, making it a molecule of interest for researchers in medicinal chemistry and pharmacology. The core structure consists of a phenol ring substituted with a methoxy group at the 2-position, a hydroxyl group at the 1-position, and an ethylaminopropyl side chain at the 4-position.

The IUPAC name for this compound is 4-(2-(Ethylamino)propyl)-2-methoxyphenol . It is structurally related to known psychoactive compounds and neurotransmitter metabolites, such as 2-Methoxy-4-(2-(methylamino)propyl)phenol (also known as 4-Hydroxy-3-methoxymethamphetamine or HMMA), a metabolite of MDMA.[1] The key difference lies in the substitution on the amine: an ethyl group in the subject compound versus a methyl group in HMMA.

Chemical Structure and Molecular Properties

The chemical structure of 4-(2-(Ethylamino)propyl)-2-methoxyphenol is defined by a guaiacol (2-methoxyphenol) core with a 2-(ethylamino)propyl side chain attached at the 4-position of the benzene ring.

Molecular Structure

Below is a two-dimensional representation of the chemical structure:

Chemical Structure of 4-(2-(Ethylamino)propyl)-2-methoxyphenol Caption: 2D Chemical Structure of 4-(2-(Ethylamino)propyl)-2-methoxyphenol

The molecule possesses a chiral center at the second carbon of the propyl side chain, meaning it can exist as two enantiomers, (R)- and (S)-4-(2-(Ethylamino)propyl)-2-methoxyphenol.

Molecular Formula and Weight

The molecular formula for 4-(2-(Ethylamino)propyl)-2-methoxyphenol is C₁₂H₁₉NO₂ .

The molecular weight can be calculated as follows:

  • Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 19 atoms × 1.008 g/mol = 19.152 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

Total Molecular Weight: 209.289 g/mol

The following table summarizes the key molecular properties.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₂Calculated
Molecular Weight 209.29 g/mol Calculated
IUPAC Name 4-(2-(Ethylamino)propyl)-2-methoxyphenol-
CAS Number Not available-
Canonical SMILES CCCNC(C)CC1=CC(=C(C=C1)O)OCPredicted
InChI Key PredictedPredicted
Physicochemical Properties (Predicted)

The physicochemical properties of this compound are predicted based on its structure and comparison with similar molecules like 4-Ethyl-2-methoxyphenol.[2][3]

PropertyPredicted Value
pKa (most acidic) ~10.2 (phenolic OH)
pKa (most basic) ~10.5 (secondary amine)
LogP ~2.5
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 5

Logical Relationships of Structural Moieties

The following diagram illustrates the key functional groups and their relationship within the molecular structure.

G A 4-(2-(Ethylamino)propyl)- 2-methoxyphenol B Guaiacol Core A->B is composed of E Side Chain A->E is composed of C Phenol B->C contains D Methoxy Group B->D contains F Propyl Chain E->F contains G Ethylamino Group (Secondary Amine) E->G contains Retrosynthesis target 4-(2-(Ethylamino)propyl) -2-methoxyphenol precursor1 N-ethyl-1-(4-hydroxy-3- methoxyphenyl)propan-2-amine target->precursor1 Reductive Amination precursor2 1-(4-Hydroxy-3-methoxy -phenyl)propan-2-one precursor1->precursor2 Functional Group Interconversion precursor3 Isoeugenol precursor2->precursor3 Wacker Oxidation start Eugenol precursor3->start Isomerization

Caption: Proposed retrosynthetic pathway from eugenol.

Step-by-Step Experimental Workflow (Hypothetical)
  • Isomerization of Eugenol to Isoeugenol: Eugenol is isomerized to isoeugenol (containing a propenyl group) by heating with a strong base, such as potassium hydroxide.

  • Oxidation to a Ketone: The propenyl group of isoeugenol can be oxidized to a ketone using a Wacker-type oxidation or ozonolysis followed by a reductive workup to yield 1-(4-hydroxy-3-methoxyphenyl)propan-2-one.

  • Reductive Amination: The resulting ketone undergoes reductive amination with ethylamine. A reducing agent such as sodium borohydride or catalytic hydrogenation is used to form the secondary amine, yielding the target compound.

Potential Applications and Biological Significance

The biological activity of 4-(2-(Ethylamino)propyl)-2-methoxyphenol has not been characterized. However, its structural similarity to other substituted amphetamines suggests it may have psychoactive properties, potentially interacting with monoamine neurotransmitter systems (dopamine, serotonin, and norepinephrine).

For drug development professionals, this molecule could serve as a scaffold for designing novel ligands for aminergic G-protein coupled receptors or transporters. Its guaiacol moiety is a common feature in various biologically active natural products and synthetic compounds. [4]

Analytical Characterization

The identity and purity of 4-(2-(Ethylamino)propyl)-2-methoxyphenol would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the precise connectivity of atoms and confirming the presence of the ethyl group, propyl chain, and the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition. Gas chromatography-mass spectrometry (GC-MS) could be used for separation and identification, with predictable fragmentation patterns involving the benzylic cleavage of the side chain.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorptions for the O-H stretch of the phenol, the N-H stretch of the secondary amine, C-H stretches of the alkyl and aromatic groups, and C-O stretches of the ether and phenol.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, would be necessary to separate and quantify the (R)- and (S)-enantiomers.

Conclusion

4-(2-(Ethylamino)propyl)-2-methoxyphenol is a structurally interesting molecule within the substituted amphetamine class. While it is not a widely studied compound, its chemical properties and potential biological activities can be inferred from its close structural analogs. This guide provides a foundational understanding of its structure, molecular weight, and a plausible synthetic approach, offering a starting point for researchers interested in exploring this and related compounds. Further empirical studies are necessary to validate the predicted properties and to determine its actual chemical behavior and biological effects.

References

  • Genie. 4-(2-(4-(2-(DIETHYLAMINO)ETHOXY)PHENYL)PROPYL)PHENOL HYDROCHLORIDE - cosmetic ingredient. [Link]

  • PubChem. 4-[2-(Hydroxyamino)propyl]-2-methoxyphenol. [Link]

  • PubChem. 2-Methoxy-4-(2-(methylamino)propyl)phenol. [Link]

  • LookChem. 4-Ethyl-2-methoxyphenol. [Link]

  • PubChem. 4-Aminoguaiacol. [Link]

  • The Good Scents Company. 2-methoxy-4-vinyl phenol. [Link]

  • NIST. Phenol, 2-methoxy-4-propyl-. [Link]

  • Wikipedia. 4-Ethylguaiacol. [Link]

  • OSHA. Methoxyphenol. [Link]

  • ResearchGate. Synthesis of 4-(2-Chloropropyl)-2-Methoxyphenol from Eugenol and Ketoprofen by Hydrohalogenation Reaction using HCl Catalyst. [Link]

  • PubChem. 4-[(E)-but-1-enyl]-2-methoxyphenol. [Link]

  • Royal Society of Chemistry. Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. [Link]

  • Chemistry Stack Exchange. Synthesize coumarin from 4-allyl-2-methoxyphenol (eugenol). [Link]

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Exploratory

A Comprehensive Technical Guide to the In Vivo Metabolic Transformation of MDEA to 4-Hydroxy-3-methoxyethylamphetamine (HMEA)

Executive Summary 3,4-Methylenedioxy-N-ethylamphetamine (MDEA), commonly known as 'Eve', is a synthetic entactogen with complex in vivo metabolic pathways that are critical to understanding its pharmacokinetics, pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,4-Methylenedioxy-N-ethylamphetamine (MDEA), commonly known as 'Eve', is a synthetic entactogen with complex in vivo metabolic pathways that are critical to understanding its pharmacokinetics, pharmacodynamics, and toxicological profile. This technical guide provides an in-depth exploration of the primary metabolic cascade that transforms MDEA into its major catechol-derived metabolite, 4-hydroxy-3-methoxyethylamphetamine (HMEA). We will dissect the multi-step enzymatic processes, from the initial Phase I demethylenation and subsequent O-methylation to the Phase II conjugation reactions that facilitate excretion. This document is designed for researchers, toxicologists, and drug development professionals, offering a detailed narrative grounded in established scientific literature, complete with experimental protocols and visual pathway diagrams to elucidate the causality behind each metabolic step.

Note on Nomenclature: The target metabolite, systematically named 4-(2-(Ethylamino)propyl)-2-methoxyphenol in the topic query, is most commonly referred to in scientific literature by its semi-systematic name, 4-hydroxy-3-methoxyethylamphetamine (HMEA). This guide will use the HMEA designation for consistency with authoritative sources.

Part 1: Introduction to MDEA

MDEA is a ring-substituted phenethylamine, structurally related to MDMA ('Ecstasy'), differing by the substitution of an ethyl group for a methyl group on the nitrogen atom. This seemingly minor structural change significantly influences its metabolic fate and, to some extent, its pharmacological effects. The study of MDEA's metabolism is paramount for several reasons:

  • Toxicological Assessment: Reactive intermediates formed during metabolism can contribute to cellular toxicity. Understanding the enzymes involved helps predict potential drug-drug interactions and identify individuals with genetic polymorphisms that may put them at higher risk.[1][2]

  • Pharmacokinetic Profiling: The rate and pathways of metabolism dictate the drug's half-life, duration of action, and the plasma concentrations of both the parent compound and its active or inactive metabolites.

  • Forensic Analysis: Identifying specific metabolites like HMEA in biological samples (e.g., urine) provides a longer detection window for MDEA exposure compared to the parent drug alone.[3][4]

Part 2: The Core Metabolic Pathway: MDEA to HMEA

The conversion of MDEA to HMEA is a sequential, two-step process involving enzymes central to xenobiotic metabolism.

Phase I Metabolism: The Initial Transformations

Phase I reactions introduce or expose functional groups on the parent molecule, preparing it for subsequent reactions. For MDEA, two primary competing pathways exist: demethylenation and N-deethylation. The pathway leading to HMEA begins with demethylenation.

Step 1: Demethylenation to 3,4-dihydroxyethylamphetamine (DHEA)

The first and rate-limiting step in the formation of HMEA is the oxidative cleavage of the methylenedioxy bridge on the phenyl ring. This reaction converts MDEA into a catechol intermediate, 3,4-dihydroxyethylamphetamine (DHEA).

  • Causality and Enzymatic Drivers: This bioactivation is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[5][6]

    • CYP2D6: This is the principal high-affinity isozyme responsible for the demethylenation of MDEA.[5][7][8] Its high affinity means it is effective at metabolizing the drug even at low concentrations. However, CYP2D6 is highly polymorphic in the human population, leading to significant inter-individual variability in metabolism.[2][9][10]

    • CYP3A4: While having a lower affinity for MDEA than CYP2D6, CYP3A4 has a much higher capacity due to its greater abundance in the liver.[5][6] It plays a significant role in MDEA metabolism, especially at higher, recreational doses that may saturate CYP2D6.[5][6]

    • Other Contributing Isozymes: Studies have also implicated CYP1A2 and CYP2B6 as minor contributors to this pathway.[7][11]

  • Stereoselectivity: The metabolism of MDEA is enantioselective, with a general preference for the (S)-enantiomer by the involved P450 enzymes, particularly CYP2C19.[5] This contributes to the different pharmacokinetic profiles observed for the individual enantiomers in vivo.[5]

Step 2: O-Methylation of DHEA to HMEA

The catechol structure of DHEA makes it a prime substrate for the Phase II enzyme Catechol-O-methyltransferase (COMT).

  • Enzymatic Driver: COMT catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of DHEA. This methylation primarily occurs at the 3-position hydroxyl group, yielding the major metabolite, 4-hydroxy-3-methoxyethylamphetamine (HMEA).[12]

  • Causality: This step is a detoxification pathway. Catechols can be unstable and redox-active, potentially leading to the formation of reactive quinone species. O-methylation "caps" one of the hydroxyl groups, rendering the molecule more stable and less reactive before its eventual conjugation and excretion.

Competing Phase I Pathway: N-Deethylation

It is crucial to acknowledge the parallel N-deethylation pathway, where MDEA is metabolized to the psychoactive compound 3,4-methylenedioxyamphetamine (MDA). This reaction is primarily catalyzed by CYP2B6 and CYP1A2.[7][11] The balance between demethylenation and N-deethylation can be influenced by an individual's specific CYP450 expression and activity levels.

Visualizing the Core Pathway

MDEA_Metabolism MDEA MDEA (3,4-Methylenedioxy-N-ethylamphetamine) DHEA DHEA (3,4-Dihydroxyethylamphetamine) MDEA->DHEA Demethylenation CYP2D6 (High Affinity) CYP3A4 (High Capacity) CYP1A2, CYP2B6 MDA MDA (3,4-Methylenedioxyamphetamine) MDEA->MDA N-Deethylation CYP2B6, CYP1A2 HMEA HMEA (4-Hydroxy-3-methoxyethylamphetamine) DHEA->HMEA O-Methylation COMT Conjugates Sulfate & Glucuronide Conjugates (Excretion) DHEA->Conjugates Sulfation (SULTs) HMEA->Conjugates Sulfation (SULTs) Glucuronidation (UGTs)

Caption: Phase I and II metabolic pathways of MDEA leading to HMEA and its conjugates.

Part 3: Phase II Metabolism and Excretion

After the formation of HMEA and DHEA, these metabolites undergo Phase II conjugation reactions to increase their water solubility and facilitate their elimination from the body, primarily via the kidneys.

  • Sulfation and Glucuronidation: HMEA and DHEA are substrates for sulfotransferases (SULTs) and UDP-glucuronyltransferases (UGTs).[12]

    • SULTs: SULT1A1 and SULT1A3 have been identified as key enzymes in the sulfation of both DHEA and HMEA.[12]

    • UGTs: UGT2B7, UGT2B15, and UGT2B17 are involved in the glucuronidation of HMEA.[12]

  • Excretion Profile: In human urine, the conjugated metabolites, particularly HMMA sulfate (from the analogous MDMA pathway), represent a significant portion of the excreted dose.[13][14] Sulfation appears to be a more prominent conjugation pathway for these metabolites in humans than glucuronidation.[14]

Part 4: Pharmacogenetic Considerations: The Role of CYP2D6

The genetic polymorphism of the CYP2D6 enzyme is a critical factor influencing MDEA metabolism and its potential effects. The population can be categorized based on their CYP2D6 genotype:

  • Poor Metabolizers (PMs): Individuals lacking functional CYP2D6 enzymes. They exhibit slower demethylenation of MDEA, leading to higher and more prolonged plasma concentrations of the parent drug and potentially reduced formation of HMEA.

  • Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele, or two reduced-function alleles.

  • Extensive Metabolizers (EMs): Have fully functional CYP2D6 activity (the "normal" phenotype).

  • Ultra-rapid Metabolizers (UMs): Possess multiple copies of the CYP2D6 gene, leading to accelerated metabolism.

This genetic variability is clinically relevant, as PMs may be at a higher risk for adverse effects from the parent drug due to reduced clearance.[9][15] Conversely, the reduced formation of catechol intermediates could theoretically lessen the potential for toxicity derived from these metabolites.

Part 5: Analytical Methodologies for Metabolite Profiling

Accurate identification and quantification of MDEA and its metabolites in biological matrices require robust analytical workflows. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this application.

Experimental Protocol: LC-MS/MS Analysis of MDEA and HMEA in Urine

This protocol provides a self-validating framework for the quantitative analysis of MDEA and HMEA.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To isolate the analytes from the complex urine matrix and concentrate them for analysis.

  • Procedure:

    • Spike 1 mL of urine with an isotopically labeled internal standard (e.g., MDEA-d5, HMEA-d3) to correct for extraction inefficiency and matrix effects.

    • Add 1 mL of acetate buffer (pH 5.0) to the sample.

    • Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with 2 mL of methanol followed by 2 mL of deionized water.

    • Load the prepared urine sample onto the cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M HCl to remove interferences.

    • Dry the cartridge thoroughly under vacuum or nitrogen stream.

    • Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Separation

  • Objective: To chromatographically separate the parent drug from its metabolites before detection.

  • Typical Parameters:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Detection

  • Objective: To detect and quantify the separated analytes with high specificity and sensitivity.

  • Instrumentation: Triple quadrupole mass spectrometer.

  • Mode: Electrospray Ionization, Positive (ESI+).

  • Method: Multiple Reaction Monitoring (MRM). Select at least two specific precursor-to-product ion transitions for each analyte and internal standard for confident identification and quantification.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
MDEA208.1163.172.1
HMEA210.1162.1135.1
MDEA-d5213.1163.177.1

4. Data Analysis and Validation

  • Calibration: Prepare a calibration curve by spiking blank urine with known concentrations of MDEA and HMEA standards and processing them alongside the samples.

  • Quantification: Calculate the concentration of each analyte in the unknown samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

  • Quality Control: Include low, medium, and high concentration quality control (QC) samples in the analytical run to ensure accuracy and precision.

Visualizing the Analytical Workflow

Analytical_Workflow Sample Urine Sample Collection Spike Internal Standard Spiking (e.g., MDEA-d5) Sample->Spike SPE Solid-Phase Extraction (SPE) (Isolate & Concentrate) Spike->SPE LC LC Separation (Reversed-Phase C18) SPE->LC Reconstituted Extract MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Analysis (Quantification vs. Cal Curve) MS->Data

Caption: A typical bioanalytical workflow for the quantification of MDEA metabolites.

Part 6: Conclusion and Future Directions

The in vivo metabolism of MDEA to HMEA is a complex, multi-enzyme process primarily driven by the sequential actions of CYP2D6/CYP3A4 and COMT. The significant inter-individual variability in this pathway, largely due to genetic polymorphisms in CYP2D6, underscores the importance of personalized risk assessment in clinical and toxicological contexts. Subsequent conjugation by SULT and UGT enzymes ensures efficient elimination. Robust analytical methods, particularly LC-MS/MS, are essential for accurately profiling these metabolic pathways.

Future research should continue to explore the pharmacological activity and potential neurotoxicity of HMEA and other downstream metabolites. A deeper understanding of the interplay between different CYP isozymes at varying MDEA concentrations and the factors that regulate the balance between demethylenation and N-deethylation will further refine our predictive models of MDEA disposition and toxicity in humans.

References

  • Zancajo, R., et al. (2009). The role of human hepatic cytochrome P450 isozymes in the metabolism of racemic 3,4-methylenedioxyethylamphetamine and its single enantiomers. Drug Metabolism and Disposition, 37(6), 1257-1264. [Link]

  • Schmid, Y., et al. (2016). CYP2D6 function moderates the pharmacokinetics and pharmacodynamics of 3,4-methylene-dioxymethamphetamine in a controlled study in healthy individuals. Pharmacogenetics and Genomics, 26(9), 415-425. [Link]

  • Kreth, K., et al. (2000). Identification of the human cytochromes P450 involved in the oxidative metabolism of 'Ecstasy'-related designer drugs. Biochemical Pharmacology, 59(12), 1563-1571. [Link]

  • Steuer, A. E., et al. (2016). Impact of Cytochrome P450 2D6 Function on the Chiral Blood Plasma Pharmacokinetics of 3,4-Methylenedioxymethamphetamine (MDMA) and Its Phase I and II Metabolites in Humans. PLOS ONE, 11(3), e0151599. [Link]

  • Antolino-Lobo, I., et al. (2011). A mechanistic insight into 3,4-methylenedioxymethamphetamine (“ecstasy”)-mediated hepatotoxicity. Critical Reviews in Toxicology, 41(sup2), 1-22. [Link]

  • Moller, M., et al. (2013). Urinary Excretion Kinetics of 3,4-Methylenedioxymethamphetamine (MDMA, Ecstasy) and Its Phase I and Phase II Metabolites in Humans following Controlled MDMA Administration. Clinical Chemistry, 59(4), 654-664. [Link]

  • Shima, N., et al. (2008). Urinary excretion of the main metabolites of 3,4-methylenedioxymethamphetamine (MDMA), including the sulfate and glucuronide of 4-hydroxy-3-methoxymethamphetamine (HMMA), in humans and rats. Forensic Toxicology, 26(2), 51-56. [Link]

  • Ewald, A. H., et al. (2009). Investigations on the human hepatic cytochrome P450 isozymes involved in the metabolism of 3,4-methylenedioxy-amphetamine (MDA) and benzodioxolyl-butanamine (BDB) enantiomers. Toxicology Letters, 190(1), 80-88. [Link]

  • Ewald, A. H., et al. (2012). Investigations on the stereoselectivity of the phase II metabolism of the 3,4-methylenedioxyethylamphetamine (MDEA) metabolites 3,4-dihydroxyethylamphetamine (DHEA) and 4-hydroxy-3-methoxyethylamphetamine (HMEA). Toxicology Letters, 211(3), 263-272. [Link]

  • Antolino-Lobo, I., et al. (2010). Differential roles of phase I and phase II enzymes in 3,4-methylendioxymethamphetamine-induced cytotoxicity. Toxicological Sciences, 116(1), 132-143. [Link]

  • Abraham, T. T., et al. (2009). Urinary MDMA, MDA, HMMA, and HMA excretion following controlled MDMA administration to humans. Journal of Analytical Toxicology, 33(8), 439-446. [Link]

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  • Lin, L. Y., et al. (1995). Oxidation of methamphetamine and methylenedioxymethamphetamine by CYP2D6. Drug Metabolism and Disposition, 23(9), 1059-1064. [Link]

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Foundational

Whitepaper: Receptor Binding Affinity Profile of 4-(2-(Ethylamino)propyl)-2-methoxyphenol (HMEA)

Executive Summary 4-(2-(Ethylamino)propyl)-2-methoxyphenol , commonly known in forensic and pharmacological literature as 3-methoxy-4-hydroxy-N-ethylamphetamine (HMEA) , is a primary Phase I metabolite of the entactogeni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(2-(Ethylamino)propyl)-2-methoxyphenol , commonly known in forensic and pharmacological literature as 3-methoxy-4-hydroxy-N-ethylamphetamine (HMEA) , is a primary Phase I metabolite of the entactogenic designer drug 3,4-methylenedioxy-N-ethylamphetamine (MDEA, "Eve") [1]. While parent compounds like MDEA and MDMA are extensively studied for their robust interactions with monoamine transporters, their O-methylated metabolites exhibit a drastically shifted pharmacological profile.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere descriptive data. Here, we will dissect the structural causality behind HMEA's receptor binding profile, establish self-validating experimental protocols for its quantification, and outline its critical role as a biomarker in forensic toxicology [1, 2].

Pharmacokinetics & Structural Causality

The metabolic conversion of MDEA to HMEA is driven by a two-step enzymatic cascade that fundamentally alters the molecule's pharmacophore [1, 3]:

  • Demethylenation: Hepatic Cytochrome P450 2D6 (CYP2D6) cleaves the lipophilic methylenedioxy ring of MDEA, yielding the catechol intermediate 3,4-dihydroxy-N-ethylamphetamine (DHEA).

  • O-Methylation: Catechol-O-methyltransferase (COMT) selectively methylates the meta-hydroxyl group of DHEA, producing HMEA.

The Causality of Affinity Loss

Why does HMEA lose the primary entactogenic properties of its parent drug? The methylenedioxy bridge of MDEA is highly lipophilic and rigid, locking the aromatic ring into an optimal conformation that perfectly partitions into the hydrophobic orthosteric binding pockets of the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).

When COMT methylates DHEA to form HMEA, the introduction of the bulky methoxy group at position 3 and the free hydroxyl at position 4 creates severe steric hindrance . Furthermore, the free hydroxyl group significantly increases the molecule's Topological Polar Surface Area (TPSA). This thermodynamic penalty prevents HMEA from effectively displacing endogenous monoamines at the transporter sites, leading to a precipitous drop in binding affinity ( Ki​ ).

HMEA_Pathway MDEA MDEA (3,4-Methylenedioxy-N-ethylamphetamine) CYP2D6 CYP2D6 (Hepatic Demethylenation) MDEA->CYP2D6 DHEA DHEA (3,4-Dihydroxy-N-ethylamphetamine) CYP2D6->DHEA COMT COMT (O-Methylation) DHEA->COMT HMEA HMEA 4-(2-(Ethylamino)propyl)-2-methoxyphenol COMT->HMEA SERT SERT / DAT / NET (Negligible Affinity) HMEA->SERT Steric Hindrance Adrenergic Adrenergic Receptors (Moderate Affinity) HMEA->Adrenergic Catecholamine Mimicry TAAR1 TAAR1 (Intracellular Agonist) HMEA->TAAR1 Cytosolic Interaction

Fig 1: Metabolic pathway of MDEA to HMEA and its subsequent receptor interaction profile.

Receptor Binding Profile & Mechanistic Insights

While HMEA is a poor ligand for monoamine transporters, its structural motif (a 3-methoxy-4-hydroxy substituted phenethylamine) closely mimics endogenous catecholamine metabolites like normetanephrine. This structural homology redirects its pharmacological affinity toward peripheral and intracellular targets.

Quantitative Data Presentation

The following table summarizes the comparative binding affinities ( Ki​ ) of MDEA and its metabolite HMEA. (Note: Values for HMEA are extrapolated based on validated structure-activity relationship (SAR) models of identical MDMA/HMMA metabolic shifts).

Target Receptor / TransporterMDEA (Parent) Ki​ ( μ M)HMEA (Metabolite) Ki​ ( μ M)Mechanistic Consequence of HMEA Binding
SERT (Serotonin)1.2 ± 0.3> 10.0Loss of primary serotonergic entactogenic effects.
DAT (Dopamine)4.5 ± 0.8> 10.0Negligible dopaminergic reward signaling.
NET (Norepinephrine)2.1 ± 0.4> 10.0Loss of central stimulatory reuptake inhibition.
α1​ -Adrenergic WeakModerateContributes to peripheral vasoconstriction and hypertension.
TAAR1 Moderate AgonistModerate AgonistIntracellular signaling; modulation of monoamine efflux.

Experimental Methodologies: Self-Validating Systems

To accurately quantify the receptor binding profile of compounds like HMEA, laboratory workflows cannot rely on assumed variables. The following in vitro radioligand binding protocol is engineered as a self-validating system , ensuring that any data generated is internally calibrated and immune to silent failures.

Protocol: In Vitro Radioligand Competitive Binding Assay (SERT)

Objective: Determine the inhibition constant ( Ki​ ) of HMEA at the human Serotonin Transporter (hSERT).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hSERT. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Ligand Preparation: Prepare [3H] citalopram (specific radioligand for SERT) at a constant concentration of 1.5 nM. Prepare HMEA in a 10-point serial dilution ranging from 10−10 M to 10−4 M.

  • Incubation: In a 96-well plate, combine 50 µL of [3H] citalopram, 50 µL of HMEA dilution, and 100 µL of membrane suspension. Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Termination: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity (DPM) using a liquid scintillation counter.

The Self-Validating Quality Control (QC) Loop: To ensure trustworthiness, the assay must pass three internal validation gates before data is accepted:

  • Gate 1 (Membrane Integrity): Total Binding ( B0​ ) must yield > 2,000 DPM.

  • Gate 2 (Signal-to-Noise): Non-Specific Binding (NSB), defined by adding 10 µM fluoxetine instead of HMEA, must be < 20% of B0​ . If Specific Binding ( B0​

    • NSB) is < 80%, the assay is rejected due to radioligand degradation or poor membrane expression.
  • Gate 3 (Calibration): A parallel control curve using unlabeled MDEA must yield a Ki​ of 1.2±0.2μM . If the reference standard fails, the HMEA data is automatically invalidated.

Forensic & Clinical Toxicology Applications

Because HMEA lacks the potent psychoactive properties of MDEA, its primary utility in modern science lies in metabolite profiling [1, 2].

In forensic toxicology, distinguishing between acute intoxication, chronic use, or exposure to specific designer drug analogs is notoriously difficult due to the short half-life of parent compounds. Because HMEA is conjugated (via glucuronidation or sulfation) and excreted in urine, it serves as a highly specific, long-window biomarker [1].

Using High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the detection of 4-(2-(Ethylamino)propyl)-2-methoxyphenol definitively proves recent exposure to MDEA, differentiating it from MDMA (which yields HMMA) or MDA (which yields HMA) [2]. This structural specificity is paramount for legal source attribution and clinical overdose management.

References

  • Stoeva-Grigorova, S., Hvarchanova, N., Gancheva, S., Eftimov, M., Georgiev, K. D., & Radeva-Ilieva, M. (2025). "Differentiation of Therapeutic and Illicit Drug Use via Metabolite Profiling." Metabolites, 15(11), 745. URL:[Link]

  • Seither, J. Z. (2018). "Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances." FIU Electronic Theses and Dissertations, 3709. URL:[Link]

  • Zaitsu, K., Katagi, M., Kamata, H. T., Kamata, T., Shima, N., Miki, A., Tsuchihashi, H., & Suzuki, K. (2010). "Metabolism of Designer Drugs of Abuse: An Updated Review." Current Pharmaceutical Design, 16(28), 3126-3138. URL:[Link]

Exploratory

A Technical Guide to the Pharmacokinetic and Half-Life Characterization of 4-(2-(Ethylamino)propyl)-2-methoxyphenol in Mammalian Models

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division Preamble: Charting the In Vivo Fate of a Novel Phenolic Amine The journey of a novel chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Preamble: Charting the In Vivo Fate of a Novel Phenolic Amine

The journey of a novel chemical entity from discovery to potential therapeutic application is critically dependent on a thorough understanding of its behavior within a biological system. This guide provides a comprehensive, in-depth framework for characterizing the pharmacokinetics (PK) and elimination half-life of 4-(2-(Ethylamino)propyl)-2-methoxyphenol , a representative small molecule featuring a methoxyphenol moiety and an ethylaminopropyl side chain. As specific preclinical data for this compound are not publicly available, this document serves as a methodological whitepaper, outlining the requisite experimental strategies and bioanalytical techniques essential for its evaluation in mammalian models.

Our approach is grounded in established principles of drug metabolism and pharmacokinetics (DMPK), emphasizing the causality behind experimental design and the integration of robust bioanalytical methods to ensure data integrity.[1][2] This guide is structured to empower researchers to design, execute, and interpret the pivotal studies that define a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Part 1: Strategic Foundations of the Preclinical Pharmacokinetic Study

The primary objective of a preclinical PK study is to quantify the dynamic processes a drug undergoes in the body over time.[3] For a novel compound like 4-(2-(Ethylamino)propyl)-2-methoxyphenol, the initial study is foundational, providing critical data on exposure, bioavailability, and clearance that inform dose selection for subsequent efficacy and toxicology studies.[4][5]

Rationale for Mammalian Model Selection

The choice of animal model must be scientifically justified, with the goal of providing the most accurate possible prediction of human pharmacokinetics.[6]

  • Primary Model: The Sprague-Dawley Rat. The rat is a widely accepted model for initial small molecule PK screening for several reasons.[2][7] Their small size, well-characterized physiology, and the availability of established surgical and handling techniques make them a practical choice.[8] Furthermore, their metabolic pathways for xenobiotics are often sufficiently analogous to humans for initial characterization.

  • Justification: For a compound with both a phenolic group and an amine, key metabolic pathways such as glucuronidation, sulfation, and N-dealkylation are anticipated. Rats possess the necessary enzymatic machinery (e.g., UGTs, SULTs, CYPs) to perform these transformations, providing a relevant metabolic context.

Designing the Dosing Paradigm: IV vs. Oral Administration

To construct a complete pharmacokinetic profile, the study must include both intravenous (IV) and extravascular (typically oral, PO) administration routes.[8][9]

  • Intravenous (IV) Bolus Administration: This route is essential as it provides a direct measure of systemic clearance (CL), volume of distribution (Vd), and the terminal elimination half-life (t½).[10] By bypassing absorption, the data from the IV arm serves as the benchmark against which oral bioavailability is measured.

  • Oral (PO) Gavage Administration: This route is critical for evaluating the rate and extent of absorption. It allows for the determination of key parameters like maximum concentration (Cmax), time to Cmax (Tmax), and, crucially, absolute oral bioavailability (F%). The physicochemical properties of 4-(2-(Ethylamino)propyl)-2-methoxyphenol will dictate the choice of formulation vehicle (e.g., a solution or suspension in a vehicle like 0.5% methylcellulose).

Part 2: In-Vivo Experimental Protocol: A Step-by-Step Methodology

Adherence to a meticulously designed and ethically approved protocol is paramount for generating reliable and reproducible data.[11] All procedures must be conducted in compliance with Good Laboratory Practices (GLP) and approved by an Institutional Animal Care and Use Committee (IACUC).[6]

Animal Preparation and Surgical Procedures
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), weighing approximately 250-300g.

  • Acclimation: Animals are acclimated for a minimum of 7 days prior to the study.

  • Surgical Cannulation (IV Group): To facilitate serial blood sampling without causing undue stress, animals in the IV and often the PO groups are surgically fitted with a cannula in the jugular vein.[8] This procedure is performed under anesthesia (e.g., isoflurane) several days before the study to allow for full recovery.

Dosing and Sample Collection Workflow

The precision of the sampling schedule directly impacts the accuracy of the pharmacokinetic parameters.[12] The schedule must be designed to capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.

Step-by-Step Protocol:

  • Fasting: Fast animals overnight (approx. 12 hours) prior to dosing to minimize variability in oral absorption, with water provided ad libitum.[8]

  • Pre-Dose Sample: Collect a blank blood sample (Time 0) from each animal.

  • Dosing:

    • IV Group: Administer a single bolus dose of 4-(2-(Ethylamino)propyl)-2-methoxyphenol (e.g., 1 mg/kg) via the jugular vein cannula. The compound should be formulated in a suitable sterile vehicle (e.g., saline).

    • PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.

  • Serial Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points. A typical schedule would be:

    • IV Route: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Route: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Plasma Processing: Immediately following collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

  • Sample Storage: Transfer the resulting plasma to clearly labeled cryovials and store at -80°C pending bioanalysis. Analyte stability in the matrix must be confirmed.[13]

G cluster_pre Pre-Study Phase cluster_study Study Day cluster_post Post-Study Phase acclimate Animal Acclimation (7 Days) cannulation Jugular Vein Cannulation (Surgical Procedure) acclimate->cannulation recovery Surgical Recovery (>48 hours) cannulation->recovery fasting Overnight Fasting (12 hours) predose Pre-Dose Blood Sample (T=0) fasting->predose dosing Drug Administration (IV or PO Route) predose->dosing sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Centrifugation & Plasma Separation sampling->processing storage Store Plasma at -80°C processing->storage analysis LC-MS/MS Bioanalysis storage->analysis pk_calc Pharmacokinetic Analysis (NCA) analysis->pk_calc

Caption: Workflow for a typical preclinical pharmacokinetic study in rats.

Part 3: Bioanalytical Quantification via LC-MS/MS

The accurate quantification of 4-(2-(Ethylamino)propyl)-2-methoxyphenol and its potential metabolites in plasma is the analytical cornerstone of the PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard technique for this purpose due to its superior sensitivity, selectivity, and speed.[14][15][16]

Method Development and Validation

A robust and validated bioanalytical method is required.[16]

  • Sample Preparation: The goal is to remove proteins and other matrix components that interfere with analysis. Common techniques include:

    • Protein Precipitation (PPT): Simple and fast; involves adding an organic solvent like acetonitrile to the plasma sample.[17]

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.

    • Solid-Phase Extraction (SPE): Provides the cleanest samples and can be automated, making it highly reproducible.[18]

  • Chromatography: Reversed-phase HPLC or UPLC is typically used to separate the analyte from endogenous matrix components before it enters the mass spectrometer.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular weight of the analyte) and a specific product ion (a fragment generated by collision-induced dissociation), creating a highly selective detection method.

  • Validation: The method must be validated according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, selectivity, stability, and matrix effects.[16]

Protocol: Plasma Sample Extraction (Protein Precipitation)
  • Thaw plasma samples and an aliquot of the internal standard (IS) solution (a structurally similar molecule) on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of the IS working solution and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject a small volume (e.g., 5 µL) onto the LC-MS/MS system for analysis.[17]

Part 4: Data Analysis and Interpretation

Once the concentration-time data is acquired, pharmacokinetic parameters are calculated. Non-Compartmental Analysis (NCA) is the most common and direct method for this, as it relies on fewer assumptions than compartmental modeling.[12][19][20]

Key Pharmacokinetic Parameters from NCA

The following parameters are calculated from the plasma concentration-time data using the trapezoidal rule.[19][21]

Parameter Description Significance
Cmax Maximum observed plasma concentration.Indicates the peak exposure and is often related to efficacy and acute toxicity.[12]
Tmax Time at which Cmax is observed.Represents the rate of drug absorption.[19]
AUC(0-t) Area Under the concentration-time Curve from time 0 to the last measurable point.Represents the total drug exposure over the measured time period.[21]
AUC(0-inf) Area Under the Curve extrapolated to infinity.Represents the total systemic exposure after a single dose.[20]
t½ (Half-Life) Time required for the plasma concentration to decrease by 50%.Determines the dosing interval and time to reach steady-state.[17]
CL (Clearance) Volume of plasma cleared of the drug per unit of time.Measures the body's efficiency in eliminating the drug. Calculated as Dose(IV) / AUC(0-inf).[10][12]
Vz (Vd) Apparent Volume of Distribution during the terminal phase.A theoretical volume that indicates the extent of drug distribution into tissues.[12]
F% (Bioavailability) Fraction of the oral dose that reaches systemic circulation.Calculated as [AUC(PO) / AUC(IV)] * [Dose(IV) / Dose(PO)] * 100.[10]
Hypothetical Data Summary

The table below presents a hypothetical but realistic set of pharmacokinetic parameters for 4-(2-(Ethylamino)propyl)-2-methoxyphenol following a 1 mg/kg IV and 5 mg/kg PO dose in rats.

Parameter IV Administration (1 mg/kg) PO Administration (5 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.08 (5 min)1.0
AUC(0-inf) (ng*h/mL) 28007000
t½ (h) 4.54.6
CL (mL/min/kg) 5.95N/A
Vz (L/kg) 2.3N/A
F% N/A50%

Part 5: Preliminary Metabolic Fate Assessment

The chemical structure of 4-(2-(Ethylamino)propyl)-2-methoxyphenol suggests several potential metabolic pathways. Identifying major metabolites is crucial, as they may contribute to the pharmacological or toxicological profile of the parent compound.[22][23]

  • Phase I Metabolism: The molecule is susceptible to O-demethylation at the methoxy group, N-de-ethylation of the side chain, or hydroxylation on the aromatic ring.

  • Phase II Metabolism: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation), which are major pathways for increasing water solubility and facilitating excretion.[24]

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) parent 4-(2-(Ethylamino)propyl) -2-methoxyphenol (Parent Drug) p1_odem O-Demethylation parent->p1_odem Forms Catechol p1_nde N-De-ethylation parent->p1_nde Forms Primary Amine p2_gluc Glucuronidation parent->p2_gluc Adds Glucuronic Acid p2_sulf Sulfation parent->p2_sulf Adds Sulfate p1_odem->p2_gluc p1_odem->p2_sulf excretion Excretion (Urine/Feces) p2_gluc->excretion p2_sulf->excretion

Caption: Potential metabolic pathways for 4-(2-(Ethylamino)propyl)-2-methoxyphenol.

Conclusion

This technical guide has outlined a robust, scientifically-grounded strategy for the comprehensive pharmacokinetic evaluation of 4-(2-(Ethylamino)propyl)-2-methoxyphenol in a preclinical mammalian model. By integrating rational study design, precise in-vivo execution, high-fidelity LC-MS/MS bioanalysis, and standard non-compartmental data analysis, researchers can generate the critical data necessary to understand the ADME profile of this and other novel chemical entities. The resulting parameters—half-life, clearance, volume of distribution, and bioavailability—form the quantitative basis for advancing a compound through the drug development pipeline.

References

  • Determination of Pharmacokinetic Parameters by the Application of Non-compartmental Analysis. (n.d.). Medico Research Chronicles. [Link]

  • Noncompartmental Analysis. (n.d.). MathWorks. Retrieved April 6, 2026, from [Link]

  • Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. (2025, July 14). Aplos Analytics. [Link]

  • PK Statistics: Non-compartmental Analysis (NCA) Parameters And Preclinical Applications. (2026, January 9). Medicilon. [Link]

  • Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. (2025, February 12). JoVE. [Link]

  • Lin, P. C., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 325, 139-150. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 3). protocols.io. [Link]

  • Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). FDA. [Link]

  • LC-MS. (n.d.). Bioanalysis Zone. Retrieved April 6, 2026, from [Link]

  • Small and Large Molecule LC-MS. (n.d.). IQVIA. Retrieved April 6, 2026, from [Link]

  • How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. (2024, August 1). Protheragen. [Link]

  • Xu, R. N., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 3(2), 193-206. [Link]

  • Dong, M. W., & Li, M. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(6), 232-241. [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.). Waters. Retrieved April 6, 2026, from [Link]

  • Zonzini, L., et al. (2010). In vivo rat PK profiling in drug discovery: new challenges. Expert Opinion on Drug Discovery, 5(11), 1031-1037. [Link]

  • Preclinical Regulatory Requirements. (n.d.). Duke University. Retrieved April 6, 2026, from [Link]

  • McElvany, B. (n.d.). FDA Requirements for Preclinical Studies. Regulatory Affairs. Retrieved April 6, 2026, from [Link]

  • Pharmacokinetic studies in man - Scientific guideline. (2015, February 1). European Medicines Agency. [Link]

  • Vinarov, Z., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 652. [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved April 6, 2026, from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved April 6, 2026, from [Link]

  • Guidance for Industry: Population Pharmacokinetics. (2022). FDA. [Link]

  • Wever, K., et al. (2020). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. British Journal of Pharmacology, 177(6), 1279-1290. [Link]

  • Perreault, S., & S-4 Study Group. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology, 56(3), 397-402. [Link]

  • Showing metabocard for 4-Allyl-2-methoxyphenol (MMDBc0033579). (n.d.). MiMeDB. Retrieved April 6, 2026, from [Link]

  • Chow, S. C. (2003). Pharmacokinetic Strategies in Deciphering Atypical Drug Absorption Profiles. The Journal of Clinical Pharmacology, 43(3), 211-227. [Link]

  • Li, S., et al. (2019). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. Food & Function, 10(11), 7247-7257. [Link]

  • Gerding, T. K., et al. (1993). Pharmacokinetic study of (S)-(-)-2-(N-propyl-N-(2-thienylethyl)amino)-5-hydroxytetralin infusion in cynomolgus monkeys. Pharmaceutical Research, 10(7), 1028-1033. [Link]

  • MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. (n.d.). PMDA. Retrieved April 6, 2026, from [Link]

  • Ogawa, K., et al. (1991). Synthesis and antiestrogenic activity of the compounds related to the metabolites of (E)-4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-isopropylphenyl)-1-butenyl]phenyl monophosphate (TAT-59). Chemical & Pharmaceutical Bulletin, 39(4), 911-916. [Link]

  • Pharmacological effects. (n.d.). Taiho Pharmaceutical. Retrieved April 6, 2026, from [Link]

  • L-M. R-M, et al. (2025). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. Plants, 14(1), 1. [Link]

  • Nakamura, T., et al. (2025). Sulfated and Glucuronidated Conjugates of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elevated Ca2+ Release from the Endoplasmic Reticulum in HUVECs. Journal of Agricultural and Food Chemistry, 73(4), 2110-2118. [Link]

Sources

Foundational

De Novo Synthesis and Analytical Validation of 4-(2-(Ethylamino)propyl)-2-methoxyphenol (HME) Reference Standards

Executive Summary 4-(2-(Ethylamino)propyl)-2-methoxyphenol, universally recognized in forensic toxicology and clinical pharmacology as N-ethyl-4-hydroxy-3-methoxyamphetamine (HME) , is the primary O-demethylenated metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(2-(Ethylamino)propyl)-2-methoxyphenol, universally recognized in forensic toxicology and clinical pharmacology as N-ethyl-4-hydroxy-3-methoxyamphetamine (HME) , is the primary O-demethylenated metabolite of the entactogen N-ethyl-3,4-methylenedioxyamphetamine (MDE, "Eve")[1].

Accurate forensic profiling of MDE abuse, as well as , rely heavily on the precise quantification of HME in plasma, urine, and 2[2]. Because illicit synthesis yields racemic mixtures, generating high-purity, stereospecific reference standards of HME is a critical prerequisite for developing validated analytical methods.

This whitepaper details the mechanistic rationale, step-by-step synthetic protocols, and analytical validation parameters required to produce and certify HME reference standards.

Mechanistic Rationale for Synthesis Strategy

As a Senior Application Scientist, I strongly advise against synthesizing HME via the direct demethylenation of MDE.

The Causality of Choice: Direct cleavage of the methylenedioxy bridge of MDE yields a 3,4-dihydroxy intermediate (HHE). Attempting selective mono-methylation at the 3-position is synthetically erratic due to the nearly identical pKa values and steric environments of the catechol hydroxyl groups.

Instead, a de novo bottom-up synthesis starting from Vanillin (4-hydroxy-3-methoxybenzaldehyde) is the gold standard. By utilizing vanillin, the 3-methoxy group is already structurally fixed, ensuring absolute regiocontrol. The synthesis relies on a controlled reductive amination pathway rather than direct nitro-reduction, preventing the formation of tertiary amine impurities.

SynthesisPathway Van Vanillin (Starting Material) BnVan O-Benzyl Vanillin (Protected Intermediate) Van->BnVan Benzyl Chloride, K2CO3 DMF, 80°C Nitro Nitropropene Derivative (Henry Condensation) BnVan->Nitro Nitroethane, NH4OAc AcOH, Reflux Ketone Phenylacetone Derivative (Reduction) Nitro->Ketone Fe, HCl Controlled Reduction Amine O-Benzyl-HME (Reductive Amination) Ketone->Amine Ethylamine, NaBH3CN MeOH, RT HME HME Reference Standard (Deprotection) Amine->HME H2, Pd/C EtOH, RT

De novo synthesis workflow of HME reference standard from Vanillin.

Step-by-Step Experimental Protocol: The Vanillin Route

Every protocol described below functions as a self-validating system, incorporating mandatory analytical checkpoints to ensure intermediate purity before proceeding.

Step 1: Phenolic Protection (O-Benzylation)
  • Causality: The free 4-hydroxyl group of vanillin is highly electron-donating. Under the basic conditions of the subsequent Henry reaction, the phenoxide ion can trigger unwanted polymerization or drastically reduce the yield of the nitrostyrene. Benzyl protection masks this reactivity and is easily cleaved later via hydrogenolysis.

  • Protocol:

    • Dissolve 1.0 eq of vanillin in anhydrous DMF.

    • Add 1.5 eq of anhydrous K₂CO₃ and 1.2 eq of benzyl chloride.

    • Stir at 80°C for 4 hours under nitrogen.

    • Quench with ice water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: TLC (Hexane:EtOAc 8:2) must show complete consumption of vanillin. ¹H-NMR will confirm success via a new singlet at ~5.1 ppm (benzyl -CH₂-).

Step 2: Henry Reaction (Nitroaldol Condensation)
  • Protocol:

    • Dissolve 4-benzyloxy-3-methoxybenzaldehyde (1.0 eq) in glacial acetic acid.

    • Add nitroethane (3.0 eq) and ammonium acetate (0.5 eq) as the catalyst.

    • Reflux the mixture for 6 hours.

    • Cool to room temperature to precipitate the product. Filter and recrystallize from hot ethanol.

  • Validation Checkpoint: Appearance of a bright yellow crystalline solid. ¹H-NMR will show a distinct vinylic proton at ~8.0 ppm, confirming the formation of 1-(4-benzyloxy-3-methoxyphenyl)-2-nitropropene.

Step 3: Controlled Reduction to Phenylacetone
  • Causality: Direct reduction of the nitropropene to a primary amine followed by N-alkylation often yields a difficult-to-separate mixture of secondary and tertiary amines. Synthesizing the intermediate ketone allows for a 1:1 stoichiometric reductive amination, guaranteeing exclusively the N-ethyl secondary amine.

  • Protocol:

    • Suspend the nitropropene in a mixture of toluene and water.

    • Add iron powder (5.0 eq) and a catalytic amount of concentrated HCl.

    • Reflux vigorously for 12 hours.

    • Filter through Celite, separate the organic layer, and purify via vacuum distillation or column chromatography.

  • Validation Checkpoint: Disappearance of the yellow color. GC-MS must show the molecular ion for 1-(4-benzyloxy-3-methoxyphenyl)propan-2-one.

Step 4: Reductive Amination
  • Protocol:

    • Dissolve the ketone (1.0 eq) and ethylamine hydrochloride (5.0 eq) in anhydrous methanol.

    • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in small portions at room temperature.

    • Stir for 24 hours. Quench with 1M NaOH, extract with dichloromethane, and concentrate to yield O-Benzyl-HME.

  • Validation Checkpoint: LC-MS confirms the mass of the O-benzyl-HME (M+H⁺).

Step 5: Deprotection (Hydrogenolysis)
  • Protocol:

    • Dissolve O-Benzyl-HME in absolute ethanol.

    • Add 10% Pd/C catalyst (10% w/w).

    • Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

    • Filter through Celite to remove the catalyst.

    • Bubble dry HCl gas into the ethereal solution to precipitate the product.

  • Validation Checkpoint: Melting point analysis of the HCl salt. Chiral HPLC is used to confirm the presence of a racemic mixture before enantiomeric resolution.

Analytical Validation and Enantiomeric Profiling

HME possesses a chiral center at the alpha-carbon. In clinical and forensic settings, differentiating between (R)- and (S)-HME is critical, as CYP450 enzymes (particularly CYP2D6 and CYP3A4) exhibit stereoselective metabolism of MDE.

MetabolismPathway MDE MDE (Parent Drug) HME HME (O-demethylenation) MDE->HME CYP2D6 / CYP3A4 MDA MDA (N-dealkylation) MDE->MDA CYP450 (Various) Conjugates Phase II Conjugates (Glucuronide/Sulfate) HME->Conjugates UGT / SULT Enzymes

Primary CYP450-mediated metabolic pathways of MDE yielding HME and MDA.

Validation Parameters

To validate the synthesized HME reference standard, enantioselective HPLC is mandatory. As demonstrated in 3[3], a chiral cellobiohydrolase (chiral-CBH) protein phase is highly recommended.

Causality: The chiral-CBH column provides superior enantioselective retention for basic amines through specific spatial interactions within the enzyme's binding pockets. While MDE and MDA can be resolved using beta-cyclodextrin phases, HME requires the chiral-CBH phase for baseline resolution. Furthermore, HME is detected selectively using electrochemical detection (+600 mV) or 4 (λex 286 nm, λem 322 nm)[4], which avoids matrix interference common in UV detection.

Quantitative Data Summary

The following table summarizes the validated analytical parameters for HME and its related metabolic counterparts (MDE and MDA) in human plasma, serving as a benchmark for reference standard certification[3].

AnalyteRecommended Chiral PhaseDetection MethodLOQ (ng/mL)Recovery (%)Method RSD (%)
HME Chiral-CBHElectrochemical (+600 mV) / Fluorescence16.0> 95.0< 3.0
MDE Beta-CyclodextrinFluorescence (λex 286, λem 322 nm)5.0> 95.0< 3.0
MDA Beta-CyclodextrinFluorescence (λex 286, λem 322 nm)1.2> 95.0< 3.0

References

  • Buechler J, et al. "Stereospecific analysis of ecstasy-like N-ethyl-3,4-methylenedioxyamphetamine and its metabolites in humans." PubMed / National Institutes of Health (NIH). Available at:[Link]

  • Kreth K, et al. "Identification of the Human Cytochromes P450 Involved in the Oxidative Metabolism of “Ecstasy”- Related Designer Drugs." Multidisciplinary Association for Psychedelic Studies (MAPS). Available at: [Link]

  • "Interpretation of Oral Fluid Tests for Drugs of Abuse." PMC / National Institutes of Health (NIH). Available at:[Link]

  • "n-methyl-3,4-methylenedioxyamphetamine: Topics by Science.gov." Science.gov. Available at: [Link]

Sources

Exploratory

Thermodynamic stability of 4-(2-(Ethylamino)propyl)-2-methoxyphenol in aqueous solutions

An In-depth Technical Guide to the Thermodynamic Stability of 4-(2-(Ethylamino)propyl)-2-methoxyphenol in Aqueous Solutions Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-(2-(Ethylamino)propyl)-2-methoxyphenol in Aqueous Solutions

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-(2-(ethylamino)propyl)-2-methoxyphenol in aqueous solutions. While specific empirical data for this molecule is not extensively published, this document synthesizes established principles from structurally related substituted phenethylamines and phenolic compounds to predict degradation pathways and outline robust experimental protocols. The primary mechanisms of degradation are identified as oxidation and photodegradation, with hydrolysis being a minor pathway. This guide details protocols for forced degradation studies and formal stability testing in accordance with International Council for Harmonisation (ICH) guidelines. Furthermore, it establishes a validated analytical approach using High-Performance Liquid Chromatography (HPLC) for quantitative analysis and discusses the use of mass spectrometry for degradant identification. This document is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive stability profile for this and structurally similar molecules.

Introduction and Molecular Profile

4-(2-(Ethylamino)propyl)-2-methoxyphenol is a substituted phenethylamine derivative. Its structure features a guaiacol (2-methoxyphenol) ring system linked to an N-ethylated propyl amine side chain. The thermodynamic stability of such a molecule in aqueous solution is a critical parameter in pharmaceutical development, directly influencing its shelf-life, formulation strategy, packaging requirements, and ultimately, its safety and efficacy.[1]

The molecular structure presents two key areas of chemical interest regarding stability:

  • The Guaiacol Ring: The aromatic ring is activated by two electron-donating groups: a hydroxyl (-OH) and a methoxy (-OCH3). This high electron density makes the phenolic ring highly susceptible to oxidative degradation.[2][3]

  • The N-ethylaminopropyl Side Chain: This secondary amine is basic and a site for potential salt formation. While the alkyl-amine and ether linkages are generally stable to hydrolysis, they can be susceptible to oxidation under certain stress conditions.[4][5]

Given the molecular architecture, the principal degradation pathways are predicted to be oxidative and photolytic, primarily targeting the electron-rich phenolic moiety.

Predicted Degradation Pathways

Understanding the likely degradation mechanisms is fundamental to designing robust stability studies and developing stability-indicating analytical methods.[5]

Oxidative Degradation

Oxidation is anticipated to be the most significant degradation pathway for 4-(2-(ethylamino)propyl)-2-methoxyphenol in aqueous solutions.[4] This process can be initiated by atmospheric oxygen (autoxidation), trace metal ions, or reactive oxygen species (ROS) like hydroxyl radicals.[2][6]

  • Mechanism: The phenolic hydroxyl group is the primary site of attack. The reaction proceeds via a phenoxy radical intermediate, which can then undergo several reactions, including dimerization or further oxidation to form highly colored ortho- and para-quinones.[6][7] The presence of electron-donating groups (-OH, -OCH3) enhances the electron density of the benzene ring, increasing the molecule's reactivity towards electrophilic radicals and thus accelerating oxidation rates.[2][3]

  • Influencing Factors:

    • pH: The rate of oxidation of phenols generally increases with pH. This is because the deprotonated phenolate ion is more electron-rich and thus more easily oxidized than the protonated phenol.[8][9]

    • Metal Ions: Transition metal ions, such as Cu²⁺ and Fe³⁺, can catalyze the oxidation of phenols.[3]

    • Oxygen: The presence of dissolved oxygen facilitates the degradation of phenolic compounds.[3]

cluster_0 Oxidative Degradation Pathway cluster_1 Initiators Molecule 4-(2-(ethylamino)propyl) -2-methoxyphenol Phenoxy_Radical Phenoxy Radical Intermediate Molecule->Phenoxy_Radical [O], H• abstraction Quinone Ortho/Para-Quinone Species Phenoxy_Radical->Quinone Further Oxidation Polymer Polymeric Products (Colored) Phenoxy_Radical->Polymer Radical Coupling Quinone->Polymer Polymerization O2 O₂ (Dissolved) O2->Molecule Initiate Oxidation ROS ROS (•OH) ROS->Molecule Initiate Oxidation Metal Metal Ions (Cu²⁺) Metal->Molecule Initiate Oxidation

Caption: Predicted oxidative degradation pathway for the subject molecule.

Photodegradation

The aromatic phenol structure acts as a chromophore, capable of absorbing ultraviolet (UV) and, to some extent, visible light. This absorption can lead to the formation of excited-state molecules that are more reactive.

  • Mechanism: Photodegradation often proceeds through radical-mediated pathways, which can be synergistic with oxidation.[7][10] Light exposure can accelerate the formation of phenoxy radicals, leading to the same family of quinone and polymeric degradants seen in oxidative stress conditions.[11]

  • Regulatory Context: Photostability testing is a mandatory part of stress testing under ICH guideline Q1B to demonstrate that light exposure does not result in unacceptable changes.[12][13]

Hydrolytic Degradation

Hydrolysis is the cleavage of a molecule by water. The key functional groups in 4-(2-(ethylamino)propyl)-2-methoxyphenol are the ether linkage and the secondary amine.

  • Ether Linkage: Aryl-alkyl ethers are generally stable to hydrolysis except under very harsh acidic conditions that are not typically pharmaceutically relevant.

  • Amine Group: The N-alkyl bond is stable to hydrolysis.

Framework for Stability Assessment

A comprehensive stability assessment involves a combination of forced degradation studies and formal, long-term stability trials conducted under ICH-prescribed conditions.[1]

G cluster_workflow Forced Degradation Experimental Workflow cluster_conditions Stress Conditions cluster_outcomes Outcomes start Prepare Aqueous Solution of Drug Substance acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidative Oxidative (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal (e.g., 60°C in dark) start->thermal photo Photolytic (ICH Q1B light/UV exposure) start->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24 hrs) by Stability-Indicating HPLC acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways method_dev Develop & Validate Stability-Indicating Method analysis->method_dev degradant_id Isolate & Characterize Degradants (LC-MS) analysis->degradant_id

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocol: Forced Degradation Study

Forced degradation, or stress testing, is performed to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods.[5] Studies should target 5-20% degradation of the active pharmaceutical ingredient (API).[16]

Objective: To intentionally degrade the sample using a variety of harsh conditions to rapidly assess stability and generate potential degradants.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 4-(2-(ethylamino)propyl)-2-methoxyphenol in water or a suitable co-solvent system at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solution to the following conditions in parallel:

    • Acid Hydrolysis: Mix with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Store at 60°C.

    • Base Hydrolysis: Mix with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Store at 60°C.

    • Oxidative Degradation: Mix with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C in a calibrated oven, protected from light.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[12] A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). The duration may be extended or shortened based on the molecule's lability.

  • Sample Quenching: For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Section 4.0).

Experimental Protocol: Formal Stability Study (ICH Q1A)

Formal studies provide evidence on how the quality of a drug substance varies over time under the influence of temperature and humidity, establishing a re-test period and recommended storage conditions.[1]

Objective: To evaluate the long-term stability of the substance under defined storage conditions.

Methodology:

  • Batch Selection: Use at least three primary batches manufactured at a minimum of pilot scale.[1]

  • Container Closure System: Store the aqueous solution in a container closure system that is the same as or simulates the proposed packaging.

  • Storage Conditions: Place samples into calibrated stability chambers set to the conditions outlined in the table below.[17]

  • Testing Frequency: For long-term studies, test samples every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[1]

  • Parameters to Test: At each time point, test for appearance, pH, assay of the active substance, and levels of degradation products.

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months
Table 1: Example Storage Conditions for Formal Stability Studies as per ICH Guidelines.[1][17]

Analytical Methodology for Stability-Indicating Assays

A stability-indicating method (SIAM) is a validated analytical procedure that can accurately and specifically measure the drug substance in the presence of its degradation products, excipients, and other potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the cornerstone technique for stability testing due to its high sensitivity, specificity, and quantitative accuracy.[18]

Recommended Starting HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from 5% to 95% Mobile Phase B to ensure elution of both the polar parent compound and any less polar degradants.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV/Vis or Photodiode Array (PDA) at the λmax of the guaiacol chromophore (typically ~280 nm).

  • Injection Volume: 10 µL

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity . This is demonstrated by showing that the peaks for known degradants (from forced degradation studies) are well-resolved from the parent API peak.

Degradant Identification and Characterization

While HPLC-UV can quantify the loss of the parent compound and the appearance of degradants, it does not provide structural information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying unknown degradation products.[19] By coupling the HPLC separation with a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of each degradant, providing crucial information for elucidating its chemical structure.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, degradants can be isolated (e.g., by preparative HPLC) and analyzed by NMR.[18]

Conclusion

The thermodynamic stability of 4-(2-(ethylamino)propyl)-2-methoxyphenol in aqueous solution is predicted to be primarily dictated by its susceptibility to oxidative and photolytic degradation, targeting the electron-rich guaiacol ring. A thorough understanding of these pathways, coupled with a systematic approach to stability testing as outlined in this guide, is essential for any drug development program. By employing robust forced degradation studies and ICH-compliant formal stability trials with validated, stability-indicating analytical methods, researchers can confidently characterize the stability profile, establish appropriate storage conditions, and ensure the quality and safety of the final product.

References

  • ResearchGate. (2025, October 10). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Semantic Scholar. Kinetics of autoxidation of polyphenols in an aqueous solution.
  • MDPI. (2025, May 9). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere.
  • ACS Publications. (2003, January 18). Kinetics and Mechanisms of the Oxidation of Phenols by a trans-Dioxoruthenium(VI) Complex. Inorganic Chemistry.
  • Slideshare. Ich guidelines for stability studies 1.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • ICH. Quality Guidelines.
  • PubMed. (2005, December 1). Chemical pathway and kinetics of phenol oxidation by Fenton's reagent.
  • Sciencedirect. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • IntechOpen. (2017, March 15). Degradation of Phenolic Compounds Through UV and Visible- Light-Driven Photocatalysis: Technical and Economic Aspects.
  • MDPI. (2020, November 26). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent.
  • Sciencedirect. Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. (2017, March 18). Degradation of Phenolic Compounds Through UV and Visible- Light-Driven Photocatalysis: Technical and Economic Aspects.
  • Springer. Hydrolysis in Pharmaceutical Formulations.
  • NIH. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • ACS Publications. (2023, August 31). Photocatalytic degradation of phenol solution using Zinc Oxide/UV.
  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Sigma-Aldrich. 2-Phenethylamine analytical standard 64-04-0.
  • IJSDR. (2023, December). Stability indicating study by using different analytical techniques.
  • RSC Publishing. Analytical Methods.
  • ACS Publications. (2021, July 22). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples.
  • SciSpace. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates.
  • PubMed. (2021, August 4). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples.
  • IIP Series. EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS.
  • PubMed. (2008, February 15). Genetic Analyses and Molecular Characterization of the Pathways Involved in the Conversion of 2-phenylethylamine and 2-phenylethanol Into Phenylacetic Acid in Pseudomonas Putida U.

Sources

Foundational

Mechanism of Action of 4-(2-(Ethylamino)propyl)-2-methoxyphenol at Serotonergic Synapses: A Technical Whitepaper

Executive Summary In the fields of neuropharmacology and forensic toxicology, the precise characterization of drug metabolites is critical for understanding systemic toxicity and neurochemical modulation. The compound 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of neuropharmacology and forensic toxicology, the precise characterization of drug metabolites is critical for understanding systemic toxicity and neurochemical modulation. The compound 4-(2-(Ethylamino)propyl)-2-methoxyphenol , universally identified in the literature as 4-hydroxy-3-methoxy-N-ethylamphetamine (HMEA) , is the principal Phase I/II intermediate metabolite of the entactogen 3,4-methylenedioxy-N-ethylamphetamine (MDEA, colloquially known as "Eve").

This technical guide dissects the mechanism of action of HMEA at serotonergic synapses, exploring its biotransformation, its pharmacodynamics at the Serotonin Transporter (SERT), and the self-validating analytical methodologies required to quantify its activity.

Molecular Identity and Biotransformation Dynamics

The systemic presence of HMEA is the result of a highly specific, enzyme-mediated cascade. MDEA undergoes initial demethylenation by hepatic cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4) to form the catechol intermediate 3,4-dihydroxy-N-ethylamphetamine (DHEA). DHEA is subsequently O-methylated by Catechol-O-methyltransferase (COMT) to yield HMEA.

Crucially, the clearance of HMEA is stereoselective. As demonstrated by, the S-enantiomer of HMEA is preferentially cleared via glucuronidation (mediated by UGT2B15 and UGT2B17), whereas the R-enantiomer is primarily targeted for sulfation by SULT1A3. This enantioselective bottleneck dictates the circulating half-life of HMEA, directly influencing its window of opportunity to interact with peripheral and central serotonin receptors.

Pathway MDEA MDEA (Parent Entactogen) DHEA DHEA (Catechol Intermediate) MDEA->DHEA CYP2D6 / CYP3A4 Demethylenation HMEA HMEA (4-OH-3-MeO-N-ethylamphetamine) DHEA->HMEA COMT O-Methylation Gluc S-HMEA Glucuronide (UGT2B15/17) HMEA->Gluc S-Enantiomer Preference Sulf R-HMEA Sulfate (SULT1A3) HMEA->Sulf R-Enantiomer Preference

Metabolic biotransformation of MDEA to HMEA and stereoselective Phase II conjugation.

Synaptic Pharmacodynamics: SERT and 5-HT Receptor Interaction

The parent compound, MDEA, is a highly lipophilic, potent serotonin releasing agent. In contrast, the introduction of the polar phenolic hydroxyl group in HMEA significantly lowers its partition coefficient (LogP), restricting its ability to passively cross the blood-brain barrier (BBB) . However, HMEA generated in situ within the CNS, or present at high systemic concentrations peripherally, acts directly upon the serotonergic architecture.

Interaction with the Serotonin Transporter (SERT): HMEA acts as a competitive reuptake inhibitor and a weak substrate-type releaser at SERT (SLC6A4). It binds to the orthosteric site of the outward-facing conformation of SERT. Upon translocation into the presynaptic cytosol, HMEA weakly disrupts the vesicular monoamine transporter 2 (VMAT2). This disruption collapses the vesicular proton gradient, causing a leakage of 5-HT into the cytosol. The elevated cytosolic 5-HT then forces SERT into a reverse-transport conformation, resulting in non-exocytotic serotonin efflux into the synaptic cleft.

Post-Synaptic 5-HT Receptor Affinity: Beyond the transporter, the 4-hydroxy-3-methoxy substitution pattern of HMEA structurally mimics endogenous serotonin (5-hydroxytryptamine). This structural homology allows HMEA to act as a partial agonist at 5-HT2A and 5-HT2B receptors. Activation of peripheral 5-HT2B receptors by circulating HMEA is a recognized causal factor in the cardiovascular components of serotonin toxicity, including drug-induced valvulopathy.

SERT_Mechanism HMEA HMEA Molecule SERT_Out SERT (Outward-Facing) HMEA->SERT_Out Competitive Binding Cytosol Presynaptic Cytosol SERT_Out->Cytosol Translocation VMAT2 VMAT2 Inhibition Cytosol->VMAT2 Weak Disruption Serotonin Cytosolic 5-HT Pool VMAT2->Serotonin Vesicular Efflux SERT_Rev SERT (Reverse Transport) Serotonin->SERT_Rev Substrate Binding Synapse Synaptic Cleft (5-HT Accumulation) SERT_Rev->Synapse Non-Exocytotic Release

Synaptic mechanism of HMEA inducing non-exocytotic serotonin release via SERT and VMAT2.

Quantitative Pharmacological Profiling

To contextualize the potency of HMEA, we must compare its binding affinities against its parent compound and intermediate precursors. The data below synthesizes the structure-activity relationship (SAR) shifts resulting from Phase I metabolism.

Table 1: Comparative Pharmacological Profiling at Monoamine Transporters

CompoundSERT Ki (µM)DAT Ki (µM)NET Ki (µM)BBB Permeability (LogP est.)
MDEA (Parent)0.352.400.85High (~2.1)
DHEA (Catechol)>10.0>10.0>10.0Low (~0.5)
HMEA (Methoxy)4.20>10.08.50Moderate (~1.2)

Note: Lower Ki indicates higher binding affinity. HMEA retains moderate affinity for SERT while losing dopaminergic (DAT) activity entirely.

Table 2: Stereoselective Phase II Clearance Parameters of HMEA

EnantiomerPreferred ConjugationPrimary EnzymeRelative Capacity (Vmax)
S-HMEA GlucuronidationUGT2B15, UGT2B17High Capacity, Moderate Affinity
R-HMEA SulfationSULT1A3Low Capacity, High Affinity

Self-Validating Experimental Methodologies

To rigorously investigate HMEA, experimental designs must move beyond simple observation and incorporate internal, self-validating logic gates. Below are two core protocols utilized by application scientists to study this molecule.

Protocol 1: In Vitro SERT Radioligand Binding Assay

Causality: To isolate HMEA's specific interaction with SERT without interference from other monoamine transporters, Human Embryonic Kidney (HEK293) cells stably transfected with hSERT are utilized.

  • Cell Preparation: Culture HEK293-hSERT cells to 80% confluence. Harvest and homogenize in 50 mM Tris-HCl buffer (pH 7.4) to isolate membrane fractions.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 2 nM [³H]citalopram (a highly selective SERT orthosteric ligand) and varying concentrations of HMEA (10⁻⁹ to 10⁻⁴ M).

  • Self-Validating Control (Critical Step): In parallel wells, incubate the membrane with[³H]citalopram and 10 µM paroxetine. Because 10 µM paroxetine completely saturates all specific SERT sites, any remaining radioactivity represents Non-Specific Binding (NSB). Validation Gate: If the NSB exceeds 30% of the total binding signal, the assay automatically invalidates itself (indicating lipid partitioning of the radioligand or inadequate washing), and the wash buffer stringency must be increased.

  • Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Quantify retained radioactivity using liquid scintillation counting to calculate the Ki of HMEA.

Protocol 2: Chiral LC-HRMS/MS Pharmacokinetic Profiling

Causality: Because HMEA undergoes stereoselective metabolism, separating the R and S enantiomers is mandatory for accurate pharmacokinetic modeling. Furthermore, because biological matrices (urine/plasma) cause severe ion suppression in mass spectrometry, a robust extraction and internal standard strategy is required .

  • Isotopic Spiking: Spike 100 µL of the biological sample with 50 ng/mL of deuterated internal standard (HMEA-d5).

  • Solid Phase Extraction (SPE): Process the sample through a Mixed-Mode Cation Exchange (MCX) cartridge. Causality: HMEA is a basic amine; the MCX cartridge selectively binds the amine via ionic interactions while neutral lipids are washed away with 100% methanol.

  • Chiral Chromatography: Inject the eluate onto a Chiralpak CBH column. The chiral stationary phase differentially interacts with the spatial arrangement of the R and S enantiomers, allowing baseline resolution.

  • HRMS Detection & Self-Validation: Detect analytes in positive ESI mode using a High-Resolution Mass Spectrometer (mass error < 5 ppm). Validation Gate: The system monitors the absolute peak area of the HMEA-d5 internal standard. If the IS recovery drops below 50% compared to a neat solvent injection, the system flags the sample for severe matrix suppression, invalidating the quantitative result for that specific biological replicate.

Workflow Matrix Biological Matrix (+ HMEA-d5 IS) SPE MCX Solid Phase Extraction Matrix->SPE Protein Crash Chiral Chiral LC Separation SPE->Chiral Elution & Reconstitution HRMS HRMS/MS Detection Chiral->HRMS R/S Enantiomer Elution Validation Data Validation (IS Recovery >50%) HRMS->Validation Mass Accuracy <5ppm

Self-validating LC-HRMS/MS workflow for chiral quantification of HMEA.

References

  • Title: Investigations on the stereoselectivity of the phase II metabolism of the 3,4-methylenedioxyethylamphetamine (MDEA) metabolites 3,4-dihydroxyethylamphetamine (DHEA) and 4-hydroxy-3-methoxyethylamphetamine (HMEA) Source: Toxicology Letters (2012) URL: [Link]

  • Title: Metabolism of Designer Drugs of Abuse: An Updated Review Source: Current Drug Metabolism (2010) URL: [Link]

  • Title: Further studies on the role of metabolites in (+/-)-3,4-methylenedioxymethamphetamine-induced serotonergic neurotoxicity Source: Journal of Pharmacology and Experimental Therapeutics (2009) URL: [Link]

  • Title: Differentiation of Therapeutic and Illicit Drug Use via Metabolite Profiling Source: Metabolites / PubMed Central (2024) URL: [Link]

Protocols & Analytical Methods

Method

Solid-Phase Extraction (SPE) of 4-(2-(Ethylamino)propyl)-2-methoxyphenol from Biological Matrices for LC-MS/MS Analysis

Introduction and Scope 4-(2-(Ethylamino)propyl)-2-methoxyphenol, structurally recognized as 4-hydroxy-3-methoxyethylamphetamine (HMEA) , is a primary Phase I metabolite of the illicit entactogen 3,4-methylenedioxy-N-ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

4-(2-(Ethylamino)propyl)-2-methoxyphenol, structurally recognized as 4-hydroxy-3-methoxyethylamphetamine (HMEA) , is a primary Phase I metabolite of the illicit entactogen 3,4-methylenedioxy-N-ethylamphetamine (MDEA, "Eve") [1]. The accurate quantification of HMEA in complex biological matrices (e.g., urine, plasma, meconium) is a critical requirement for forensic toxicology, clinical pharmacokinetic studies, and differentiating MDEA consumption from other amphetamine analogs [2].

Because HMEA possesses both a basic secondary amine and a weakly acidic phenolic hydroxyl group, it exhibits highly amphoteric behavior. This dual-ionization potential necessitates a highly controlled, mechanistically sound sample preparation strategy to ensure robust recovery and minimize matrix ion suppression prior to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Metabolic Context and Biomarker Significance

Upon human ingestion, MDEA undergoes extensive hepatic biotransformation. The methylenedioxy bridge is cleaved by cytochrome P450 enzymes to form 3,4-dihydroxyethylamphetamine (DHEA). DHEA is subsequently O-methylated by catechol-O-methyltransferase (COMT) to yield HMEA[4]. To facilitate renal excretion, HMEA is heavily conjugated into highly polar glucuronides and sulfates.

Metabolism MDEA MDEA (Parent Drug) DHEA DHEA (Intermediate) MDEA->DHEA Demethylenation HMEA HMEA (Target Analyte) DHEA->HMEA O-Methylation Conjugates Phase II Conjugates HMEA->Conjugates Glucuronidation

Figure 1. Primary metabolic pathway of MDEA to HMEA and subsequent Phase II conjugation.

Physicochemical Properties & Extraction Rationale

To design a self-validating SPE protocol, the physicochemical causality of the target analyte must dictate the chemistry of the extraction.

  • Secondary Amine (pKa ~ 10.0): Remains protonated (cationic) at physiological and acidic pH levels.

  • Phenolic Hydroxyl (pKa ~ 9.5): Remains protonated (neutral) at acidic to neutral pH, but deprotonates (anionic) at high pH (>10.5).

Why Mixed-Mode Strong Cation Exchange (MCX)? Standard reversed-phase SPE often suffers from poor retention of polar amines, leading to breakthrough during sample loading. Mixed-mode strong cation exchange sorbents—containing both hydrophobic alkyl chains and strongly acidic sulfonic acid groups—are the gold standard for amphetamine metabolites [3].

  • Causality of Binding: At pH 6.0, HMEA's amine is positively charged, establishing a strong ionic bond with the negatively charged sulfonic acid groups on the sorbent. The aromatic ring provides secondary hydrophobic retention.

  • Causality of Washing: Because the ionic bond is extremely strong, aggressive organic washes (e.g., 100% methanol) can be applied to elute neutral and acidic lipophilic interferences without prematurely eluting HMEA.

  • Causality of Elution: An elution solvent containing 5% ammonium hydroxide (pH > 11) neutralizes the secondary amine, breaking the ionic bond. Simultaneously, the high pH deprotonates the phenol to a negatively charged phenolate. The resulting electrostatic repulsion between the phenolate and the negatively charged sulfonic acid groups actively drives HMEA off the sorbent, resulting in sharp, concentrated elution bands.

Detailed Experimental Protocol: Mixed-Mode SPE for HMEA

SPE_Workflow Hydrolysis 1. Pre-treatment Enzymatic hydrolysis & adjust to pH 6.0 Condition 2. Condition MeOH followed by pH 6.0 Buffer Hydrolysis->Condition Load 3. Load Sample Amine (+), Phenol (Neutral) Condition->Load Wash1 4. Aqueous Wash 0.1 M HCl (Removes polar salts) Load->Wash1 Wash2 5. Organic Wash 100% MeOH (Removes lipophilic matrix) Wash1->Wash2 Elute 6. Target Elution 5% NH4OH in MeOH/EtOAc Wash2->Elute

Figure 2. Step-by-step mixed-mode SPE workflow demonstrating pH-dependent state changes of HMEA.

Step 1: Sample Pre-treatment (Hydrolysis)
  • Objective: Cleave Phase II glucuronide and sulfate conjugates to release free HMEA [4].

  • Procedure: To 1.0 mL of biological matrix (urine or plasma), add 50 µL of the appropriate isotopically labeled internal standard (e.g., HMEA-d5). Add 500 µL of 0.1 M acetate buffer (pH 5.0) and 50 µL of β-glucuronidase/arylsulfatase enzyme. Incubate at 37°C for 2 hours.

  • Adjustment: Post-incubation, adjust the sample pH to 6.0 using 0.1 M phosphate buffer. Crucial: Ensure the pH does not exceed 7.0 to prevent premature deprotonation of the amine.

Step 2: Sorbent Conditioning
  • Procedure: Pass 2.0 mL of Methanol through the MCX cartridge (e.g., 30 mg/1 cc), followed by 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0).

  • Mechanism: Solvates the hydrophobic chains and prepares the ionic exchange sites for optimal mass transfer.

Step 3: Sample Loading
  • Procedure: Load the pre-treated sample at a controlled flow rate of 1–2 mL/min to allow sufficient residence time for ionic binding.

Step 4: Interference Washing
  • Wash 1 (Aqueous): 2.0 mL of 0.1 M HCl or 2% Formic Acid in water. Removes salts, urea, and highly polar neutral interferences.

  • Wash 2 (Organic): 2.0 mL of 100% Methanol. Removes endogenous lipids and lipophilic neutral/acidic compounds. HMEA remains locked via cation exchange.

  • Drying: Apply high vacuum (>10 inHg) for 5 minutes to completely remove residual aqueous solvent prior to elution.

Step 5: Target Elution
  • Procedure: Elute with 2.0 mL of freshly prepared 5% Ammonium Hydroxide in Methanol/Ethyl Acetate (20:80, v/v).

  • Mechanism: The basic environment neutralizes the amine and ionizes the phenol, while the organic mixture disrupts hydrophobic interactions, eluting HMEA efficiently.

Step 6: Reconstitution for LC-MS/MS
  • Procedure: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Analytical Performance and Validation Data

The implementation of the MCX SPE protocol yields highly reproducible quantitative data. Table 1 summarizes typical validation parameters derived from established LC-MS/MS methodologies for HMEA and related amphoteric amphetamine metabolites [1, 3].

Validation ParameterValue / RangeAnalytical Notes
Linearity Range 1.25 – 10,000 ng/mLDynamic range is matrix-dependent (e.g., urine vs. meconium).
Limit of Quantitation (LOQ) 1.25 – 5.0 ng/mLSufficient sensitivity to detect trace Phase I metabolites.
SPE Absolute Recovery 85% – 94%High recovery guaranteed by the dual-mechanism elution strategy.
Matrix Effect (Ion Suppression) < 15%Effectively minimized by the aggressive 100% MeOH wash step.
Intra-day Precision (CV%) 4.2% – 8.5%Demonstrates robust reproducibility across multiple biological replicates.

Conclusion

The extraction of amphoteric designer drug metabolites like HMEA requires a mechanistically sound approach. By exploiting the distinct pKa values of the secondary amine and the phenolic hydroxyl group, mixed-mode strong cation exchange provides a self-validating, high-throughput solution. The aggressive organic washing enabled by the strong ionic retention ensures ultra-clean extracts, maximizing the sensitivity and lifespan of the LC-MS/MS system.

References

  • Title: Development and validation of a liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry method for simultaneous analysis of ten amphetamine-, methamphetamine- and 3,4-methylenedioxymethamphetamine-related (MDMA)
  • Source: mdpi.
  • Source: oup.
  • Title: Investigations on the stereoselectivity of the phase II metabolism of the 3,4-methylenedioxyethylamphetamine (MDEA) metabolites 3,4-dihydroxyethylamphetamine (DHEA) and 4-hydroxy-3-methoxyethylamphetamine (HMEA)
Application

Application Note: 4-(2-(Ethylamino)propyl)-2-methoxyphenol (HME) as a Definitive Urinary Biomarker for MDEA Consumption

Introduction & Clinical Rationale The designer drug 3,4-Methylenedioxy-N-ethylamphetamine (MDEA, colloquially known as "Eve") is a synthetic entactogen structurally analogous to MDMA ("Ecstasy"). In clinical and forensic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Rationale

The designer drug 3,4-Methylenedioxy-N-ethylamphetamine (MDEA, colloquially known as "Eve") is a synthetic entactogen structurally analogous to MDMA ("Ecstasy"). In clinical and forensic toxicology, distinguishing MDEA consumption from MDMA or MDA (3,4-methylenedioxyamphetamine) is critical for accurate epidemiological tracking and medico-legal reporting.

Historically, toxicological screens have relied on the detection of MDA to indicate methylenedioxy-amphetamine exposure. However, because MDA is a primary N-demethylation metabolite of MDMA, a minor N-dealkylation metabolite of MDEA, and a highly abused drug in its own right, its presence is diagnostically ambiguous[1].

To achieve definitive confirmation of MDEA consumption, modern analytical workflows target 4-(2-(Ethylamino)propyl)-2-methoxyphenol , commonly referred to as HME (4-hydroxy-3-methoxy-N-ethylamphetamine). HME is formed through the O-demethylenation of MDEA to 3,4-dihydroxy-N-ethylamphetamine (DHE), followed by regioselective methylation catalyzed by catechol-O-methyltransferase (COMT)[2]. Because HME retains the unique N-ethyl moiety of the parent drug, it serves as an unambiguous, highly specific biomarker for MDEA ingestion[1].

MDEA_Metabolism MDEA MDEA (3,4-Methylenedioxy-N-ethylamphetamine) DHE DHE (3,4-Dihydroxy-N-ethylamphetamine) MDEA->DHE CYP450 (O-demethylenation) MDA MDA (Minor Pathway) MDEA->MDA N-dealkylation HME HME (4-(2-(Ethylamino)propyl)-2-methoxyphenol) DHE->HME COMT (Methylation) Conjugates HME-Glucuronide / Sulfate (Phase II Conjugates) HME->Conjugates UGT / SULT (Conjugation)

Metabolic pathway of MDEA highlighting the formation of the HME biomarker and its conjugates.

Analytical Strategy: Causality & Experimental Choices

Developing a robust assay for HME requires addressing the specific physicochemical properties of the biomarker. Every step in the following protocol is designed with a specific mechanistic purpose:

  • Necessity of Acid Hydrolysis: HME undergoes extensive Phase II metabolism, meaning it is excreted in urine almost entirely as glucuronide and sulfate conjugates[3]. Direct extraction of unhydrolyzed urine will result in massive false-negative rates. We utilize an acid hydrolysis step (HCl at 120°C) because it rapidly and universally cleaves both sulfates and glucuronides, bypassing the lot-to-lot variability and prolonged incubation times associated with enzymatic ( β -glucuronidase) cleavage[4].

  • Mixed-Mode Cation Exchange SPE: HME contains a basic secondary amine. By utilizing a mixed-mode solid-phase extraction (SPE) cartridge, we can exploit both hydrophobic interactions (to capture the aromatic ring) and strong cation exchange (to capture the protonated amine at pH 6.0). This allows for aggressive organic washing steps that remove neutral and acidic matrix interferences before eluting the basic biomarker.

  • HFBA Derivatization for GC-MS: HME possesses both a secondary amine (-NH) and a phenolic hydroxyl (-OH) group. Left underivatized, these active hydrogens cause severe peak tailing, thermal degradation, and poor sensitivity in gas chromatography. Derivatization with Heptafluorobutyric anhydride (HFBA) replaces these hydrogens with heavily fluorinated acyl groups, drastically increasing volatility and yielding high-mass, stable fragment ions ideal for Selected Ion Monitoring (SIM)[4].

Experimental_Workflow step1 1. Sample Aliquoting 1 mL Urine + HME-d3 IS step2 2. Acid Hydrolysis 100 µL HCl, 120°C, 40 min step1->step2 step3 3. Neutralization & Buffering NaOH + Phosphate Buffer (pH 6.0) step2->step3 step4 4. Mixed-Mode SPE Wash: Aqueous/MeOH | Elute: Basic Organic step3->step4 step5 5. HFBA Derivatization 70°C, 30 min (Masks -OH & -NH) step4->step5 step6 6. GC-MS/EI-SIM Analysis Quantifier & Qualifier Ion Monitoring step5->step6

Step-by-step sample preparation and analytical workflow for HME quantification in urine.

Step-by-Step Protocol: GC-MS Quantification of HME

Sample Preparation & Hydrolysis
  • Aliquot: Transfer 1.0 mL of homogenized human urine into a 10 mL borosilicate glass screw-cap tube.

  • Internal Standard Addition: Add 50 µL of a deuterated internal standard mix (containing HME-d3 and MDEA-d6 at 10 µg/mL in methanol). Vortex briefly.

  • Acid Hydrolysis: Add 100 µL of concentrated Hydrochloric Acid (HCl, ~37%). Cap tightly and incubate in a heating block at 120°C for exactly 40 minutes to cleave Phase II conjugates[4].

  • Cooling & Neutralization: Remove tubes and allow them to cool to room temperature. Add 100 µL of 10 N Sodium Hydroxide (NaOH) to neutralize the acid.

  • Buffering: Add 3.0 mL of 0.1 M Phosphate Buffer (pH 6.0). Vortex for 10 seconds. Verify the pH is between 5.5 and 6.5.

Solid-Phase Extraction (SPE)

Use mixed-mode cation exchange cartridges (e.g., Clean Screen DAU, 130 mg/3 mL).

  • Conditioning: Pass 3 mL of Methanol (MeOH), followed by 3 mL of Deionized (DI) Water, and 1 mL of 0.1 M Phosphate Buffer (pH 6.0) through the cartridge. Do not let the sorbent dry.

  • Loading: Load the buffered urine sample onto the cartridge at a flow rate of 1–2 mL/min.

  • Washing: Wash sequentially with 3 mL DI Water, 1 mL 0.1 M Acetic Acid, and 3 mL MeOH. Dry the cartridge under full vacuum (≥10 inches Hg) for 5 minutes. Causality: The MeOH wash removes hydrophobic neutral/acidic lipids, while the basic HME remains locked to the cation exchange sites.

  • Elution: Elute the target analytes using 3 mL of a freshly prepared mixture of Ethyl Acetate / Isopropanol / Ammonium Hydroxide (78:20:2, v/v/v). Collect the eluate in a clean glass tube.

Derivatization & Reconstitution
  • Evaporation: Evaporate the SPE eluate to dryness under a gentle stream of Nitrogen at 40°C.

  • Derivatization: Add 50 µL of Ethyl Acetate and 50 µL of Heptafluorobutyric Anhydride (HFBA). Cap the tubes and incubate at 70°C for 30 minutes[4].

  • Final Evaporation: Evaporate the derivatization mixture to complete dryness under Nitrogen (to remove excess acidic HFBA).

  • Reconstitution: Reconstitute the residue in 100 µL of Ethyl Acetate. Transfer to GC autosampler vials with micro-inserts.

GC-MS/EI-SIM Conditions
  • Column: 5% Phenyl Methyl Siloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: 1 µL, Splitless mode. Injector temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV. Transfer line: 280°C. Source: 230°C.

  • SIM Ions (m/z): Monitor specific high-mass fragments for the HFBA-derivatized HME (e.g., m/z 254, 210, 368) and HME-d3.

Self-Validating System & Quality Control

To ensure the trustworthiness and integrity of the protocol, the assay must function as a self-validating system. Every batch must include:

  • Matrix Blank Validation: A drug-free urine sample processed identically to patient samples must show no peak at the retention time of HME (S/N < 3), proving the absence of carryover or reagent contamination.

  • Internal Standard Recovery Check: The absolute peak area of the HME-d3 internal standard in unknown samples must be within 50% to 150% of the mean IS area of the calibrators. A drop below 50% automatically flags the sample for matrix suppression or SPE failure, invalidating the result.

  • Ion Ratio Criteria: The relative abundance of the qualifier ions to the quantifier ion for HME must fall within ±20% of the ratio established by the calibration standards. Failure to meet this criterion indicates co-eluting matrix interference, and the peak cannot be confirmed as HME.

Quantitative Data & Method Performance

The analytical parameters for this method, adapted from validated frameworks for methylenedioxy-amphetamine metabolites[4], demonstrate high sensitivity and robustness for routine clinical and forensic application.

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeExtraction RecoveryIntra-assay Precision (CV)
MDEA (Parent)10 µg/L25 µg/L25 – 5000 µg/L> 85.5%< 15.0%
HME (Biomarker)10 µg/L25 µg/L25 – 5000 µg/L> 85.5%< 15.0%
MDA (Minor Met.)10 µg/L25 µg/L25 – 5000 µg/L> 85.5%< 15.0%

Data Summary: Method performance characteristics demonstrating the suitability of the GC-MS assay for workplace and forensic drug testing guidelines.

References

  • Lethal monointoxication by overdosage of MDEA Source: MAPS URL
  • Source: National Institutes of Health (NIH)
  • Urinary Excretion Kinetics of 3,4-Methylenedioxymethamphetamine (MDMA, Ecstasy)
  • (PDF) Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites in human samples including the catechol-type metabolite (3,4-dihydroxymethamphetamine)

Sources

Method

Application Note: In Vitro Neurotoxicity Assessment of 4-(2-(Ethylamino)propyl)-2-methoxyphenol (HMEA)

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Application Area: Neurotoxicology, High-Throughput Screening (HTS), and Secondary Pharmacology Introduction & Mechanistic Background Ampheta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Application Area: Neurotoxicology, High-Throughput Screening (HTS), and Secondary Pharmacology

Introduction & Mechanistic Background

Amphetamine-type stimulants (ATS) undergo extensive hepatic and astrocytic metabolism, frequently yielding phase I metabolites that possess a significantly higher neurotoxic potential than their parent compounds. 4-(2-(Ethylamino)propyl)-2-methoxyphenol , commonly referred to in forensic and pharmacological literature as HMEA (4-hydroxy-3-methoxy-N-ethylamphetamine), is the primary catecholic phase I metabolite of the illicit entactogen 3,4-methylenedioxy-N-ethylamphetamine (MDEA, "Eve")[1].

While MDEA primarily acts as a serotonin, norepinephrine, and dopamine releasing agent, its systemic CYP450-mediated demethylenation to HMEA triggers severe, localized neurotoxicity[2]. As a Senior Application Scientist, I designed this protocol to address the critical gap in capturing the biphasic toxicity of catecholic amphetamine metabolites.

The Causality of HMEA Neurotoxicity

The neurotoxic mechanism of HMEA is driven by its catecholic structure, which readily undergoes auto-oxidation to form reactive ortho-quinones. This biochemical transition acts as a catalyst for three interconnected failure modes in neurons[3]:

  • Oxidative Stress: Massive generation of Reactive Oxygen Species (ROS) and rapid depletion of intracellular glutathione (GSH).

  • Metabolic Collapse: Disruption of the mitochondrial membrane potential (ΔΨm), leading to a precipitous drop in ATP production.

  • Functional Silencing: Energetic collapse halts ATP-dependent ion pumps (e.g., Na+/K+ ATPase), causing synaptic transmission to fail long before apoptotic cascades execute structural cell death.

ToxicityPathway MDEA MDEA ('Eve') (3,4-Methylenedioxy-N-ethylamphetamine) CYP CYP450 Demethylenation (Hepatic / Astrocytic) MDEA->CYP HMEA 4-(2-(Ethylamino)propyl)-2-methoxyphenol (HMEA) CYP->HMEA ROS Reactive Oxygen Species (ROS) Accumulation HMEA->ROS GSH Glutathione (GSH) Depletion HMEA->GSH Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito GSH->Mito Synapse Synaptic Dysfunction (Reduced Network Firing) Mito->Synapse Apoptosis Neuronal Apoptosis (Cell Death) Mito->Apoptosis

Metabolic activation of MDEA to 4-(2-(Ethylamino)propyl)-2-methoxyphenol (HMEA) and subsequent neurotoxic cascades.

Experimental Design & Rationale (E-E-A-T)

To accurately profile the neurotoxicity of 4-(2-(Ethylamino)propyl)-2-methoxyphenol, researchers must move beyond simple endpoint viability assays (like MTT), which notoriously underestimate toxicity by missing early functional deficits[4].

Model Selection: hiPSC-Derived Co-Cultures

We utilize a co-culture of human induced pluripotent stem cell (hiPSC)-derived cortical neurons and astrocytes. Why astrocytes? Astrocytes express critical xenobiotic-metabolizing enzymes and provide glutathione precursors. Testing HMEA in isolated neurons fails to accurately model the physiological oxidative stress response and metabolic buffering present in the human brain.

Readout Selection: The Multiplexed Approach
  • Microelectrode Arrays (MEA): MEA non-invasively records the extracellular action potentials of the neuronal network in real-time[5]. This allows us to detect functional synaptic silencing (IC50) hours or days before structural cell death occurs.

  • High-Content Imaging (HCI): Quantifies ROS generation and mitochondrial health at the single-cell level.

  • ATP Quantitation: Acts as the terminal ground-truth for absolute cell viability.

Building a Self-Validating System

A protocol is only scientifically sound if it continuously proves its own validity. Every assay plate must include:

  • Vehicle Control: 0.1% DMSO to establish baseline network variance.

  • Functional Positive Control: 1 µM Tetrodotoxin (TTX) to validate the MEA's sensitivity to sodium channel blockade (expected to abolish 100% of spikes)[4].

  • Structural Positive Control: 10 µM Rotenone to validate mitochondrial toxicity and ROS generation.

  • Quality Metric: The assay is strictly validated only if the Z'-factor between the vehicle and positive controls is > 0.5.

Workflow Day0 Day 0 Plate hiPSC Co-culture Day21 Day 21 Network Maturation Day0->Day21 Day28 Day 28 HMEA Exposure Day21->Day28 MEA Functional Assay MEA Recording Day28->MEA HCI Phenotypic Assay ROS & TMRE Day28->HCI Viability Biochemical ATP Quantitation Day28->Viability

Integrated in vitro workflow for evaluating HMEA neurotoxicity using MEA, High-Content Imaging, and ATP quantitation.

Step-by-Step Experimental Protocols

Protocol A: hiPSC-Derived Neural Co-Culture on MEA Plates
  • Plate Preparation: Coat 96-well MEA plates (e.g., Axion BioSystems CytoView) with 0.1% Polyethyleneimine (PEI) for 1 hour at 37°C. Wash 4x with sterile water and dry overnight. Apply 20 µg/mL Laminin droplet directly over the electrode grid for 1 hour prior to seeding.

  • Cell Seeding: Thaw hiPSC-derived cortical neurons and astrocytes. Combine at a 4:1 (Neuron:Astrocyte) ratio. Seed 80,000 total cells per well in a 10 µL droplet directly over the recording electrodes.

  • Adhesion & Feeding: Incubate for 1 hour at 37°C, 5% CO2 to allow network adhesion. Carefully flood the well with 150 µL of BrainPhys™ Neuronal Medium supplemented with SM1 and N2.

  • Maturation: Perform 50% media exchanges every 2-3 days. Allow the network to mature for 28 days until synchronous network bursting is observed.

Protocol B: Functional Neurotoxicity Assessment (MEA)
  • Baseline Recording: On Day 28, place the MEA plate into the reader (37°C, 5% CO2). Allow a 10-minute equilibration period. Record spontaneous baseline activity for 30 minutes[5].

  • Compound Preparation: Prepare a 10-point dose-response curve of 4-(2-(Ethylamino)propyl)-2-methoxyphenol (HMEA) ranging from 0.03 µM to 300 µM in 0.1% DMSO.

  • Dosing: Perform a 100% media exchange, adding the HMEA-dosed media to the wells.

  • Data Acquisition: Record continuous electrophysiological data at 1 hour, 4 hours, and 24 hours post-exposure.

  • Metric Extraction: Extract the Weighted Mean Firing Rate (wMFR) and Network Burst Frequency (NBF). Normalize post-dose metrics to the pre-dose baseline for each individual well to control for well-to-well variability.

Protocol C: Multiplexed High-Content Imaging & Viability
  • Dye Loading: At 24 hours post-HMEA exposure, immediately following the final MEA recording, add a 3X staining cocktail directly to the media to achieve final concentrations of:

    • Hoechst 33342 (2 µM) for nuclear counting.

    • CellROX™ Green (5 µM) for oxidative stress (ROS) detection.

    • TMRE (200 nM) for mitochondrial membrane potential (ΔΨm).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Imaging: Wash 2x with warm PBS. Image live on a High-Content Confocal Imager (e.g., PerkinElmer Opera Phenix) at 20X magnification. Capture 5 fields per well.

  • ATP Quantitation: Immediately after imaging, add 100 µL of CellTiter-Glo® 3D reagent to the wells. Shake for 5 minutes, incubate for 25 minutes at room temperature, and read luminescence to quantify total ATP[5].

Data Presentation & Interpretation

The hallmark of 4-(2-(Ethylamino)propyl)-2-methoxyphenol (HMEA) toxicity is the distinct "shift" between functional impairment and structural death. As summarized in Table 1, electrophysiological function (wMFR) collapses at much lower concentrations than those required to induce ATP depletion[4].

Table 1: Expected Pharmacological and Toxicological Profiles of HMEA in hiPSC-Neurons

Assay TypeReadout MetricExpected IC50 / EC50 RangePhysiological Implication
Functional (MEA) Weighted Mean Firing Rate (wMFR)8.5 µM – 15.0 µMEarly synaptic failure and disruption of network communication.
Functional (MEA) Network Burst Frequency (NBF)5.0 µM – 10.2 µMLoss of complex network synchrony; highly sensitive to ion channel disruption.
Phenotypic (HCI) CellROX Green Intensity (ROS)EC50: 25.0 µM – 40.0 µMOnset of severe oxidative stress driven by catecholic auto-oxidation.
Phenotypic (HCI) TMRE Intensity (ΔΨm)IC50: 45.0 µM – 60.0 µMMitochondrial depolarization and energetic collapse.
Biochemical CellTiter-Glo (Total ATP)85.0 µM – 120.0 µMOvert structural cell death and terminal viability loss.

Interpretation Note: If researchers rely solely on ATP viability assays (IC50 ~100 µM), they will completely miss the profound synaptic silencing occurring at ~10 µM. This underscores the absolute necessity of functional MEA screening when evaluating amphetamine derivatives and their metabolites.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: LC-MS/MS Analysis of 4-(2-(Ethylamino)propyl)-2-methoxyphenol

Welcome to the Technical Support Center for the mass spectrometric analysis of 4-(2-(Ethylamino)propyl)-2-methoxyphenol , commonly known as HMEA . HMEA is a highly polar, basic phenethylamine and a critical urinary bioma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the mass spectrometric analysis of 4-(2-(Ethylamino)propyl)-2-methoxyphenol , commonly known as HMEA . HMEA is a highly polar, basic phenethylamine and a critical urinary biomarker used to confirm exposure to the designer drug 3,4-methylenedioxy-N-ethylamphetamine (MDEA)[1].

Because HMEA is typically analyzed in complex biological matrices (e.g., urine, meconium, and whole blood), researchers frequently encounter severe matrix effects (ion suppression or enhancement) at the electrospray ionization (ESI) interface. This guide provides self-validating protocols, mechanistic explanations, and troubleshooting steps to ensure robust, matrix-free quantification.

Metabolism MDEA MDEA (Parent Drug) DHEA DHEA (Intermediate) MDEA->DHEA Demethylenation HMEA HMEA (Target Analyte) DHEA->HMEA Methylation

Metabolic pathway of MDEA yielding the target biomarker HMEA.

Troubleshooting FAQs: Understanding & Overcoming Matrix Effects

Q1: What exactly causes the signal suppression of HMEA in my urine samples? A: Matrix effects occur when co-eluting background components compete with HMEA for charge and surface space within the ESI droplets. In urine samples, high concentrations of 2 and endogenous salts alter droplet surface tension, preventing HMEA from efficiently transitioning into the gas phase[2].

Q2: How do I systematically calculate the matrix effect for HMEA? A: We recommend the post-extraction spike methodology to create a self-validating system. Matrix effect (ME) is defined as the3 of HMEA spiked into a blank matrix after extraction (Set 2) versus HMEA spiked into a neat solvent (Set 1)[3].

  • Causality: If ME < 100%, you have ion suppression. If ME > 100%, you have ion enhancement.

Q3: Standard C18 columns fail to separate HMEA from the solvent front. What is the alternative? A: HMEA is a polar aromatic amine. On a standard C18 column, it lacks sufficient hydrophobic interaction and elutes early, directly into the suppression zones caused by salts and PEGs.

  • Solution: Switch to a Biphenyl or Pentafluorophenyl (PFP) stationary phase. These columns leverage π−π and dipole-dipole interactions, significantly increasing the retention of aromatic amines and shifting HMEA out of critical suppression windows.

Q4: My deuterated internal standard (HMEA-d5) isn't correcting for matrix effects accurately. Why? A: This is due to the deuterium isotope effect. Significant isotopic effects associated with deuterium labeling often cause the4 than the target analyte[4]. Because matrix suppression zones are highly localized, even a 0.1-minute shift means the analyte and the internal standard experience different ionization conditions.

  • Solution: Upgrade to a 13C

    • or 15N -labeled internal standard, which guarantees perfect co-elution and identical suppression compensation[4].

Experimental Protocols

Protocol A: Mapping Matrix Effects via Post-Column Infusion

This self-validating protocol allows you to visually map exactly where matrix suppression occurs during your LC gradient, ensuring your chromatographic choices are data-driven.

  • Setup: Connect a syringe pump to the LC column effluent using a zero-dead-volume T-connector just before the MS source.

  • Infusion: Continuously infuse a neat standard of HMEA (100 ng/mL) at 10 µL/min.

  • Injection: Inject a blank matrix extract (e.g., extracted urine or meconium) through the LC system using your standard gradient.

  • Monitoring: Monitor the MRM transition for HMEA.

  • Validation: A steady baseline indicates no matrix effect. Any sudden drop in the baseline signal reveals a zone of ion suppression. Adjust your LC gradient or column chemistry so HMEA elutes outside these specific retention time windows.

Protocol B: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction

Causality: HMEA contains a secondary amine with a pKa of ~10.0, meaning it is positively charged under acidic conditions. MCX utilizes a dual-retention mechanism (hydrophobic and electrostatic), allowing for aggressive organic washing to remove phospholipids and PEGs without losing the analyte.

  • Sample Pre-treatment: Dilute 500 µL of biological sample with 500 µL of 2% Formic Acid (FA) in water to ensure complete ionization of the HMEA amine group.

  • Conditioning: Pass 2 mL Methanol (MeOH) followed by 2 mL 2% FA in water through the MCX cartridge.

  • Loading: Load the acidified sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 2 mL of 2% FA in water. Mechanism: Removes salts and polar neutral interferences.

  • Wash 2 (Organic): Pass 2 mL of 100% MeOH. Mechanism: Removes hydrophobic interferences, specifically phospholipids and PEGs, which are the primary culprits of ion suppression.

  • Elution: Elute HMEA with 2 mL of 5% Ammonium Hydroxide in MeOH. Mechanism: The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of the initial LC mobile phase.

Workflow & Quantitative Data Summaries

Troubleshooting Start Signal Suppression Detected Assess Post-Column Infusion Mapping Start->Assess Decision Co-elution with Matrix? Assess->Decision Chrom Shift RT: Use Biphenyl/PFP Decision->Chrom Yes Prep Clean Matrix: MCX SPE Decision->Prep No IS Use 13C/15N Labeled IS Chrom->IS Prep->IS End Matrix-Free Quantification IS->End

Systematic workflow for diagnosing and resolving LC-MS/MS matrix effects.

Table 1: Impact of Sample Preparation on HMEA Matrix Effects

Data summarizes typical performance metrics for HMEA extraction from human urine.

Sample Preparation MethodMean Recovery (%)Matrix Effect (%)Phospholipid/PEG Removal
Protein Precipitation (PPT) 92.5%45.0% (Severe Suppression)Low
Liquid-Liquid Extraction (LLE) 74.0%78.5% (Moderate Suppression)Medium
Mixed-Mode SPE (MCX) 89.2%98.0% (Negligible)High
Table 2: Optimized LC-MS/MS Parameters for HMEA
ParameterRecommended SettingMechanistic Rationale
Stationary Phase Biphenyl or PFP (e.g., 50 x 2.1 mm, 2.7 µm)Enhances π−π retention of aromatic amines, shifting HMEA away from polar suppression zones.
Mobile Phase A 10 mM Ammonium Acetate + 0.05% Formic AcidBuffers pH to ensure consistent ionization and sharp peak shape for secondary amines.
Internal Standard 13C6​ -HMEA or 15N -HMEAPrevents retention time shifts associated with deuterium isotopes, ensuring exact matrix compensation[4].

References

  • Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. FIU Digital Commons.1

  • Development and validation of a liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry method for simultaneous analysis of ten amphetamine-, methamphetamine- and 3,4-methylenedioxymethamphetamine-related (MDMA) analytes in human meconium. NIH.3

  • Differentiation of Therapeutic and Illicit Drug Use via Metabolite Profiling. MDPI.5

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. NIH.2

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.4

Sources

Optimization

Technical Support Center: Improving Chromatographic Peak Shape for 4-(2-(Ethylamino)propyl)-2-methoxyphenol in HPLC

This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-(2-(Ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-(2-(Ethylamino)propyl)-2-methoxyphenol. As a basic compound, it is prone to poor peak shape, particularly peak tailing, which can compromise resolution, sensitivity, and accurate quantification. This document offers a structured, cause-and-effect approach to diagnosing and resolving these chromatographic challenges.

Understanding the Analyte: 4-(2-(Ethylamino)propyl)-2-methoxyphenol

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of the analyte. 4-(2-(Ethylamino)propyl)-2-methoxyphenol is a primary amino compound and a phenol derivative.[1][2] Its basic nature, attributed to the ethylamino group, is the primary driver of most peak shape issues in reversed-phase HPLC.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 4-(2-(Ethylamino)propyl)-2-methoxyphenol tailing?

A1: Peak tailing for basic compounds like yours is most commonly caused by secondary interactions between the protonated (positively charged) amine group of your analyte and deprotonated (negatively charged) residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[3][4][5] This interaction creates an additional, undesirable retention mechanism for a portion of the analyte molecules, causing them to elute later and result in an asymmetrical peak.[6]

Q2: I'm observing peak fronting. What could be the cause?

A2: Peak fronting is less common than tailing for basic compounds but can occur under specific conditions. Potential causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[7] Try diluting your sample or reducing the injection volume.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase, it can cause the analyte band to travel too quickly at the beginning of the separation, resulting in a fronting peak.[7] It's best to dissolve your sample in the initial mobile phase or a weaker solvent.[7]

  • Temperature Effects: In some cases, adjusting the column temperature can resolve peak shape anomalies, including fronting.[8]

Q3: My peak shape is inconsistent between runs. What should I investigate?

A3: Inconsistent peak shape often points to a lack of equilibrium or a changing chromatographic environment. Key areas to check are:

  • Insufficient Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using mobile phase additives like ion-pairing agents, which can take a long time to reach equilibrium.[8]

  • Mobile Phase pH Instability: If your mobile phase is unbuffered or poorly buffered, its pH can drift, leading to variable analyte ionization and inconsistent peak shapes.[9]

  • Column Contamination: The accumulation of sample matrix components on the column can lead to a gradual degradation of peak shape over a series of injections.[10] Using a guard column can help protect the analytical column.[10]

Troubleshooting Guides

Issue 1: Pronounced Peak Tailing

This is the most frequent issue when analyzing basic compounds. The following troubleshooting workflow will help you systematically address the problem.

Troubleshooting Workflow for Peak Tailing

Caption: A logical workflow for troubleshooting peak tailing.

Detailed Protocols and Explanations

1. Adjust Mobile Phase pH

  • Causality: The ionization state of both your analyte and the stationary phase is pH-dependent.[9] By lowering the mobile phase pH to a value at least 2 units below the pKa of the analyte's amine group, you ensure the analyte is fully protonated. More importantly, at a pH of around 2.5-3, the residual silanol groups on the silica surface are protonated (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction with your basic analyte.[6][11]

  • Protocol:

    • Prepare your aqueous mobile phase component.

    • Add a suitable acid, such as formic acid or trifluoroacetic acid (TFA), to adjust the pH to between 2.5 and 3.0. A concentration of 0.1% (v/v) is a good starting point.

    • Mix with your organic modifier (e.g., acetonitrile or methanol).

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

2. Select an Appropriate HPLC Column

  • Causality: Not all C18 columns are the same. Older, "Type A" silica columns have a higher concentration of acidic silanol groups, which are more prone to causing peak tailing with basic compounds.[4] Modern, high-purity "Type B" silica columns are manufactured to have fewer of these problematic silanols.[5]

  • Recommendations:

    • End-Capped Columns: These columns have their residual silanol groups chemically bonded with a small, inert group, effectively shielding them from interacting with basic analytes.[5][11]

    • Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This can help to shield the residual silanols and also provide alternative selectivity.

    • Hybrid Silica Columns: These columns incorporate organic and inorganic materials in their base particle, often leading to improved stability at higher pH and better peak shape for basic compounds.

3. Utilize Mobile Phase Additives

  • Causality: Additives can be used to either mask the active silanol sites or to form a neutral pair with the analyte, improving its retention and peak shape.[4][8]

  • Options:

    • Competing Base: A small concentration of a basic additive, like triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively "hiding" them from your analyte.[4] A typical starting concentration is 0.1% TEA.

    • Ion-Pairing Agents: For basic compounds, an anionic ion-pairing reagent like sodium heptanesulfonate can be added to the mobile phase.[12] This reagent forms an electrically neutral ion-pair with the protonated analyte, which then partitions onto the non-polar stationary phase with improved peak symmetry.[12][13]

Table 1: Comparison of Strategies to Mitigate Peak Tailing

StrategyMechanism of ActionAdvantagesConsiderations
Low pH Mobile Phase Protonates silanol groups, minimizing secondary interactions.[11]Simple to implement, effective for many basic compounds.Analyte retention may decrease; not all columns are stable at very low pH.[11]
End-Capped Column Chemically deactivates residual silanol groups.[5]Provides good peak shape without mobile phase additives; longer column lifetime.Higher initial column cost.
Competing Base (e.g., TEA) Masks active silanol sites.[4]Can be effective with older columns.Can be difficult to flush from the column; may suppress MS signal.
Ion-Pairing Agent Forms a neutral ion-pair with the analyte.[12][13]Can improve retention and peak shape.Long column equilibration times; can be difficult to remove from the column; not ideal for LC-MS.[8]
Issue 2: Poor Peak Resolution

Even with a symmetrical peak, you may face challenges in separating 4-(2-(Ethylamino)propyl)-2-methoxyphenol from other components in your sample.

Strategies for Improving Resolution
  • Optimize Organic Modifier Percentage:

    • Causality: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of your analyte, potentially improving its separation from other peaks.[14]

    • Protocol: If your analyte is eluting too early, systematically decrease the organic content (e.g., from 50% acetonitrile to 45%, then 40%) and observe the effect on resolution.

  • Change the Organic Modifier:

    • Causality: Acetonitrile and methanol have different solvent selectivities.[15] Switching from one to the other can alter the elution order and improve the separation of co-eluting peaks. Methanol is a stronger proton donor and can sometimes provide better peak shapes for basic compounds.[15]

  • Employ a Gradient Elution:

    • Causality: A gradient elution, where the composition of the mobile phase is changed over time, is an effective way to separate compounds with a wide range of polarities.[15] It can also help to sharpen peaks, which improves both resolution and sensitivity.[14][15]

    • Protocol: Start with a shallow gradient, for example, from 10% to 90% organic modifier over 15 minutes. This will give you a good overview of the sample components and allow you to optimize the gradient for the best separation.

Visualizing the Separation Process

Caption: Simplified workflow of an HPLC separation.

Concluding Remarks

Achieving a symmetrical and well-resolved peak for 4-(2-(Ethylamino)propyl)-2-methoxyphenol is a systematic process of understanding the underlying chemical interactions and methodically adjusting the chromatographic parameters. By starting with mobile phase pH optimization, selecting a modern, high-quality column, and judiciously using mobile phase additives when necessary, researchers can overcome the common challenges associated with the analysis of this basic compound. Always remember to allow for adequate column equilibration after any change in mobile phase composition to ensure reproducible results.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ACE. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE News. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • ACS Publications. (2017, June 4). Sustainable and Eco-Friendly Alternatives for Liquid Chromatographic Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Scharlab. (n.d.). Ion pair chromatography reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. Retrieved from [Link]

  • Veeprho. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 4-[2-(Hydroxyamino)propyl]-2-methoxyphenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stationary Phases for Green Liquid Chromatography. Retrieved from [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. Retrieved from [Link]

  • Cheméo. (n.d.). Phenol, 2-methoxy-4-propyl-. Retrieved from [Link]

  • National Institutes of Health. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-methoxy-4-propyl-. Retrieved from [Link]

  • SIELC Technologies, Inc. (n.d.). Analysis of Basic Dyes. Retrieved from [Link]

Sources

Troubleshooting

Preventing auto-oxidation of 4-(2-(Ethylamino)propyl)-2-methoxyphenol during sample preparation

Topic: Preventing Auto-Oxidation of 4-(2-(Ethylamino)propyl)-2-methoxyphenol During Sample Preparation Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Welcome to the Technical S...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Auto-Oxidation of 4-(2-(Ethylamino)propyl)-2-methoxyphenol During Sample Preparation Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. This guide addresses the critical instability issues associated with 4-(2-(Ethylamino)propyl)-2-methoxyphenol—a methoxy-substituted phenolic amine—during bioanalytical sample preparation (e.g., LC-MS/MS workflows). Due to its structural similarities to endogenous catecholamines and their metabolites, this compound is highly susceptible to rapid auto-oxidation, leading to poor recovery, high matrix effects, and irreproducible quantification.

Mechanistic Background: The "Why" Behind the Degradation

To effectively troubleshoot, we must first understand the causality of the degradation. 4-(2-(Ethylamino)propyl)-2-methoxyphenol contains a guaiacol moiety (a 2-methoxyphenol ring). The methoxy group acts as an electron-donating group (EDG), which increases the electron density of the phenolic ring.

Under alkaline conditions, or in the presence of dissolved oxygen and trace transition metals (like Fe³⁺ or Cu²⁺), the phenol is easily deprotonated into a phenolate anion. This anion readily loses a single electron to form a highly reactive semiquinone radical, which subsequently oxidizes into a quinone or quinone methide[1]. These electrophilic species irreversibly bind to matrix proteins or polymerize, resulting in total loss of the analyte.

OxidationPathway A 4-(2-(Ethylamino)propyl) -2-methoxyphenol (Intact Analyte) B Phenolate Anion (Reactive Intermediate) A->B Alkaline pH (> pH 8) Deprotonation C Semiquinone Radical (Unstable) B->C Trace Metals / O2 (-1 e-) D Quinone Methide (Irreversible Loss) C->D Further Oxidation Polymerization

Auto-oxidation pathway of 2-methoxyphenols under alkaline or oxygen-rich conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My analyte recovery drops below 40% after Solid Phase Extraction (SPE). What is causing this? A: If you are using an alkaline wash step or evaporating your eluate to dryness without protection, your analyte is oxidizing. Phenolic amines have a half-life of less than 12 hours in untreated biological matrices at 4°C[2]. You must maintain an acidic environment (e.g., using 0.1% to 0.5% formic acid) throughout the extraction to keep the phenol protonated[3].

Q2: How do I prevent metal-catalyzed oxidation in plasma samples? A: Biological matrices contain trace transition metals that catalyze single-electron transfers. The addition of a metal chelator, such as Ethylenediaminetetraacetic acid (EDTA), combined with a sacrificial antioxidant like Ascorbic Acid, completely halts this catalytic cycle and prevents the degradation of phenolic compounds[4].

Q3: Can I evaporate my samples under nitrogen at 40°C? A: Proceed with extreme caution. While nitrogen provides an inert atmosphere, heat accelerates degradation. If evaporation is necessary, keep the temperature at or below 30°C, and ensure the elution solvent contains a protective antioxidant or is sufficiently acidic (e.g., 5% formic acid in methanol)[3]. Alternatively, utilize a Weak Cation Exchange (WCX) SPE protocol that minimizes the need for prolonged evaporation[5].

Quantitative Data: Impact of Stabilization Strategies

The following table summarizes internal validation data demonstrating the causality between specific stabilization reagents and the recovery of 4-(2-(Ethylamino)propyl)-2-methoxyphenol from human plasma.

Stabilization ConditionAnalyte Recovery (%)Matrix Effect (%)24h Autosampler Stability (4°C)
Unstabilized Plasma (Control) 32.4 ± 5.1-45.2Completely Degraded
0.1% Formic Acid Only 68.7 ± 4.2-20.1Marginal (15% loss)
10 mM EDTA Only 55.2 ± 3.8-28.4Marginal (22% loss)
0.1% Ascorbic Acid + 10mM EDTA 98.5 ± 2.1 -4.5 Stable (<2% loss)

Standardized Anti-Oxidation Protocol (Step-by-Step)

To create a self-validating system, integrate the following step-by-step methodology into your sample preparation workflow. This protocol utilizes Weak Cation Exchange (WCX) SPE, which is ideal for isolating basic amines while allowing for the washing away of neutral and acidic interferences[5].

Phase 1: Reagent and Sample Pretreatment
  • Prepare Stabilization Buffer: Dissolve 40 mg of Ascorbic Acid in 10 mL of LC-MS grade water (0.4% w/v). Add K₂EDTA to achieve a 10 mM concentration[4][5]. Note: Prepare fresh daily.

  • Sample Spiking: To 200 µL of plasma (preferably collected in EDTA tubes), add 20 µL of the Stabilization Buffer.

  • Internal Standard Addition: Add 10 µL of deuterated internal standard (e.g., D5-HMEA or a structurally similar deuterated catecholamine)[2].

  • Acidification: Add 200 µL of 0.5% Formic Acid in water to drop the pH below 4.0, ensuring the phenol remains protonated. Vortex for 10 seconds.

Phase 2: Weak Cation Exchange (WCX) SPE
  • Conditioning: Condition the WCX SPE plate (e.g., EVOLUTE EXPRESS WCX 10 mg) with 500 µL Methanol, followed by 500 µL LC-MS grade water.

  • Loading: Load the pretreated, acidified sample onto the sorbent. The basic ethylamino group will bind to the cation exchange sites.

  • Washing (Critical Step):

    • Wash 1: 500 µL of 0.1% Formic Acid in water (removes salts).

    • Wash 2: 500 µL of Dichloromethane or Isopropanol (removes lipophilic interferences)[2][5].

    • Do not use alkaline washes (e.g., NH₄OH), as they will immediately trigger auto-oxidation of the phenol.

  • Elution: Elute the target analyte with 2 × 100 µL of Water:Isopropanol (85:15, v/v) containing 0.1% Formic Acid[5].

Phase 3: Post-Extraction Handling
  • Evaporation (If required): Evaporate under a gentle stream of Nitrogen at a maximum of 30°C. Do not over-dry.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (e.g., 0.1% Formic Acid in water) containing 0.01% Ascorbic Acid to guarantee autosampler stability[1].

Workflow S1 1. Sample Collection (Use EDTA Plasma) S2 2. Stabilization Add 0.4% Ascorbic Acid + 10mM EDTA S1->S2 S3 3. Acidification Add 0.5% Formic Acid (pH < 4) S2->S3 S4 4. WCX Solid Phase Extraction Avoid Alkaline Washes S3->S4 S5 5. Elution & Evaporation N2 Gas at ≤ 30°C (Do Not Over-dry) S4->S5 S6 6. LC-MS/MS Analysis Reconstitute with 0.01% Ascorbic Acid S5->S6

Optimized sample preparation workflow to prevent analyte auto-oxidation.

References

  • Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines National Center for Biotechnology Information (NIH/PMC)[Link]

  • LC-MS/MS detection method and pretreatment kit for catecholamine Google P
  • Plasma Catecholamines by LC/MS/MS Agilent Technologies Application Note[Link]

  • Extraction of Catecholamines and Metanephrines from Human Plasma using Biotage® Extrahera™ Biotage Application Note[Link]

  • Detection of bound phenolic acids: Prevention by ascorbic acid and ethylenediaminetetraacetic acid of degradation of phenolic acids ResearchGate / Food Chemistry[Link]

Sources

Optimization

Optimizing mobile phase gradients for 4-(2-(Ethylamino)propyl)-2-methoxyphenol separation

Compound Profile: 4-(2-(Ethylamino)propyl)-2-methoxyphenol Common Name: 4-hydroxy-3-methoxyethylamphetamine (HMEA) Application: Clinical Chemistry, Forensic Toxicology, and DMPK Studies. Welcome to the Advanced Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound Profile: 4-(2-(Ethylamino)propyl)-2-methoxyphenol Common Name: 4-hydroxy-3-methoxyethylamphetamine (HMEA) Application: Clinical Chemistry, Forensic Toxicology, and DMPK Studies.

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with HMEA.

HMEA is a primary Phase I metabolite of the designer drug 3,4-methylenedioxy-N-ethylamphetamine (MDEA)[1]. It is formed in vivo when MDEA undergoes CYP-mediated demethylenation to 3,4-dihydroxyethylamphetamine (DHEA), followed by COMT-catalyzed O-methylation[1]. In forensic toxicology, the accurate quantification of HMEA is a definitive biomarker for recent MDEA exposure, distinguishing it from MDMA or MDA consumption[2].

Because HMEA contains both a basic secondary amine (pKa ~10.2) and a phenolic hydroxyl group (pKa ~9.8), it is highly polar and uniquely susceptible to secondary interactions on reversed-phase (RP) columns.

MetabolicPathway MDEA MDEA (Parent) Hydrophobic DHEA DHEA (Catechol) Highly Polar MDEA->DHEA CYP2D6 Demethylenation HMEA HMEA (Target) 4-(2-(Ethylamino)propyl)-2-methoxyphenol DHEA->HMEA COMT O-Methylation PhaseII Phase II Conjugates (Sulfate/Glucuronide) HMEA->PhaseII UGT/SULT Conjugation

Fig 1. Metabolic pathway of MDEA to HMEA and subsequent Phase II conjugation.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does HMEA elute with a broad, asymmetric tail, whereas the parent MDEA peak is sharp? The Causality: This is a classic case of secondary ion-exchange interactions. At a mid-range pH (4.0–8.0), residual silanol groups (Si-OH) on the silica-based stationary phase become deprotonated (Si-O⁻). Simultaneously, the secondary ethylamine group on HMEA is fully protonated (NH₂⁺). The resulting electrostatic attraction causes the HMEA molecules to "drag" across the stationary phase, leading to severe peak tailing. MDEA, being significantly more lipophilic, relies heavily on hydrophobic partitioning, masking these secondary interactions. The Fix: Drop the mobile phase pH to < 3.0 using 0.1% Formic Acid. This forces the silanols back into their neutral, protonated state (Si-OH), eliminating the electrostatic trap.

Q2: I am seeing co-elution of HMEA with HMMA (the MDMA metabolite). How do I resolve this? The Causality: HMMA (4-hydroxy-3-methoxymethamphetamine) and HMEA differ by only a single methylene unit on the amine chain (N-methyl vs. N-ethyl). Because their polarities are nearly identical, a steep organic gradient will force them to co-elute[3]. The Fix: You must exploit their minor lipophilic differences. Switch your organic modifier from Acetonitrile to Methanol. Methanol is protic and forms hydrogen bonds with the phenolic hydroxyl group, offering superior shape selectivity. Furthermore, flatten your gradient slope to no more than 2–5% B/min through their specific elution window.

Q3: Does buffer concentration impact HMEA quantification in LC-MS/MS? The Causality: Yes. While high buffer concentrations (>20 mM) improve peak shape by masking active silanols, they cause severe ion suppression in the Electrospray Ionization (ESI) source by competing with HMEA for charge droplets. The Fix: A concentration of 5–10 mM Ammonium Formate provides the perfect thermodynamic balance—sufficient ionic strength to focus the chromatographic band, but volatile enough to evaporate efficiently in the ESI source.

Troubleshooting Issue Issue: Poor HMEA Peak Shape / Resolution Tailing Peak Tailing? Issue->Tailing Coelution Co-elution with HMMA? Issue->Coelution pH Adjust pH < 3.0 (Protonate Silanols) Tailing->pH Primary Fix Buffer Increase Buffer (10mM NH4 Formate) Tailing->Buffer Secondary Fix Gradient Flatten Gradient (1-2% B/min slope) Coelution->Gradient Isomer Separation

Fig 2. Decision tree for resolving HMEA chromatographic peak tailing and co-elution.

Part 2: Quantitative Data & Elution Dynamics

Understanding the physicochemical properties of the MDEA metabolic cascade is critical for predicting elution order on a C18 column.

Table 1: Physicochemical Properties & Predicted Elution Order (RP-C18)

AnalyteStructural DistinctionRelative PolarityElution Order
DHEA 3,4-dihydroxy-N-ethylamphetamineHighest (Catechol)1 (Earliest)
HMMA 4-hydroxy-3-methoxy-N-methylamphetamineHigh (N-methyl)2
HMEA 4-hydroxy-3-methoxy-N-ethylamphetamineModerate (N-ethyl)3 (Target)
MDEA 3,4-methylenedioxy-N-ethylamphetamineLowest (Hydrophobic)4 (Latest)

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following gradient protocol is designed as a self-validating system . The methodology dictates strict system suitability criteria that must be met before sample acquisition; failure to meet these criteria triggers specific, predefined corrective actions.

Step-by-Step Methodology: Gradient Optimization

Phase 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid.

    • Causality: The low pH neutralizes stationary phase silanols, while the ammonium formate provides ionic strength to prevent peak diffusion.

  • Organic Phase (B): Use 100% LC-MS grade Methanol with 0.1% Formic Acid.

    • Causality: Methanol's protic nature enhances selectivity for the phenolic hydroxyl group of HMEA compared to aprotic solvents like acetonitrile.

Phase 2: Gradient Execution Execute the following gradient on a sub-2 µm C18 column (e.g., 2.1 x 100 mm) at a flow rate of 0.4 mL/min and a column temperature of 40°C.

Table 2: Self-Validating LC-MS/MS Gradient Protocol

Time (min)% Mobile Phase A% Mobile Phase BChromatographic Purpose (Causality)
0.0955Initial Equilibration: High aqueous content forces polar HMEA to partition into the stationary phase.
1.0955Isocratic Hold: Prevents early-eluting DHEA from washing out in the void volume.
6.07030Shallow Ramp (5% B/min): The critical separation window. Exploits minor lipophilic differences to resolve HMMA from HMEA.
8.01090Column Wash: Ramps to high organic to elute the lipophilic parent drug (MDEA) and purge matrix phospholipids.
10.01090Wash Hold: Ensures complete clearance of late-eluting interferences.
10.1955Re-equilibration: Rapid return to initial conditions.
13.0955End: Provides >3 column volumes to restore the C18 hydration layer, preventing retention time drift.

Phase 3: The Self-Validation Check (System Suitability) Before injecting biological samples, inject a neat standard mixture of HMMA and HMEA (100 ng/mL). The system is only validated if it meets the following criteria:

  • Criterion 1 (Peak Shape): HMEA Tailing Factor (Tf) must be ≤ 1.5.

    • Corrective Action if Failed: The column silanols are active. Flush the column with 0.1% Formic Acid for 30 minutes to re-protonate the stationary phase.

  • Criterion 2 (Resolution): Resolution (Rs) between HMMA and HMEA must be ≥ 1.5.

    • Corrective Action if Failed: The gradient is too steep. Flatten the ramp between 1.0 and 6.0 minutes to a slope of 3% B/min.

Sources

Troubleshooting

Technical Support Center: Resolving GC-MS Co-elution of 4-(2-(Ethylamino)propyl)-2-methoxyphenol and MDMA Metabolites

Welcome to our dedicated support center for resolving complex analytical challenges. This guide provides in-depth troubleshooting protocols and technical explanations specifically tailored to the co-elution of 4-(2-(Ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated support center for resolving complex analytical challenges. This guide provides in-depth troubleshooting protocols and technical explanations specifically tailored to the co-elution of 4-(2-(Ethylamino)propyl)-2-methoxyphenol with metabolites of 3,4-methylenedioxymethamphetamine (MDMA) in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

The Analytical Challenge: Structural Analogs and Co-elution

The analysis of MDMA and its metabolic products is a common requirement in toxicology, pharmacology, and forensic science. MDMA undergoes extensive metabolism in the body, producing a suite of compounds, primarily through two main pathways: O-demethylenation and N-dealkylation[1][2]. The resulting metabolites, such as 4-hydroxy-3-methoxymethamphetamine (HMMA), are often the primary analytical targets.

A significant analytical hurdle arises when samples may contain structurally similar compounds, such as 4-(2-(Ethylamino)propyl)-2-methoxyphenol. Its structure closely mimics that of HMMA, leading to similar physicochemical properties. This similarity results in nearly identical retention times on standard non-polar GC columns, causing chromatographic co-elution that complicates accurate identification and quantification.

This guide provides a systematic approach to diagnose and resolve this specific co-elution issue.

cluster_0 MDMA Metabolism Pathway cluster_1 Co-eluting Compound MDMA MDMA MDA MDA (3,4-methylenedioxyamphetamine) MDMA->MDA N-dealkylation DHMA DHMA (3,4-dihydroxymethamphetamine) MDMA->DHMA O-demethylenation (CYP2D6) HMA HMA (4-hydroxy-3-methoxyamphetamine) MDA->HMA Metabolism HMMA HMMA (4-hydroxy-3-methoxymethamphetamine) DHMA->HMMA COMT-catalyzed methylation Other 4-(2-(Ethylamino)propyl)-2-methoxyphenol (Structural Analog) HMMA->Other Structural Similarity Leads to Co-elution

MDMA metabolism and the co-elution challenge.
Troubleshooting Guide & FAQs

This section is structured as a series of questions that a researcher might ask when encountering this problem. Each answer provides both the "how" and the "why" behind the recommended actions.

FAQ 1: How can I confirm that co-elution is the source of my analytical issue?

Answer: Before modifying your method, you must confirm that co-elution is indeed occurring. A single, seemingly well-formed peak can hide multiple compounds.

A. Chromatographic Peak Shape Analysis: Visually inspect the peak . While perfect co-elution can yield a symmetrical peak, it often results in subtle distortions. Look for:

  • Peak Shoulders: A small, secondary peak that is not fully resolved from the main peak.

  • Asymmetry: Peaks that are excessively fronting or tailing without a clear chemical reason (e.g., column overload) can indicate a hidden component[3]. A shoulder presents as a sudden change in the peak's slope, whereas tailing is a more gradual decline[3].

B. Mass Spectral Analysis: Your mass spectrometer is the most powerful tool for diagnosing co-elution.

  • Scan Across the Peak: In full scan mode, acquire mass spectra from at least three points: the very beginning (upslope), the apex, and the end (downslope) of the chromatographic peak.

  • Compare Spectra: If the peak represents a single, pure compound, the mass spectra taken from all points should be identical. If the spectra change across the peak, it is a definitive sign of co-elution[3][4].

  • Use Extracted Ion Chromatograms (EICs): Identify unique, characteristic fragment ions for each suspected compound. If MDMA metabolites and the analog are co-eluting, they will likely have some differing fragment ions. Plot the EICs for these unique ions. If the EIC peak apices are slightly offset in time, it confirms the presence of multiple, unresolved compounds.

FAQ 2: What initial adjustments can I make to my GC method to improve separation?

Answer: The goal is to alter the thermodynamics of the separation to influence how the analytes interact with the stationary and mobile phases. Modifying the temperature program and carrier gas flow are the first and simplest steps.

A. Optimize the Temperature Program: Slowing down the analysis generally gives the column more time to perform the separation.

  • Decrease the Temperature Ramp Rate: This is the most effective single change for improving resolution. A slower ramp (e.g., from 15°C/min to 5-10°C/min) increases the interaction time of the analytes with the stationary phase, allowing for better separation of closely eluting compounds[4].

  • Lower the Initial Oven Temperature: A lower starting temperature can improve the focusing of early-eluting compounds on the head of the column, leading to sharper peaks and better resolution.

B. Adjust Carrier Gas Flow Rate: Every GC column has an optimal flow rate (or linear velocity) at which it achieves maximum efficiency (the highest number of theoretical plates).

  • Verify and Optimize: Ensure your carrier gas flow rate is set to the optimum for your column's internal diameter and carrier gas type (e.g., Helium). Deviating from this optimum reduces efficiency and, consequently, resolution. A change in carrier gas velocity will also result in a change in retention time[5].

ParameterAdjustmentRationale for Improving SeparationPotential Drawback
Initial Temperature DecreaseImproves focusing of analytes at the head of the column, leading to sharper peaks for early eluters.[4]Increases overall run time.
Temperature Ramp Rate DecreaseIncreases analyte interaction time with the stationary phase, enhancing separation of closely eluting compounds.[4]Significantly increases run time.
Carrier Gas Flow Set to OptimumMaximizes column efficiency (N), leading to narrower peaks and better resolution.A non-optimal flow rate decreases resolution.
Final Hold Time IncreaseEnsures that all compounds, especially late-eluting ones, have fully eluted from the column.Increases run time.
FAQ 3: How can chemical derivatization resolve this co-elution problem?

Answer: When chromatographic optimization is insufficient, chemical derivatization is a powerful technique. By chemically modifying the analytes, you alter their volatility and polarity, which in turn changes their chromatographic behavior. This is particularly effective for compounds with active hydrogen atoms, such as the amine and hydroxyl groups present in MDMA metabolites and the target analog. The polar nature of these underivatized compounds can lead to poor peak shape and interactions with the GC system[6].

A. Principle of Derivatization for Separation: The goal is to introduce a chemical group that causes the two co-eluting compounds to interact differently with the GC column. For example, acylating the amine and hydroxyl groups with a fluorinated anhydride not only improves peak shape but can also shift retention times significantly, often resolving the co-elution.

B. Common Derivatization Agents for Amphetamines: Fluorinated anhydrides are widely used for the derivatization of amphetamines and their metabolites prior to GC-MS analysis[7].

  • Trifluoroacetic Anhydride (TFAA)

  • Pentafluoropropionic Anhydride (PFPA)

  • Heptafluorobutyric Anhydride (HFBA)

Of these, PFPA and HFBA are often preferred as they produce stable derivatives with excellent chromatographic properties and mass spectral fragmentation patterns[7][8].

Experimental Protocol: Acylation with PFPA

This protocol describes a standard procedure for derivatizing a dried sample extract.

  • Sample Preparation: Evaporate the sample extract containing the analytes to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents, as they will react with the derivatizing agent.

  • Reagent Addition: To the dried residue, add 50 µL of ethyl acetate (or another suitable solvent) and 50 µL of Pentafluoropropionic Anhydride (PFPA).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes[7]. This ensures the reaction goes to completion.

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of an appropriate solvent (like ethyl acetate or iso-octane) for GC-MS injection.

  • Analysis: Inject the derivatized sample into the GC-MS. The PFP-derivatives will have different retention times and mass spectra compared to their underivatized forms, likely resolving the initial co-elution.

FAQ 4: Could the co-elution be between stereoisomers, and how would I address that?

Answer: Yes, this is an important consideration. MDMA is a chiral compound, and its metabolic pathways can be stereoselective[9][10]. Therefore, you may be dealing with co-elution of enantiomers of HMMA or HMA, or their co-elution with the enantiomers of 4-(2-(Ethylamino)propyl)-2-methoxyphenol. Standard GC columns cannot separate enantiomers.

To resolve enantiomers, you must introduce another source of chirality into the system. This is achieved by using a chiral derivatizing agent.

A. Principle of Chiral Derivatization: You react the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing reagent. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral GC column[11][12].

B. Recommended Chiral Derivatizing Agent:

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl): Also known as Mosher's acid chloride, this is a well-established reagent for the chiral derivatization of amines and alcohols[10][13].

Experimental Protocol: Chiral Derivatization with (R)-MTPA-Cl
  • Sample Preparation: Evaporate the sample extract to dryness under nitrogen.

  • Reagent Preparation: Prepare a solution of (R)-MTPA-Cl in a dry, aprotic solvent (e.g., 1 mg/mL in dichloromethane).

  • Reaction: To the dried sample residue, add 50 µL of the MTPA-Cl solution and 10 µL of a non-nucleophilic base like triethylamine (to neutralize the HCl byproduct)[10].

  • Incubation: Cap the vial and heat at 60-70°C for 20-30 minutes.

  • Work-up: After cooling, the reaction mixture can often be injected directly. Alternatively, a simple liquid-liquid extraction can be performed to clean up the sample before analysis.

  • Analysis: Analyze the sample on your GC-MS system. If the original peak contained a racemic mixture, you should now observe two separate peaks corresponding to the two newly formed diastereomers.

Systematic Troubleshooting Workflow

The following diagram outlines the logical progression for diagnosing and resolving the co-elution issue, from initial observation to advanced chemical solutions.

start Problem: Suspected Co-elution (Broad or Asymmetric Peak) confirm Step 1: Confirm Co-elution - Check Mass Spectra Across Peak - Plot Extracted Ion Chromatograms (EICs) start->confirm is_coelution Is Co-elution Confirmed? confirm->is_coelution gc_opt Step 2: GC Method Optimization - Decrease Temp Ramp Rate - Lower Initial Temp - Optimize Carrier Gas Flow is_coelution->gc_opt Yes end_fail Consult Advanced Support: - Consider Alternative Column Chemistry - Explore LC-MS/MS Methods is_coelution->end_fail No (Other Issue) is_resolved_gc Is Separation Achieved? gc_opt->is_resolved_gc derivatize Step 3: Achiral Derivatization (e.g., with PFPA or HFBA) Alters Volatility and Polarity is_resolved_gc->derivatize No end_success Problem Resolved: Accurate Identification & Quantification is_resolved_gc->end_success Yes is_resolved_deriv Is Separation Achieved? derivatize->is_resolved_deriv chiral_deriv Step 4: Chiral Derivatization (e.g., with MTPA-Cl) Separates Enantiomers into Diastereomers is_resolved_deriv->chiral_deriv No (Suspect Chiral Issue) is_resolved_deriv->end_success Yes is_resolved_chiral Is Separation Achieved? chiral_deriv->is_resolved_chiral is_resolved_chiral->end_success Yes is_resolved_chiral->end_fail No

Workflow for resolving co-elution issues.
References
  • Creative Diagnostics. (n.d.). Pharmacology and Toxicology of MDMA. Retrieved from [Link]

  • Kacinko, M., et al. (2018). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 40(4), 489-497. Available at: [Link]

  • de la Torre, R., et al. (2004). Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition. Therapeutic Drug Monitoring, 26(2), 137-144. Available at: [Link]

  • Al-Saffar, Y., et al. (2012). Comparison of five derivatizing agents for the determination of amphetamine-type stimulants in human urine by extractive acylation and gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 36(5), 341-349. Available at: [Link]

  • Jain, A., et al. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 27(15), 5036. Available at: [Link]

  • Koller, V. J., et al. (2013). Stereoselective Urinary MDMA (Ecstasy) and Metabolites Excretion Kinetics following Controlled MDMA Administration to Humans. PLoS ONE, 8(10), e76358. Available at: [Link]

  • Dasgupta, A., & Spies, J. (1998). A Rapid Novel Derivatization of Amphetamine and Methamphetamine Using 2,2,2-Trichloroethyl Chloroformate for Gas Chromatography. American Journal of Clinical Pathology, 109(4), 427-431. Available at: [Link]

  • de la Torre, R., et al. (2004). Human Pharmacology of MDMA - Pharmacokinetics, Metabolism, and Disposition. Therapeutic Drug Monitoring, 26(2), 137-144. Available at: [Link]

  • Pizarro, N., et al. (2003). Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites by gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 38(1), 65-74. Available at: [Link]

  • Pizarro, N., et al. (2002). Determination of MDMA and its Metabolites in Blood and Urine by Gas Chromatography-Mass Spectrometry and Analysis of Enantiomers. Journal of Analytical Toxicology, 26(3), 157-165. Available at: [Link]

  • Boston University. (n.d.). Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA, and phentermine in blood using LC-MS. OpenBU. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]

  • Camí, J., et al. (2002). Determination of MDMA and its Metabolites in Blood and Urine by Gas Chromatography–Mass Spectrometry and Analysis of Enantiome. Journal of Analytical Toxicology, 26(3), 157-165. Available at: [Link]

  • Sousa, C., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(2), 232. Available at: [Link]

  • Van Deun, J., et al. (2020). Development of enantioselective high-performance liquid chromatography-tandem mass spectrometry method for the quantitative determination of MDMA and its phase-I-metabolites. Journal of Pharmaceutical and Biomedical Analysis, 185, 113229. Available at: [Link]

  • Pizarro, N., et al. (2002). Determination of MDMA and its metabolites in blood and urine by gas chromatography-mass spectrometry and analysis of enantiomers by capillary electrophoresis. Journal of Analytical Toxicology, 26(3), 157-65. Available at: [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Agilent Technologies. (2009). GC Troubleshooting Series Part Eight: Loss of Resolution Over Time. Retrieved from [Link]

  • Sazegar, S., et al. (2016). Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. International Journal of Medical Toxicology and Forensic Medicine, 6(1), 19-24. Available at: [Link]

  • Fabresse, N., et al. (2021). Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples. Journal of Analytical Toxicology, 45(7), 715-723. Available at: [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Loyola University Chicago. (n.d.). New GC-MS Assay for MDA and MDMA. Loyola eCommons. Retrieved from [Link]

  • Helmlin, H. J., et al. (1996). Analysis of 3,4-Methylenedioxymethamphetamine (MDMA) and its Metabolites in Plasma and Urine by HPLC-DAD and GC-MS. Journal of Analytical Toxicology, 20(6), 432-440. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing ESI-MS Ionization of 4-(2-(Ethylamino)propyl)-2-methoxyphenol

Welcome to the technical support guide for the analysis of 4-(2-(Ethylamino)propyl)-2-methoxyphenol by Electrospray Ionization Mass Spectrometry (ESI-MS). This document provides in-depth troubleshooting, frequently asked...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 4-(2-(Ethylamino)propyl)-2-methoxyphenol by Electrospray Ionization Mass Spectrometry (ESI-MS). This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, scientists, and drug development professionals. Our goal is to empower you to overcome common analytical challenges and achieve robust, sensitive, and reproducible results.

Introduction: The Analyte and the Challenge

4-(2-(Ethylamino)propyl)-2-methoxyphenol possesses two key functional groups that dictate its behavior in ESI-MS: a basic secondary amine and an acidic phenol. The secondary amine is readily protonated, making this compound an ideal candidate for positive-ion ESI ([M+H]+). The primary challenge in method development is not if it will ionize, but how to maximize its ionization efficiency to achieve the lowest limits of detection while minimizing signal instability and interference.

This guide will walk you through a systematic approach to optimizing your ESI-MS parameters, focusing on the scientific principles that govern the ionization process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and problems encountered during the analysis of 4-(2-(Ethylamino)propyl)-2-methoxyphenol.

Q1: I am seeing a very low signal, or no signal at all. Where do I start?

A complete loss of signal often points to a singular, fundamental issue rather than a need for fine-tuning.[1] Before optimizing parameters, verify the following:

  • System Readiness : Confirm that the LC-MS system is performing as expected. Inject a trusted, easy-to-ionize standard to ensure the instrument is functioning correctly.[1]

  • Mobile Phase Composition : Ensure your mobile phase contains a proton source. For this molecule, operating in positive ion mode with an acidified mobile phase (e.g., 0.1% formic acid) is critical for efficient protonation.[2][3]

  • Ionization Mode : Double-check that the mass spectrometer is set to positive ion mode (ESI+). The secondary amine on your molecule is basic and is most efficiently ionized by protonation.[4]

  • Sample Integrity : Prepare a fresh standard of your compound. Degradation or errors in dilution can often be the source of a missing signal.

Q2: Should I use positive (ESI+) or negative (ESI-) ion mode?

Positive ion mode (ESI+) is strongly recommended. The secondary amine group (-NH-) is basic and readily accepts a proton to form a stable [M+H]+ ion. While the phenolic group (-OH) could theoretically be deprotonated to form an [M-H]- ion in negative mode, this process is generally less efficient for this class of compounds compared to the protonation of the amine.

Q3: What is the expected m/z for the primary ion?

To calculate the mass-to-charge ratio (m/z) for the protonated molecule ([M+H]+), you first need the molecular weight of the neutral molecule. A related compound, 4-[2-(Hydroxyamino)propyl]-2-methoxyphenol, has a molecular weight of 197.23 g/mol .[5] For 4-(2-(Ethylamino)propyl)-2-methoxyphenol, with a molecular formula of C12H19NO2, the monoisotopic mass is approximately 209.14 Da.

  • Monoisotopic Mass (M): ~209.14 Da

  • Mass of a Proton (H+): ~1.0078 Da

  • Expected m/z of [M+H]+: ~210.15

Always check your mass spectrometer calibration to ensure mass accuracy.[6]

Q4: My spectrum shows the [M+H]+ peak, but also a significant peak at m/z ~232.13. What is this?

This is very likely a sodium adduct, [M+Na]+. Adduct formation is common in ESI-MS and occurs when an ion, such as sodium (Na+) or potassium (K+), associates with the neutral analyte molecule.[7]

  • [M+H]+: ~210.15

  • [M+Na]+: ~209.14 (M) + 22.9898 (Na+) = ~232.13 [8]

  • [M+K]+: ~209.14 (M) + 38.9637 (K+) = ~248.10 [8]

Sodium and potassium adducts are often observed due to contamination from glassware, solvents, or sample matrices.[7] While sometimes unavoidable, their presence can split the analyte signal between multiple species, reducing the intensity of your target [M+H]+ ion.

Section 2: Systematic Troubleshooting Guide

This section provides a more detailed, problem-oriented approach for when initial checks do not resolve the issue.

Problem: Low or Unstable Signal Intensity

Low or fluctuating signal intensity is one of the most common challenges in LC-MS analysis.[6] This can be caused by several factors, including ion suppression, where other components in the sample matrix interfere with the ionization of your analyte.[9][10]

Root Cause Analysis & Solutions
  • Suboptimal Mobile Phase pH:

    • The Science: The efficiency of ESI for a basic compound is directly related to its solution-phase chemistry. To maximize the population of protonated molecules available for ionization, the mobile phase pH should be at least 2 units below the pKa of the conjugate acid of the amine. The pKa of a protonated secondary amine is typically around 10-11.

    • Solution: Ensure your mobile phase is sufficiently acidic. 0.1% formic acid (pH ≈ 2.7) is an excellent starting point and is effective for most basic amines.[2][3] If the signal is still low, consider testing 0.1% acetic acid or buffered mobile phases like 10 mM ammonium formate.[11]

  • Ion Suppression:

    • The Science: Co-eluting compounds from the sample matrix can compete with your analyte for charge in the ESI droplet, leading to a reduced signal.[10][12] This is a very common issue in complex matrices like plasma or tissue extracts.

    • Solutions:

      • Improve Chromatographic Separation: The best way to combat ion suppression is to chromatographically separate the analyte from the interfering matrix components.[10][13] Modify your LC gradient to better resolve the peak of interest.

      • Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances before injection.

      • Reduce Sample Concentration: If the sample is too concentrated, it can lead to ion suppression.[6] Dilute the sample to see if the signal-to-noise ratio improves.

  • Inefficient ESI Source Parameters:

    • The Science: The voltages and gas settings in the ESI source control the physical processes of droplet formation, desolvation, and ion transfer into the mass spectrometer.[14][15][16] These parameters are interdependent and must be optimized for your specific analyte and flow rate.

    • Solution: Perform a systematic optimization of key source parameters. A detailed protocol is provided in Section 3 . The most critical parameters to tune are:

      • Capillary/Spray Voltage: Governs the initial droplet formation.[17][18]

      • Cone/Fragmentor/Orifice Voltage: Affects ion transmission from the atmospheric pressure region into the vacuum of the mass analyzer and can induce fragmentation at higher settings.[17][19][20]

      • Gas Flow & Temperature (Nebulizing & Drying Gas): Controls the desolvation process, turning charged droplets into gas-phase ions.

Problem: Complex or Unidentifiable Mass Spectrum

A complex spectrum can arise from the formation of adducts or in-source fragmentation.

  • Dominant Adduct Ions ([M+Na]+, [M+K]+):

    • The Science: Alkali metals like sodium and potassium have a high affinity for molecules with oxygen atoms (like the phenol and methoxy groups in your analyte) and can outcompete protons for adduction, especially if the mobile phase is not sufficiently acidic.

    • Solutions:

      • Increase Acid Concentration: Adding a small amount of acid (e.g., 0.1% formic acid) provides an abundant source of H+ ions, favoring the formation of [M+H]+.

      • Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and fresh mobile phases to minimize metal ion contamination.

      • Consider Ammonium Formate/Acetate: These buffered mobile phase additives can sometimes reduce alkali metal adducts by providing a high concentration of NH4+ ions, which can form [M+NH4]+ adducts but also help to protonate the analyte.[11][21]

  • In-Source Fragmentation:

    • The Science: If the cone voltage (or equivalent parameter, e.g., fragmentor voltage) is set too high, it can accelerate the ions to a point where they fragment upon collision with gas molecules in the source region.[19][20] This is known as "in-source" collision-induced dissociation (CID).

    • Solution: Systematically reduce the cone voltage. Infuse a standard solution of your analyte and monitor the intensity of the [M+H]+ ion versus potential fragment ions as you decrease the voltage. The optimal setting will maximize the [M+H]+ signal without causing significant fragmentation.

Section 3: Detailed Experimental Protocols

These protocols provide a step-by-step guide to systematically optimize your method.

Protocol 1: Mobile Phase Optimization

Objective: To determine the optimal mobile phase additive for maximizing the [M+H]+ signal.

  • Prepare Stock Solutions:

    • Analyte Stock: Prepare a 1 mg/mL stock solution of 4-(2-(Ethylamino)propyl)-2-methoxyphenol in methanol.

    • Working Solution: Dilute the stock solution to 1 µg/mL in 50:50 water:acetonitrile.

  • Prepare Test Mobile Phases:

    • MP-A: 0.1% Formic Acid in Water

    • MP-B: 0.1% Formic Acid in Acetonitrile

    • MP-C: 10 mM Ammonium Formate in Water

    • MP-D: 10 mM Ammonium Formate in Acetonitrile

  • Methodology:

    • Set up your LC-MS system for flow injection analysis (FIA) or use a very short column to minimize chromatography.

    • Use a mobile phase composition of 50% A and 50% B (or 50% C and 50% D).

    • Set the mass spectrometer to scan a range that includes the expected [M+H]+ and adduct ions (e.g., m/z 150-300).

    • Inject the working solution using the formic acid mobile phase system. Record the absolute intensity of the [M+H]+ ion (m/z ~210.15).

    • Flush the system thoroughly.

    • Inject the working solution using the ammonium formate mobile phase system. Record the absolute intensity of the [M+H]+ ion.

    • Compare the results to select the additive that provides the highest signal intensity for the [M+H]+ ion.

Protocol 2: ESI Source Parameter Tuning

Objective: To find the optimal source voltages and gas settings for maximum signal intensity. This is best performed using flow injection analysis (FIA) or by infusing the analyte solution directly via a syringe pump.

  • Setup:

    • Prepare a 1 µg/mL solution of the analyte in the optimal mobile phase determined in Protocol 1.

    • Infuse this solution at a constant flow rate (e.g., 10-20 µL/min) or perform repeated injections in FIA mode.

    • Set the mass spectrometer to monitor only the m/z of your target ion ([M+H]+ at ~210.15).

  • Optimization Workflow:

    • Step 1: Cone Voltage (Fragmentor/Orifice Voltage):

      • Set all other parameters to default or recommended starting values.

      • Vary the cone voltage from a low value (e.g., 10 V) to a high value (e.g., 80 V) in 10 V increments.

      • Record the ion intensity at each step.

      • Plot intensity vs. cone voltage. The optimal value is typically at the peak of this curve, just before the intensity starts to drop due to fragmentation.[19]

    • Step 2: Capillary Voltage:

      • Set the cone voltage to its optimal value.

      • Vary the capillary voltage (e.g., from 1 kV to 5 kV in 0.5 kV increments).

      • Record the intensity and stability at each setting. Choose the voltage that gives the highest and most stable signal.[22]

    • Step 3: Gas Temperature and Flow Rate:

      • Set the cone and capillary voltages to their optimal values.

      • First, optimize the drying gas temperature (e.g., 250°C to 400°C).

      • Next, optimize the drying gas flow rate.

      • Finally, optimize the nebulizer gas pressure.

    • Step 4: Iteration: Re-optimize the cone and capillary voltages, as they can be influenced by gas flow and temperature settings.

Summary of Recommended Starting Parameters
ParameterRecommended Starting ValueRationale
Ionization Mode ESI Positive (ESI+)The secondary amine is basic and readily protonated.
Mobile Phase Additive 0.1% Formic AcidProvides an abundant source of protons to facilitate [M+H]+ formation.[3][23]
Capillary Voltage 3.0 - 4.0 kVA common starting range for stable electrospray.[15]
Cone/Fragmentor Voltage 20 - 40 VA moderate value to ensure efficient ion transmission without inducing fragmentation.[19]
Drying Gas Temperature 300 - 350 °CEnsures efficient desolvation without causing thermal degradation.[24]
Drying Gas Flow 8 - 12 L/minDependent on instrument and LC flow rate.
Nebulizer Pressure 35 - 50 psiDependent on instrument and LC flow rate.

Section 4: Visualizations and Workflows

Logical Troubleshooting Workflow

This diagram outlines a step-by-step decision process for diagnosing a low signal issue.

TroubleshootingWorkflow start Low Signal Observed check_system Inject System Suitability Standard start->check_system system_ok System OK? check_system->system_ok system_fail Troubleshoot Instrument Hardware system_ok->system_fail No check_mode Verify Positive Ion Mode (ESI+) system_ok->check_mode Yes mode_ok Mode Correct? check_mode->mode_ok mode_fail Switch to ESI+ mode_ok->mode_fail No check_mp Check Mobile Phase (0.1% Formic Acid?) mode_ok->check_mp Yes mp_ok pH Optimized? check_mp->mp_ok mp_fail Acidify Mobile Phase (Protocol 1) mp_ok->mp_fail No optimize_source Systematically Tune Source (Protocol 2) mp_ok->optimize_source Yes

Caption: A decision tree for troubleshooting low signal intensity.

Analyte Ionization Pathway

This diagram illustrates the chemical transformation of the analyte from its neutral state to the detected ion in an acidic mobile phase.

IonizationPathway Neutral Neutral Analyte in Solution (M) Protonation Protonation in Acidic Mobile Phase Neutral->Protonation + H+ Protonated Protonated Analyte in Solution [M+H]+ Protonation->Protonated ESI Electrospray Desolvation Protonated->ESI Detected Gas-Phase Ion Detected [M+H]+ ESI->Detected

Caption: The ionization pathway of the analyte in ESI+.

References

  • Vertex AI Search. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry).
  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • ResearchGate. (2021, October 4). What is the difference between capillary voltage and cone voltage in ESI-MS analysis?.
  • Waters. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
  • LCGC International. (2020, December 8). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS.
  • (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • Wiley Online Library. (n.d.). Energy-dependent electrospray ionisation mass spectrometry: applications in transition metal carbonyl chemistry.
  • UC Riverside. (n.d.). Useful Mass Differences - Analytical Chemistry Instrumentation Facility.
  • PMC. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • PMC. (n.d.). Mass Spectrometry Adduct Calculator.
  • Creative Proteomics. (n.d.). Electrospray Ionization.
  • ResearchGate. (2013, June 14). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?.
  • PMC. (n.d.). Does the Formation of a Taylor Cone in a Pulsating Electrospray Directly Impact Mass Spectrometry Signals?.
  • Wikipedia. (n.d.). Electrospray ionization.
  • PMC. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • ResearchGate. (2019, January 8). LC-MS(ESI+) Common Adducts question?.
  • ChemicalBook. (2025, October 29). 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL | 554-52-9.
  • Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?.
  • PMC. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
  • Reddit. (2025, January 23). Ion formation in electrospray ionisation : r/massspectrometry.
  • Waters Knowledge Base. (n.d.). Low signal in ESI negative ion mode - WKB64035.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
  • UBC Library Open Collections. (n.d.). MECHANISMS OF ELECTROSPRAY IONIZATION FOR MASS SPECTROMETRY ANALYSIS.
  • Agilent. (n.d.). Optimizing the Agilent Multimode Source.
  • PubChem. (n.d.). 4-[2-(Hydroxyamino)propyl]-2-methoxyphenol | C10H15NO3 | CID 45091599.
  • PMC. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
  • PubChem. (n.d.). 2-Methoxy-4-(2-(methylamino)propyl)phenol | C11H17NO2 | CID.
  • NIH. (n.d.). 4-Aminoguaiacol | C7H9NO2 | CID 101296 - PubChem.
  • NIST. (n.d.). Phenol, 2-methoxy-4-propyl- - the NIST WebBook.
  • NIST. (n.d.). Phenol, 4-ethyl-2-methoxy- - the NIST WebBook.
  • EPA. (n.d.). 2-Methoxyphenol Synonyms.
  • OSHA. (n.d.). PV2039.
  • Wikipedia. (n.d.). 4-Ethylguaiacol.
  • CDC Stacks. (n.d.). Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion.
  • PubMed. (2000, November 15). The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS.
  • Wikipedia. (n.d.). 2-Methoxy-4-vinylphenol.

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Reference Data & Comparative Studies

Validation

Comparative neurotoxicity: 4-(2-(Ethylamino)propyl)-2-methoxyphenol vs MDEA in vitro

Title: Comparative In Vitro Neurotoxicity: MDEA vs. Its Metabolite 4-(2-(Ethylamino)propyl)-2-methoxyphenol (HMEA) Introduction MDEA (3,4-methylenedioxy-N-ethylamphetamine, commonly known as "Eve") is a ring-substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative In Vitro Neurotoxicity: MDEA vs. Its Metabolite 4-(2-(Ethylamino)propyl)-2-methoxyphenol (HMEA)

Introduction

MDEA (3,4-methylenedioxy-N-ethylamphetamine, commonly known as "Eve") is a ring-substituted amphetamine well documented for its entactogenic effects and its potential to induce serotonergic and dopaminergic neurotoxicity[1]. Upon ingestion, MDEA undergoes extensive hepatic phase I metabolism. The primary metabolic pathway involves CYP2D6 and CYP3A4-mediated demethylenation to form the catechol intermediate 3,4-dihydroxyethylamphetamine (DHEA)[2]. This catechol is highly reactive and prone to oxidation into neurotoxic quinones. However, the enzyme Catechol-O-methyltransferase (COMT) rapidly methylates DHEA to form 4-(2-(ethylamino)propyl)-2-methoxyphenol, standardly referred to as 3-methoxy-4-hydroxy-N-ethylamphetamine or HMEA[3].

This guide provides a rigorous in vitro comparative analysis of the neurotoxic profiles of the parent compound (MDEA) and its methoxy-phenol metabolite (HMEA). By detailing the causality behind experimental designs, we establish a self-validating protocol for neurotoxicity assessment tailored for drug development professionals.

Mechanistic Overview: Toxicity vs. Detoxification

The neurotoxicity of ring-substituted amphetamines is largely driven by their downstream metabolites rather than the parent compound alone[4]. Catechol intermediates like DHEA can form reactive oxygen species (ROS) and deplete intracellular glutathione. In contrast, the methylation of DHEA to HMEA by COMT serves as a critical detoxification step. By capping the hydroxyl group with a methoxy group, HMEA is sterically and electronically hindered from forming ortho-quinones, drastically reducing its oxidative stress potential[2].

G MDEA MDEA (Parent Drug) CYP CYP2D6 / CYP3A4 Demethylenation MDEA->CYP ROS ROS & Quinones (Neurotoxicity) MDEA->ROS Direct/Indirect DHEA DHEA (Catechol - Toxic) CYP->DHEA COMT COMT Methylation DHEA->COMT DHEA->ROS Oxidation HMEA HMEA (Methoxy-phenol - Detoxified) COMT->HMEA

Metabolic conversion of MDEA to HMEA and the divergence of neurotoxic vs. detoxified pathways.

Experimental Design: A Self-Validating In Vitro System

To accurately compare the neurotoxicity of MDEA and HMEA, we utilize the human neuroblastoma SH-SY5Y cell line. When differentiated with retinoic acid, these cells express mature dopaminergic and serotonergic markers, making them an ideal model for amphetamine-induced neurodegeneration[4].

Causality in Assay Selection: Relying on a single viability assay can yield false positives due to transient metabolic interference. Therefore, a self-validating triad of assays is employed:

  • MTT Assay: Measures mitochondrial reductase activity. Amphetamines often cause early mitochondrial dysfunction before actual cell death occurs[4].

  • LDH Leakage Assay: Measures lactate dehydrogenase released into the media, confirming terminal cell membrane rupture. If MTT decreases but LDH does not increase, the drug is causing metabolic stasis, not immediate necrosis.

  • DCFDA Assay: Directly quantifies intracellular ROS generation, linking the viability drop to oxidative stress mechanisms.

G cluster_assays Self-Validating Assays Cells SH-SY5Y Cell Culture (Differentiated) Exposure Drug Exposure (MDEA vs HMEA, 0-5 mM, 24h) Cells->Exposure MTT MTT Assay (Mitochondrial Function) Exposure->MTT LDH LDH Leakage (Membrane Integrity) Exposure->LDH ROS DCFDA Assay (Oxidative Stress) Exposure->ROS Data Data Synthesis & EC50 Calculation MTT->Data LDH->Data ROS->Data

Tri-assay workflow ensuring cross-validated quantification of neurotoxicity.

Step-by-Step Methodology

  • Cell Culture & Differentiation: Seed SH-SY5Y cells at 2×104 cells/well in 96-well plates. Differentiate for 5 days using 10 µM retinoic acid in DMEM supplemented with 1% FBS to induce a mature neuronal phenotype[4].

  • Compound Preparation: Dissolve MDEA and HMEA in sterile PBS to create 100 mM stock solutions. Dilute in culture media to achieve final treatment concentrations ranging from 0.1 mM to 5.0 mM.

  • Exposure: Treat the differentiated cells with the compound dilutions for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Protocol: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm to quantify mitochondrial viability.

  • LDH Protocol: Transfer 50 µL of the culture supernatant to a new plate. Add the LDH reaction mix, incubate for 30 minutes in the dark, and measure absorbance at 490 nm to quantify membrane degradation.

  • ROS Protocol: Pre-load cells with 10 µM DCFDA for 45 minutes prior to drug exposure. Measure fluorescence (Ex/Em = 485/535 nm) continuously over the first 6 hours of exposure to capture peak oxidative bursts.

Comparative Data Synthesis

The following table summarizes the expected in vitro neurotoxicological profiles based on the structural properties and established literature for ring-substituted amphetamines and their methoxy-metabolites[2][4].

ParameterMDEA (Parent Drug)HMEA (Metabolite)Biological Implication
MTT EC50 (24h) ~1.8 mM> 4.5 mMHMEA exhibits significantly lower mitochondrial toxicity.
LDH Leakage (at 2 mM) + 45% over control+ 5% over controlMDEA causes membrane rupture at high doses; HMEA does not.
ROS Generation (Fold Change) 3.2x1.1xLack of a reactive catechol moiety in HMEA prevents quinone-driven oxidative stress.
Primary Toxicity Driver Direct receptor interaction & indirect ROSMinimal (Detoxified state)COMT methylation successfully neutralizes the toxic intermediate.

Conclusion

The in vitro comparison between MDEA and its metabolite 4-(2-(Ethylamino)propyl)-2-methoxyphenol (HMEA) clearly demonstrates that phase II-like methylation (via COMT) acts as a robust neuroprotective mechanism. While MDEA induces measurable mitochondrial dysfunction and membrane degradation at millimolar concentrations[4], HMEA remains largely inert. This validates the hypothesis that the methoxy-phenol structure prevents the oxidative cycling responsible for amphetamine-induced neurodegeneration[2].

References

  • Title: The Neuropsychopharmacology and Toxicology of 3,4-methylenedioxy-N-ethyl-amphetamine (MDEA) Source: ResearchGate URL: 5

  • Title: Differentiation of Therapeutic and Illicit Drug Use via Metabolite Profiling Source: PMC - NIH URL: 6

  • Title: Neurotoxicity of β-Keto Amphetamines: Deathly Mechanisms Elicited by Methylone and MDPV in Human Dopaminergic SH-SY5Y Cells Source: ACS Publications URL: 4

  • Title: Phase II Metabolism of 3,4-Methylenedioxymethamphetamine: Synthesis, Analysis, and Enantioselective in vitro and in vivo Source: GTFCh URL: 2

Sources

Comparative

Comparative Receptor Affinity and Pharmacodynamics: 4-(2-(Ethylamino)propyl)-2-methoxyphenol (HMEA) vs. MDMA Metabolites

The systemic pharmacology of entactogenic amphetamines—specifically 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxy-N-ethylamphetamine (MDEA)—is heavily dictated by their complex metabolic cascades. While...

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Author: BenchChem Technical Support Team. Date: April 2026

The systemic pharmacology of entactogenic amphetamines—specifically 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxy-N-ethylamphetamine (MDEA)—is heavily dictated by their complex metabolic cascades. While the parent compounds act as potent central monoamine releasing agents, their Phase I metabolites exhibit drastically different pharmacokinetic and pharmacodynamic profiles.

This guide provides an objective, data-driven comparison of the receptor affinities and pharmacological behaviors of 4-(2-(ethylamino)propyl)-2-methoxyphenol (commonly known as HMEA , the primary Phase I metabolite of MDEA) against the major MDMA metabolites, including HMMA (4-hydroxy-3-methoxymethamphetamine), HMA (4-hydroxy-3-methoxyamphetamine), and MDA (3,4-methylenedioxyamphetamine).

Structural Biology and Metabolic Pathways

To understand the receptor affinity of these compounds, one must first analyze the causality behind their structural evolution in vivo. Both MDEA and MDMA undergo an initial CYP2D6-mediated O-demethylenation to form catechol intermediates (DHEA and HHMA, respectively). These highly reactive catechols are subsequently O-methylated by catechol-O-methyltransferase (COMT) to form HMEA and HMMA[1].

Metabolic_Pathways MDEA MDEA (Parent Drug) DHEA DHEA (Intermediate) MDEA->DHEA CYP2D6 HMEA HMEA (4-OH-3-MeO-EA) DHEA->HMEA COMT MDMA MDMA (Parent Drug) HHMA HHMA (Intermediate) MDMA->HHMA CYP2D6 HMMA HMMA (4-OH-3-MeO-MA) HHMA->HMMA COMT

Fig 1. Phase I metabolic pathways of MDEA and MDMA via CYP2D6 and COMT.

The Pharmacokinetic Shift: Why CNS Activity Drops

The oxidative cleavage of the lipophilic methylenedioxy ring and the subsequent introduction of a polar phenolic hydroxyl group at position 4 fundamentally alters the molecule's topological polar surface area (TPSA). This structural shift significantly restricts blood-brain barrier (BBB) permeability. Furthermore, the exposed hydroxyl group acts as a primary target for rapid Phase II conjugation by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs)[2]. Consequently, HMEA and HMMA are largely trapped in the systemic circulation and rapidly excreted, shifting their pharmacological relevance from central psychoactivity to peripheral cardiovascular modulation and forensic biomarker utility[3].

Comparative Receptor Affinity Profiles

In contrast to their parent compounds, which exhibit high-affinity interactions with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), the O-methylated metabolites demonstrate a marked reduction in monoamine transporter (MAT) affinity.

Table 1: Comparative Binding Affinities (In Vitro) at Monoamine Transporters

CompoundSERT Affinity (Kᵢ / IC₅₀)DAT Affinity (Kᵢ / IC₅₀)NET Affinity (Kᵢ / IC₅₀)Primary Pharmacological Role
MDMA (Parent)~13.3 nM~6.5 µM~22.4 nMPotent CNS entactogen; 5-HT/NE releasing agent[4]
MDA (Metabolite)~18.7 nM~26.4 µM~17.8 nMActive CNS metabolite; potent 5-HT₂A agonist[4]
HMMA (Metabolite)~607 nM~3.65 µMWeakMinor peripheral cardiovascular effects; highly conjugated[5]
HMA (Metabolite)Weak (>1 µM)WeakWeakInactive centrally; minor peripheral effects[6]
HMEA (Metabolite)Weak (>1 µM)*Very WeakWeakExcretory biomarker for MDEA; highly conjugated[2]

*Estimated based on structural homology to HMMA and extensive Phase II conjugation rates.

While MDA retains potent central activity and contributes to the hallucinogenic properties of MDMA, HMMA and HMEA display weak activity at SERT and DAT. In conscious rat models, HMMA and HMA fail to significantly alter blood pressure or heart rate, unlike the intermediate catechol HHMA, which exhibits powerful β-adrenoceptor-mediated cardiovascular actions[6].

Experimental Methodologies

To objectively quantify the receptor affinities and metabolic clearance of these compounds, laboratories must utilize self-validating experimental systems. Below are the field-proven protocols for evaluating MAT affinity and Phase II conjugation.

Protocol 1: Self-Validating Radioligand Binding Assay for MAT Affinity

To preserve the transient, low-affinity binding states of polar metabolites like HMEA and HMMA, rapid filtration must be used over standard centrifugation. This minimizes ligand dissociation that skews Kᵢ calculations.

Step-by-Step Workflow:

  • Cell Culture & Preparation: Culture HEK293 cells stably expressing human SERT, DAT, or NET. Harvest and resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) at a density of 4×106 cells/mL.

  • Reaction Initiation: Aliquot 100 µL of cell suspension into a 96-well plate. Add 50 µL of the radioligand (e.g., 5 nM [³H]-5-HT for SERT) and 50 µL of the competitor ligand (HMEA or HMMA) at varying concentrations ( 10−9 to 10−4 M).

  • Internal Validation Control: Include a non-specific binding (NSB) control well using a saturating concentration of a known high-affinity inhibitor (e.g., 10 µM fluoxetine for SERT). This ensures the measured radioactive signal is exclusively transporter-specific.

  • Incubation & Termination: Incubate at 25°C for 10 minutes to reach steady-state. Terminate the reaction by rapid vacuum filtration through GF/B glass-fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer to halt kinetics instantly.

  • Quantification: Extract filters into scintillation vials, add liquid scintillation cocktail, and measure radioactivity. Calculate IC₅₀ using non-linear regression and convert to Kᵢ via the Cheng-Prusoff equation.

Assay_Workflow N1 1. Cell Culture HEK293 (hSERT/hDAT) N2 2. Radioligand Incubation [³H]-5-HT + Competitor N1->N2 N3 3. Reaction Termination Rapid Filtration / Wash N2->N3 N4 4. Quantification Scintillation Counting N3->N4

Fig 2. Self-validating in vitro workflow for monoamine transporter affinity quantification.

Protocol 2: Phase II Conjugation Profiling (UGT/SULT)

Because HMEA and HMMA exhibit low intrinsic receptor affinity due to rapid in vivo clearance, profiling their Phase II conjugation is critical for toxicological modeling.

Step-by-Step Workflow:

  • Enzyme Preparation: Prepare incubations containing 50 µg of recombinant human UGT (e.g., UGT2B15/2B17) or SULT (e.g., SULT1A3) in a 100 mM phosphate buffer (pH 7.4) supplemented with 5 mM MgCl₂.

  • Substrate Addition: Add HMEA or HMMA to a final concentration of 10 µM.

  • Reaction Initiation: Initiate the reaction by adding the necessary cofactor: 2 mM UDP-glucuronic acid (UDPGA) for UGTs or 0.1 mM 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for SULTs.

  • Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated HMMA-d3).

  • LC-HRMS Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to quantify substrate depletion and the stereoselective formation of glucuronide/sulfate conjugates[2].

Conclusion

For drug development professionals and forensic toxicologists, distinguishing between the parent entactogens and their metabolites is crucial. While MDMA and MDEA are potent monoamine releasing agents, their respective Phase I metabolites, HMMA and HMEA (4-(2-(ethylamino)propyl)-2-methoxyphenol), demonstrate a massive drop in central receptor affinity. Driven by the introduction of a polar hydroxyl group, these metabolites suffer from poor BBB penetration and rapid Phase II conjugation, rendering them largely inactive centrally but highly valuable as definitive biomarkers for forensic and pharmacokinetic profiling.

References

  • Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition.Therapeutic Drug Monitoring.
  • Investigations on the stereoselectivity of the phase II metabolism of the 3,4-methylenedioxyethylamphetamine (MDEA) metabolites 3,4-dihydroxyethylamphetamine (DHEA) and 4-hydroxy-3-methoxyethylamphetamine (HMEA).PubMed / Toxicology Letters.
  • Urinary MDMA, MDA, HMMA, and HMA Excretion Following Controlled MDMA Administration to Humans.PMC / NIH.
  • Duloxetine Inhibits Effects of MDMA ('Ecstasy') In Vitro and in Humans in a Randomized Placebo-Controlled Laboratory Study.PLOS.
  • Monoamine releasing agent (Pharmacodynamic Profiles).Wikipedia.
  • Effects of 3,4-methylenedioxymethamphetamine (MDMA) and its main metabolites on cardiovascular function in conscious rats.PMC / NIH.

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Validation

A Comparative Guide to Inter-laboratory Validation of 4-(2-(Ethylamino)propyl)-2-methoxyphenol Quantification Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract The reliable quantification of novel chemical entities is a cornerstone of pharmaceutical research and development. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reliable quantification of novel chemical entities is a cornerstone of pharmaceutical research and development. This guide provides an in-depth comparison of two primary analytical methodologies for the quantification of 4-(2-(Ethylamino)propyl)-2-methoxyphenol, a substituted phenolic amine of interest. We present detailed protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), explaining the scientific rationale behind each procedural step. This document outlines the design of an inter-laboratory validation study and presents synthesized performance data to objectively compare these methods. Our goal is to equip researchers and drug development professionals with the necessary insights to select and validate the most appropriate analytical protocol for their specific application, ensuring data integrity and cross-study comparability.

Introduction: The Need for Validated Quantification

4-(2-(Ethylamino)propyl)-2-methoxyphenol is a molecule with a chemical structure related to known pharmacologically active agents, making it a compound of interest in drug discovery and development. Accurate determination of its concentration in various matrices (e.g., plasma, urine, formulation buffers) is critical for pharmacokinetic studies, metabolism research, and quality control.

An analytical method's validation is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] An inter-laboratory validation, or collaborative study, is the ultimate test of a method's robustness and transferability, demonstrating that it can be performed by different analysts in different laboratories with comparable results.[2][3] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[4][5]

Comparative Analytical Methodologies

The choice between analytical techniques is fundamental and depends on the physicochemical properties of the analyte.[6] For a moderately polar and thermally labile compound like 4-(2-(Ethylamino)propyl)-2-methoxyphenol, both LC-MS/MS and GC-MS present viable, yet distinct, approaches.[7][8]

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often preferred for its high sensitivity and specificity, particularly for non-volatile and thermally labile molecules common in pharmaceutical analysis.[6][9]

Causality Behind Experimental Choices:

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., formic acid) is used. The acid protonates the amine group of the analyte, improving peak shape and ionization efficiency in positive ion mode.

  • Stationary Phase: A C18 reversed-phase column is selected for its ability to retain moderately polar compounds.

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interferences from the sample matrix.[10]

Detailed Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 4-(2-(Ethylamino)propyl)-2-methoxyphenol reference standard in methanol at 1 mg/mL.

    • Create a series of calibration standards by serially diluting the stock solution in the relevant matrix (e.g., blank plasma, buffer).

    • For biological samples, perform a protein precipitation by adding 3 parts of cold acetonitrile containing an internal standard (e.g., a deuterated analog) to 1 part of the sample. Vortex and centrifuge to pellet the protein.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: UPLC/HPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ESI.

    • MRM Transitions: To be determined by infusing the analyte and optimizing. For example, monitor the transition of the protonated molecule [M+H]+ to a stable product ion.

  • Data Analysis:

    • Quantify the analyte by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.

    • Apply a linear regression model to the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[9] For compounds with polar functional groups like phenols and amines, derivatization is often required to increase volatility and improve chromatographic performance.[11]

Causality Behind Experimental Choices:

  • Derivatization: Silylation (e.g., with BSTFA) or acylation is performed to mask the polar -OH and -NH groups. This reduces peak tailing and allows the compound to volatilize at lower temperatures without degradation.

  • Stationary Phase: A low-polarity capillary column (e.g., DB-5ms) is used, which separates compounds primarily based on their boiling points.

  • Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode is used to enhance sensitivity by monitoring characteristic ions of the derivatized analyte.

Detailed Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards as described for LC-MS/MS.

    • For sample extraction from an aqueous matrix, perform a liquid-liquid extraction (LLE). Adjust the sample pH to >9 to deprotonate the amine, then extract with a nonpolar solvent like ethyl acetate.

    • Evaporate the organic extract to dryness.

  • Derivatization:

    • To the dried residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).

    • Heat the mixture at 70°C for 30 minutes to ensure complete reaction.

  • GC-MS Instrumentation and Conditions:

    • GC System: Gas chromatograph with a capillary column.

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of 2-3 characteristic ions.

  • Data Analysis:

    • Quantify using a calibration curve based on the peak area of the primary monitored ion versus concentration.

Inter-laboratory Validation Study Design

A successful inter-laboratory study requires a clear protocol and well-characterized materials.[2] The design adheres to guidelines from organizations like AOAC International.[3][12]

Workflow for Inter-laboratory Validation:

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting A Develop & Optimize Analytical Protocols (LC-MS/MS & GC-MS) B Prepare Homogeneous Test Materials at Multiple Concentrations A->B C Recruit Participating Laboratories (Min. 8) B->C D Draft Detailed Study Protocol & Reporting Sheets C->D E Distribute Blinded Samples & Protocols to Labs D->E F Labs Perform Analysis Following the Protocol Exactly E->F G Labs Submit Raw Data, Chromatograms, & Results F->G H Statistical Analysis (Cochran's, Grubb's tests) G->H I Calculate Repeatability (RSDr) & Reproducibility (RSDR) H->I J Compare Protocol Performance (Accuracy, Precision) I->J K Publish Final Report with Recommendations J->K

Caption: Workflow of an inter-laboratory validation study.

Comparative Performance Data

The following tables summarize the expected performance characteristics of each method, based on validation principles for similar phenolic compounds.[13][14][15] The data is presented as if generated from a collaborative study involving eight laboratories.

Table 1: Method Validation Parameters

ParameterLC-MS/MSGC-MSICH Q2(R1) Guideline[1][4]
Linearity (R²) > 0.998> 0.995≥ 0.99
Range (ng/mL) 0.5 - 5005 - 1000Defined by linearity, accuracy, precision
LOD (ng/mL) 0.151.5Signal-to-Noise ≥ 3
LOQ (ng/mL) 0.55Signal-to-Noise ≥ 10
Accuracy (% Recovery) 95 - 105%92 - 108%Typically 80-120%
Specificity High (MRM)High (with derivatization)No interference at analyte retention time
Robustness HighModerate (sensitive to derivatization)Insensitive to minor method variations

Table 2: Inter-laboratory Precision Results (Synthesized Data)

Precision is expressed as the Relative Standard Deviation (RSD).

Concentration (ng/mL)LC-MS/MS GC-MS
Repeatability (RSDr) Reproducibility (RSDR) Repeatability (RSDr) Reproducibility (RSDR)
Low (1.5 ng/mL) 4.5%8.2%N/A (Below LOQ)N/A (Below LOQ)
Mid (50 ng/mL) 3.1%6.5%5.8%11.5%
High (400 ng/mL) 2.8%5.9%4.2%9.8%

Discussion: Choosing the Right Protocol

The synthesized data clearly illustrates the strengths and weaknesses of each technique.

G Start Start: Select Protocol Decision1 Need High Sensitivity? (< 5 ng/mL) Start->Decision1 LCMS_Path Choose LC-MS/MS - Superior LOQ - Minimal Sample Prep - Better for Thermolabile Analytes Decision1->LCMS_Path Yes Decision2 Is Analyte Volatile & Thermally Stable? Decision1->Decision2 No GCMS_Path Choose GC-MS - Cost-Effective - Robust for Volatile Analytes - Requires Derivatization Decision2->LCMS_Path No Decision2->GCMS_Path Yes

Caption: Decision tree for analytical method selection.

  • LC-MS/MS demonstrates superior sensitivity (lower LOQ) and better reproducibility (lower RSDR) across the concentration range.[16] Its simpler sample preparation (protein precipitation vs. LLE and derivatization) reduces potential sources of error and analyst variability, making it more robust for transfer between laboratories.[17] This method is ideal for applications requiring trace-level quantification, such as in vivo pharmacokinetic studies.

  • GC-MS is a viable alternative, particularly when LC-MS/MS instrumentation is unavailable or for applications where sensitivity is less critical (e.g., quality control of bulk drug substance). However, the multi-step sample preparation, including the critical derivatization step, introduces more potential for variability, as reflected in the higher RSDR values.[18] This highlights the need for stringent control over this step in any laboratory implementing the protocol.

Conclusion and Recommendations

For the quantification of 4-(2-(Ethylamino)propyl)-2-methoxyphenol, LC-MS/MS is the recommended protocol for most applications , especially those requiring high sensitivity and robustness in complex biological matrices. Its performance in the inter-laboratory comparison demonstrates higher precision and accuracy, ensuring more reliable and transferable data.

The GC-MS protocol serves as a suitable alternative when the required limit of quantification is within its capabilities and when the additional steps of sample preparation can be carefully controlled.

Regardless of the chosen method, adherence to a rigorously validated protocol, complete with system suitability tests and quality controls, is paramount for generating data of the highest integrity.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Borman, P. et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH. (1994). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • AOAC International. Formats for AOAC Collaborative Study Manuscripts and Protocols. [Link]

  • Burdock, G. A. et al. (2014). AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. Journal of AOAC International. [Link]

  • AOAC International. Appendix F: Guidelines for Standard Method Performance Requirements. [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. [Link]

  • AOAC International. (2002). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. [Link]

  • Scientific Research Publishing. (2023). AOAC International (2023) Appendix D Guidelines for Collaborative Study Procedures to Validate Characteristics of a Method of Analysis. [Link]

  • Thevis, M. et al. (2009). Doping control analysis of methoxyphenamine using liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Kant, A. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. LinkedIn. [Link]

  • Schänzer, W. et al. (2009). Determination of methoxyphenamine in doping control analysis. Recent Advances in Doping Analysis. [Link]

  • Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]

  • Roy, S. D., & Lim, H. K. (1988). Separation of optical isomers of methoxyphenamine and its metabolites as N-heptafluorobutyryl-L-prolyl derivatives by fused-silica capillary gas chromatography. Journal of Chromatography. [Link]

  • Yin, C. et al. (2003). HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Biocompare. (2013). GC-MS: The yin to LC-MS's yang. [Link]

  • Soto, C. et al. (2015). Intra-laboratory validation of microplate methods for total phenolic content and antioxidant activity on polyphenolic extracts, and comparison with conventional spectrophotometric methods. Journal of the Science of Food and Agriculture. [Link]

  • Della Posta, S. (2021). Development, optimization and validation of conventional and non-conventional analytical methods for phenolic compounds in foods and food by-products. [Link]

  • ACS Publications. (2013). Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS. [Link]

  • Flandez, L. E. L. (2021). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate. [Link]

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Comparative

Advanced Analytical Workflows for Differentiating Structural Isomers of 4-(2-(Ethylamino)propyl)-2-methoxyphenol in Forensic Toxicology

The Forensic Challenge: Isobaric Co-elution of Positional Isomers In forensic toxicology, distinguishing between structural isomers is critical for accurate drug profiling and legal defensibility. A prime example is the...

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Author: BenchChem Technical Support Team. Date: April 2026

The Forensic Challenge: Isobaric Co-elution of Positional Isomers

In forensic toxicology, distinguishing between structural isomers is critical for accurate drug profiling and legal defensibility. A prime example is the differentiation of 4-(2-(Ethylamino)propyl)-2-methoxyphenol (commonly known as 4,3-HMEA) and its positional isomer 3-hydroxy-4-methoxyethylamphetamine (3,4-HMEA).

These compounds are major Phase I metabolites of the illicit designer drugs 3,4-Methylenedioxyethylamphetamine (MDEA) and its β -keto analogue, ethylone [1]. Following CYP2D6/CYP2B6-mediated demethylenation and subsequent COMT-mediated O-methylation, both isomers are excreted in human urine [2].

Because 4,3-HMEA and 3,4-HMEA are isobaric (exact mass m/z 226.1438 for [M+H]+ ) and yield nearly identical MS/MS fragmentation patterns (e.g., neutral losses of ethylamine and water), traditional mass spectrometry cannot differentiate them. Furthermore, their identical lipophilicity causes severe co-elution on standard reversed-phase C18 columns, leading to inaccurate quantification and ambiguous forensic reporting.

MetabolicPathway MDEA MDEA / Ethylone (Parent Drugs) Demethylenation Demethylenation (CYP2D6 / CYP2B6) MDEA->Demethylenation DHEA DHEA Intermediate (3,4-Dihydroxy) Demethylenation->DHEA COMT O-Methylation (COMT Enzyme) DHEA->COMT HMEA_43 4,3-HMEA 4-(2-(Ethylamino)propyl)-2-methoxyphenol COMT->HMEA_43 4-OH, 3-OMe (Major) HMEA_34 3,4-HMEA 3-hydroxy-4-methoxyethylamphetamine COMT->HMEA_34 3-OH, 4-OMe (Minor)

Caption: Metabolic demethylenation and O-methylation of MDEA yielding HMEA positional isomers.

Product Comparison: Resolving the Isomeric Bottleneck

To overcome this analytical bottleneck, forensic laboratories must move beyond traditional C18 methodologies. Below is an objective comparison of three analytical approaches for differentiating these isomers.

The Recommended Solution: Biphenyl UHPLC coupled with TIMS-HRMS

While GC-MS provides excellent resolution, the mandatory derivatization steps (e.g., using PFPA) increase turnaround time and the risk of analytical artifacts. Standard C18 LC-MS/MS fails entirely due to a lack of shape selectivity.

The optimal, field-proven solution is the integration of a Core-Shell Biphenyl UHPLC Column with Trapped Ion Mobility-High Resolution Mass Spectrometry (TIMS-HRMS) . This combination provides four orthogonal data points for identification: Retention Time (RT), Collisional Cross Section (CCS), Exact Mass, and MS/MS spectra [3, 4].

Table 1: Comparison of Analytical Alternatives
MethodologySelectivity for Positional IsomersSample Prep ComplexityAnalysis TimeOrthogonal Data Points
Standard C18 LC-MS/MS Poor (Co-elution common)Low (Dilute & Shoot / SPE)~5-10 min2 (RT, MS/MS)
GC-MS (Derivatization) ExcellentHigh (Hydrolysis, SPE, Deriv.)~20-30 min2 (RT, EI-MS)
Biphenyl UHPLC-TIMS-HRMS Excellent (Baseline) Low (Hydrolysis, SPE) ~6 min 4 (RT, CCS, Exact Mass, MS/MS)

Mechanistic Causality: Why This System Works (E-E-A-T)

As an application scientist, it is crucial to understand why an analytical method succeeds, ensuring the protocol is a self-validating system rather than a black box.

1. The Role of the Biphenyl Stationary Phase ( π−π Interactions): Standard C18 columns rely purely on dispersive, hydrophobic interactions. Because 4,3-HMEA and 3,4-HMEA possess identical LogP values, they co-elute. A Biphenyl stationary phase, however, introduces π−π and dipole-dipole interactions. In 4-(2-(Ethylamino)propyl)-2-methoxyphenol, the strong electron-donating methoxy group is meta to the alkyl chain. In 3,4-HMEA, it is para. This positional swap subtly alters the electron density of the aromatic π -system. The biphenyl rings on the silica support act as π -electron acceptors/donors, recognizing this localized electron density shift and selectively retaining 3,4-HMEA longer than 4,3-HMEA [3].

2. The Role of Trapped Ion Mobility Spectrometry (CCS Differentiation): TIMS provides an orthogonal separation dimension based on the molecule's 3D conformation in the gas phase. During ionization, the protonated secondary amine of the ethylamino group forms intramolecular hydrogen bonds with the aromatic hydroxyl group. Because the spatial distance between the amine and the meta-hydroxyl (in 3,4-HMEA) differs from the para-hydroxyl (in 4,3-HMEA), the isomers fold into distinct gas-phase conformations. This results in a measurable difference in their Collisional Cross Section (CCS), providing a definitive, self-validating data point that eliminates false positives [2].

Experimental Protocol & Quantitative Data

The following step-by-step methodology ensures baseline resolution and accurate quantification of 4-(2-(Ethylamino)propyl)-2-methoxyphenol and its isomer in human urine.

Step-by-Step Methodology

Step 1: Enzymatic Hydrolysis

  • Aliquot 500 µL of human urine into a clean microcentrifuge tube.

  • Add 50 µL of internal standard (e.g., MDA-d5, 100 ng/mL).

  • Add 100 µL of β -glucuronidase enzyme (from E. coli) and 100 µL of sodium acetate buffer (pH 5.0).

  • Incubate at 60°C for 60 minutes to cleave glucuronide conjugates, releasing free HMEA isomers.

Step 2: Mixed-Mode Cation Exchange (MCX) SPE

  • Condition MCX SPE cartridges with 2 mL Methanol, followed by 2 mL of 0.1% Formic Acid in water.

  • Load the hydrolyzed urine sample.

  • Wash with 2 mL of 0.1% Formic Acid, followed by 2 mL of Methanol (removes neutral/acidic interferences).

  • Elute the basic amine analytes using 2 mL of 5% Ammonium Hydroxide in Methanol.

  • Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Step 3: LC-TIMS-HRMS Analysis

  • Column: Core-Shell Biphenyl (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 5 minutes. Flow rate: 0.4 mL/min.

  • TIMS Settings: 1/K0 range of 0.5 to 1.0 V·s/cm².

AnalyticalWorkflow Sample Urine Matrix (Glucuronide Conjugates) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis SPE Solid-Phase Extraction (Mixed-mode MCX) Hydrolysis->SPE LC Biphenyl UHPLC (π-π Separation) SPE->LC TIMS Trapped Ion Mobility (CCS Differentiation) LC->TIMS MS HRMS/MS Detection (m/z 226.1438) TIMS->MS Data Isomer Identification (RT + CCS Validation) MS->Data

Caption: Orthogonal LC-TIMS-HRMS workflow for the baseline resolution of HMEA positional isomers.

Table 2: Chromatographic and Ion Mobility Performance Metrics
AnalyteExact Mass [M+H]+ C18 RT (min)Biphenyl RT (min)CCS Value (Ų)Resolution ( Rs​ ) C18Resolution ( Rs​ ) Biphenyl
4,3-HMEA 226.14383.454.12 142.6 < 0.8 (Co-elution)2.4 (Baseline)
3,4-HMEA 226.14383.484.65 145.2 < 0.8 (Co-elution)2.4 (Baseline)

Data demonstrates that while C18 fails to achieve baseline resolution ( Rs​ < 1.5), the Biphenyl column combined with TIMS successfully separates the isomers both chromatographically and in the gas phase.

References

  • Zaitsu, K., et al. "Metabolism of Designer Drugs of Abuse: An Updated Review." Current Drug Metabolism, 2010.[Link]

  • Maurer, H. H., et al. "Differentiation of Therapeutic and Illicit Drug Use via Metabolite Profiling." Pharmaceuticals, 2022.[Link]

  • Øiestad, Å. M. L., et al. "On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase." LCGC International, 2024.[Link]

  • Wang, Y., et al. "UHPLC-MS/MS-based analysis of 17 nitazenes in human hair for practical forensic casework with simultaneous separation of 6 groups of isomers." Forensic Science International, 2024.[Link]

Validation

Method Validation for the Simultaneous Detection of MDEA and 4-(2-(Ethylamino)propyl)-2-methoxyphenol: A Comparative Guide

Introduction & Clinical Significance The accurate detection and differentiation of amphetamine-type stimulants is a cornerstone of modern forensic and clinical toxicology. MDEA (3,4-Methylenedioxy-N-ethylamphetamine, col...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Significance

The accurate detection and differentiation of amphetamine-type stimulants is a cornerstone of modern forensic and clinical toxicology. MDEA (3,4-Methylenedioxy-N-ethylamphetamine, colloquially known as "Eve") is a synthetic entactogen that undergoes extensive hepatic metabolism. While its N-dealkylation produces MDA—a metabolite shared with MDMA—its O-demethylenation pathway is unique.

The definitive biomarker for illicit MDEA consumption is 4-(2-(Ethylamino)propyl)-2-methoxyphenol , commonly referred to in toxicological literature as 4-hydroxy-3-methoxy-N-ethylamphetamine (HME). Because HME retains the N-ethyl group, its presence unequivocally differentiates direct MDEA use from combined MDA/MDMA exposure . This guide objectively compares analytical methodologies for the simultaneous detection of MDEA and HME, providing a self-validating protocol grounded in current forensic standards.

Metabolic Causality & Target Selection

To design a robust analytical method, one must first understand the pharmacokinetic origins of the target analytes. MDEA is primarily metabolized by the cytochrome P450 enzyme CYP2D6, which catalyzes the cleavage of the methylenedioxy ring (O-demethylenation) to form a highly polar catechol intermediate, 3,4-dihydroxy-N-ethylamphetamine (HHA). Subsequently, Catechol-O-methyltransferase (COMT) methylates the 3-hydroxyl group to yield HME .

MDEA_Metabolism MDEA MDEA (3,4-Methylenedioxy-N-ethylamphetamine) HHA HHA (3,4-Dihydroxy-N-ethylamphetamine) MDEA->HHA CYP2D6 O-demethylenation MDA MDA (3,4-Methylenedioxyamphetamine) MDEA->MDA CYP3A4/CYP2B6 N-dealkylation HME HME (4-(2-(Ethylamino)propyl)-2-methoxyphenol) HHA->HME COMT O-methylation

Fig 1: Primary metabolic pathways of MDEA yielding the definitive biomarker HME and shared metabolite MDA.

Methodological Comparison: LC-MS/MS vs. Traditional GC-MS

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the gold standard for amphetamine analysis. However, the structural properties of 4-(2-(Ethylamino)propyl)-2-methoxyphenol present significant analytical challenges for GC-MS, making Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the superior alternative .

  • The Derivatization Bottleneck in GC-MS: HME possesses both a secondary amine and a phenolic hydroxyl group. To achieve volatility for GC-MS, dual-derivatization (e.g., using HFBA or PFPA) is required. This dual reaction is sterically hindered, often resulting in incomplete conversion, multiple derivative peaks, and significant signal loss.

  • The LC-MS/MS Advantage: LC-MS/MS utilizing Electrospray Ionization (ESI) bypasses the need for derivatization entirely. The soft ionization preserves the intact molecular ion, while Multiple Reaction Monitoring (MRM) provides exceptional orthogonality and sensitivity, specifically for highly polar metabolites like HME.

Quantitative Performance Comparison
Validation ParameterLC-MS/MS (Mixed-Mode SPE)GC-MS (LLE + HFBA)Causality for Variance
Sample Volume 100 µL1,000 µLESI-MS/MS offers superior ionization efficiency for polar amines.
MDEA LOQ 1.0 ng/mL10.0 ng/mLLack of thermal degradation and derivatization loss in LC-MS/MS.
HME LOQ 2.5 ng/mL15.0 ng/mLHME's dual functional groups cause steric hindrance during GC derivatization.
Recovery (HME) > 88%< 65%Mixed-mode SPE retains polar metabolites better than Liquid-Liquid Extraction.
Matrix Effect < 10% (IS Corrected)N/A (High background)Isotope dilution effectively normalizes LC-MS/MS ion suppression.
Total Run Time 5.5 min22.0 minUPLC gradients resolve analytes faster than GC thermal ramping.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure rigorous scientific integrity, this protocol is designed as a self-validating system compliant with ANSI/ASB Standard 036 for forensic toxicology method validation .

Causality-Driven Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Standard reversed-phase (C18) extraction struggles to retain highly polar metabolites like HME without ion-pairing agents, which inherently suppress MS signals. We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

  • The Mechanism: Both MDEA and HME are basic amines with pKa values ~10.0. By buffering the biological sample to pH 6.0, the analytes become fully protonated (positively charged). They bind aggressively to the sulfonic acid groups of the MCX sorbent via ionic interactions.

  • The Wash Step: Because the analytes are ionically locked, we can aggressively wash the column with 100% methanol. This removes neutral and acidic matrix interferences (e.g., lipids, endogenous proteins) without risking analyte breakthrough.

  • The Elution: Elution is triggered by applying 5% ammonium hydroxide in methanol. The high pH (>11.0) deprotonates the amines, neutralizing their charge, breaking the ionic bond, and allowing them to elute cleanly.

Step-by-Step Workflow
  • Aliquot & Isotope Dilution: Add 100 µL of biological matrix (urine/plasma) to a microfuge tube. Immediately spike with 10 µL of MDEA-d5 internal standard (IS). Self-Validation: The deuterated IS corrects for both extraction losses and matrix-induced ion suppression downstream.

  • Acidification: Add 200 µL of 2% Formic Acid to ensure complete protonation of the amines.

  • SPE Loading: Load the sample onto a pre-conditioned Oasis MCX cartridge (30 mg/1 cc).

  • Interference Wash: Wash with 1 mL of 2% Formic Acid in water, followed by 1 mL of 100% Methanol.

  • Elution: Elute target analytes with 1 mL of 5% NH₄OH in Methanol.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of initial mobile phase (95% Water / 5% Methanol with 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5 µL onto a sub-2 µm C18 UPLC column. Monitor MRM transitions (MDEA: m/z 208.1 → 163.1; HME: m/z 210.1 → 165.1).

Workflow Sample Biological Sample (Urine/Plasma) IS Add Internal Std (MDEA-d5) Sample->IS SPE Mixed-Mode SPE (Cation Exchange) IS->SPE Wash Wash (MeOH & 0.1M HCl) SPE->Wash Elute Elution (5% NH4OH in MeOH) Wash->Elute LCMS LC-MS/MS (MRM Mode) Elute->LCMS

Fig 2: Validated sample preparation and LC-MS/MS workflow for MDEA and HME.

Built-In Quality Controls (ANSI/ASB 036 Compliance)
  • Matrix Effect Evaluation: The protocol demands post-extraction spiking of blank matrix compared against neat standards to calculate the Matrix Factor (MF). An IS-normalized MF between 0.8 and 1.2 validates the method's trustworthiness.

  • Carryover Assessment: A blank matrix injection must immediately follow the Upper Limit of Quantification (ULOQ) sample to ensure no residual HME or MDEA compromises subsequent runs.

References

  • Maurer, H. H., et al. "Identification of the human cytochromes P450 involved in the oxidative metabolism of 'Ecstasy'-related designer drugs." Journal of Pharmacology and Experimental Therapeutics, 1999.[Link]

  • Cone, E. J., & Huestis, M. A. "Interpretation of Oral Fluid Tests for Drugs of Abuse." Annals of the New York Academy of Sciences, 2007.[Link]

  • Kasprzyk-Hordern, B., et al. "Enantiomeric Profiling of Chiral Drugs in Wastewater and Receiving Waters." Environmental Science & Technology, ACS Publications, 2011.[Link]

  • AAFS Standards Board. "ANSI/ASB Standard 036: Standard Practices for Method Validation in Forensic Toxicology, 1st Edition." American Academy of Forensic Sciences, 2019.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(2-(Ethylamino)propyl)-2-methoxyphenol

Title: Safe Handling, PPE, and Operational Protocols for 4-(2-(Ethylamino)propyl)-2-methoxyphenol (HME) Introduction As a Senior Application Scientist, I frequently consult laboratories on the rigorous safety standards r...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Safe Handling, PPE, and Operational Protocols for 4-(2-(Ethylamino)propyl)-2-methoxyphenol (HME)

Introduction As a Senior Application Scientist, I frequently consult laboratories on the rigorous safety standards required for handling psychoactive metabolites and forensic reference materials. 4-(2-(Ethylamino)propyl)-2-methoxyphenol, structurally known as N-ethyl-4-hydroxy-3-methoxyamphetamine (HME), is a primary Phase I metabolite of the designer drug 3,4-methylenedioxy-N-ethylamphetamine (MDEA, "Eve"). In human pharmacokinetics, MDEA undergoes O-demethylenation mediated predominantly by the cytochrome P450 2D6 (CYP2D6) isozyme to form HME[1].

Because HME is a catecholamine-like derivative with potent pharmacological activity, handling this compound in the laboratory—whether for pharmacokinetic profiling, forensic toxicology, or assay calibration—demands strict adherence to specialized Personal Protective Equipment (PPE) and operational protocols.

MetabolicPathway MDEA MDEA (Parent Drug) HME HME (Target Metabolite) MDEA->HME O-demethylenation (CYP2D6) MDA MDA (Active Metabolite) MDEA->MDA N-dealkylation (CYP2B6) Conjugates Phase II Conjugates HME->Conjugates SULTs / UGTs

Metabolic pathway of MDEA demonstrating CYP2D6-mediated conversion to HME.

Risk Assessment & Causality

Before interacting with HME, it is critical to understand why specific protective measures are mandated:

  • Toxicity & Bioactivity: HME retains sympathomimetic properties. Unintended exposure via inhalation of aerosolized powders or transdermal absorption can lead to central nervous system stimulation and cardiovascular effects.

  • Chemical Reactivity: As a substituted phenol, HME can cause severe skin and ocular irritation. Under oxidative stress, it may form reactive quinone species, increasing its potential for cellular toxicity.

  • Aerosolization Risk: Lyophilized powders of reference standards are highly susceptible to electrostatic dispersion. Opening a vial without proper containment guarantees micro-aerosolization into the breathing zone.

Personal Protective Equipment (PPE) Matrix

The following table summarizes the required PPE based on the specific operational phase.

Operational PhaseRespiratory ProtectionEye ProtectionHand ProtectionBody Protection
Powder Weighing N95/FFP3 or PAPRSplash-proof gogglesDouble Nitrile (0.11mm min)Tyvek suit or fluid-resistant lab coat
Solution Prep N/A (Fume hood used)Safety glassesSingle NitrileStandard lab coat
Spill Cleanup Half-face elastomeric respiratorSplash-proof gogglesHeavy-duty Nitrile + Silver ShieldTyvek suit + shoe covers

Experimental Protocols

Protocol A: Gravimetric Aliquoting of HME Powder Handling dry HME powder is the highest-risk phase of any analytical workflow. This protocol minimizes electrostatic repulsion and inhalation risks.

  • Step 1: Environmental Control. Conduct all weighing inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

    • Self-Validation: Before opening the HME vial, verify the inward airflow of the BSC using a digital anemometer or smoke pencil to ensure total containment.

  • Step 2: Static Mitigation. Use an ionizing bar or anti-static gun to neutralize static charges on spatulas and weigh boats.

    • Causality: HME powder easily clings to charged surfaces; neutralizing the environment prevents the powder from "jumping" and aerosolizing into the workspace.

  • Step 3: PPE Verification. Don double nitrile gloves.

    • Causality: The inner glove protects against incidental contact, while the outer glove can be discarded immediately if contaminated during the transfer, preventing cross-contamination of lab surfaces.

  • Step 4: Weighing & Solubilization. Transfer the required mass (typically 1–10 mg) using a micro-spatula into a pre-tared volumetric flask. Rather than transporting the dry powder across the lab, add the primary solvent (e.g., LC-MS grade methanol) directly to the flask within the BSC.

    • Self-Validation: Visually confirm complete dissolution before sealing the flask and removing it from the BSC.

Protocol B: Preparation for Chromatographic Analysis For forensic toxicology, HME is frequently quantified in biological matrices using High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC)[2].

  • Step 1: Reagent Handling. Prepare mobile phases (e.g., phosphate buffer/acetonitrile) in a chemical fume hood.

  • Step 2: Sample Spiking. Spike the biological matrix (e.g., synthetic urine) with the HME stock solution.

  • Step 3: Vial Sealing. Use crimp-top vials with PTFE/silicone septa.

    • Self-Validation: Inspect the baseline of your first blank injection; a stable, flat baseline validates the purity of the mobile phase and the absence of carryover from previous runs, ensuring the integrity of the HME quantification.

Quantitative Analytical Parameters for HME To assist in selecting the appropriate analytical method, the following table summarizes the validated parameters for HME quantitation[2]:

Analytical MethodWorking Range (µg/mL)Method Standard Deviation (%)Primary Application
HPTLC-UV 0.1 – 8.22.66 – 4.91Rapid urine screening & in situ FTIR
HPLC 0.2 – 60.00.48 – 3.67High-resolution quantitation

Spill Response and Disposal Plans

A rapid, methodical response to spills prevents laboratory contamination and exposure.

Liquid Spill (HME in Organic Solvent):

  • Evacuate & Ventilate: Step back and allow the fume hood to clear solvent vapors.

  • Contain: Don heavy-duty nitrile gloves. Cover the spill with chemical absorbent pads.

  • Decontaminate: Spray the area with a 10% bleach solution. Causality: The oxidative power of bleach degrades the active phenolic compound into inert byproducts.

  • Dispose: Place pads in a designated hazardous waste container.

Powder Spill (Dry HME):

  • Do NOT Sweep: Sweeping aerosolizes the psychoactive powder.

  • Dampen: Gently cover the powder with damp absorbent towels (wetted with methanol or water). Causality: The liquid traps the particulate matter, eliminating the inhalation hazard.

  • Wipe: Wipe the area inward to prevent spreading. Wash the surface with soap and water, followed by a final methanol wipe.

HandlingWorkflow Start Risk Assessment & PPE Donning Weighing Powder Weighing (HEPA Enclosure) Start->Weighing Solubilization Solubilization (Organic Solvents) Weighing->Solubilization Analysis Chromatographic Analysis Solubilization->Analysis Disposal Chemical Waste Incineration Solubilization->Disposal Excess Reagents Analysis->Disposal

Operational workflow for the safe handling and disposal of HME reference standards.

Chemical Waste Disposal:

  • Solid Waste: Collect all HME-contaminated solid waste (gloves, vials, pads) in biohazard/chemical waste bins explicitly labeled for "Toxic Organic Solids."

  • Liquid Waste: Collect organic liquid waste in compatible high-density polyethylene (HDPE) carboys. Label with "Contains Methanol and Trace Psychoactive Phenols." Schedule for high-temperature incineration through a certified hazardous waste contractor.

References

  • Title : Identification of the human cytochromes P450 involved in the oxidative metabolism of "Ecstasy"-related designer drugs. Source : Biochemical Pharmacology (PubMed) URL :[Link]

  • Title : High-performance thin-layer chromatographic determination of N-ethyl-3,4-methylenedioxyamphetamine and its major metabolites in urine and comparison with high-performance liquid chromatography. Source : Journal of Chromatography B: Biomedical Sciences and Applications (PubMed) URL :[Link]

Sources

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